3,5,6-Trichloro-2-pyridinol
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5,6-trichloro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NO/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYYAQFQZQEUEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37439-34-2 (hydrochloride salt) | |
| Record name | 3,5,6-Trichloro-2-pyridinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7038317 | |
| Record name | 3,5,6-Trichloro-2-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7038317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid, Solid | |
| Record name | 2(1H)-Pyridinone, 3,5,6-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5,6-Trichloro-2-pyridinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039853 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6515-38-4 | |
| Record name | 3,5,6-Trichloro-2-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6515-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,6-Trichloro-2-pyridinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyridinone, 3,5,6-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5,6-Trichloro-2-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7038317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,6-trichloro-2-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5,6-TRICHLORO-2-PYRIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS52YZJ84A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,5,6-Trichloro-2-pyridinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039853 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
208 - 209 °C | |
| Record name | 3,5,6-Trichloro-2-pyridinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039853 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5,6-Trichloro-2-pyridinol: Chemical Structure, Properties, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,6-Trichloro-2-pyridinol (TCPy) is a chlorinated pyridinol of significant interest in the fields of environmental science, toxicology, and drug development.[1] It is primarily known as the major metabolite of the organophosphate insecticide chlorpyrifos (B1668852) and the herbicide triclopyr.[1][2] Due to its persistence in the environment and its potential for human exposure, a thorough understanding of its chemical and toxicological properties is crucial.[1] The presence of TCPy in human urine is a recognized biomarker for assessing exposure to its parent compounds.[1] Toxicological studies have revealed that TCPy is not an inert metabolite, exhibiting a range of adverse effects, including hepatotoxicity, nephrotoxicity, neurotoxicity, developmental toxicity, and ototoxicity.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and toxicological profile of this compound, with a focus on quantitative data, experimental protocols, and underlying molecular mechanisms.
Chemical Structure and Properties
This compound is a hydroxypyridine substituted with chloro groups at the 3, 5, and 6 positions.[2] It exists in tautomeric equilibrium with 3,5,6-trichloropyridin-2(1H)-one.[2]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3,5,6-trichloropyridin-2(1H)-one |
| CAS Number | 6515-38-4[4] |
| Molecular Formula | C₅H₂Cl₃NO[4] |
| Molecular Weight | 198.43 g/mol [4] |
| InChI Key | WCYYAQFQZQEUEN-UHFFFAOYSA-N[5] |
| SMILES | C1=C(C(=O)NC(=C1Cl)Cl)Cl[6] |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 208 - 209 °C | [7] |
| Boiling Point | 254.8 °C at 760 mmHg | [8] |
| Density | 1.67 g/cm³ | [8] |
| Water Solubility | Slightly soluble | [9] |
| Solubility | Soluble in DMSO and methanol | [9] |
| logP | 3.21 | [7] |
Spectroscopic Data
| Spectroscopic Data | Available Information |
| GC-MS | Mass fragments have been identified.[2] |
| ¹H-NMR | Data not readily available. |
| ¹³C-NMR | Data not readily available. |
| IR Spectroscopy | Data not readily available. |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the hydrolysis of 2,3,5,6-tetrachloropyridine (B1294921).[7]
Experimental Protocol: Synthesis from 2,3,5,6-Tetrachloropyridine
This protocol is adapted from a general procedure found in the literature.[7]
Materials:
-
2,3,5,6-Tetrachloropyridine (0.2 mol, 43.4 g)
-
Deionized water (240 mL)
-
Potassium hydroxide (B78521) (85% purity, 0.60 mol, 39.53 g)
-
Benzyltrimethylammonium (B79724) chloride (phase transfer catalyst)
-
15% Hydrochloric acid solution
-
Three-necked flask
-
Autoclave
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a three-necked flask, add 2,3,5,6-tetrachloropyridine (43.4 g) and 240 mL of deionized water.
-
With stirring, heat the mixture to 95°C.
-
Slowly add potassium hydroxide (39.53 g) and adjust the pH of the reaction mixture to 9.5-10.
-
Maintain the temperature and stirring for 30 minutes.
-
Filter the hot reaction mixture to remove any insoluble impurities.
-
Transfer the filtrate to a 500 mL autoclave.
-
Add a catalytic amount of potassium hydroxide (0.18 g) and benzyltrimethylammonium chloride.
-
Seal the autoclave and heat the mixture to 120°C with stirring for 4.0 hours.
-
After the reaction is complete, cool the mixture to 25°C.
-
Adjust the pH to 4.0-4.5 with a 15% hydrochloric acid solution to precipitate the product.
-
Filter the resulting solid, wash with deionized water, and dry to yield 3,5,6-trichloropyridin-2(1H)-one.
References
- 1. mpbio.com [mpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Zebrafish Embryo Developmental Toxicity Assay | RE-Place [re-place.be]
- 4. arborassays.com [arborassays.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound | C5H2Cl3NO | CID 23017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. In vivo imaging of CREB phosphorylation in awake-mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neogen.com [neogen.com]
Synthesis pathways for 3,5,6-Trichloro-2-pyridinol
An In-depth Technical Guide to the Synthesis of 3,5,6-Trichloro-2-pyridinol
For researchers, scientists, and professionals in drug development, an understanding of the synthetic pathways to key intermediates is crucial. This compound (TCP) is a significant compound, notably recognized as the primary metabolite of the organophosphate insecticides chlorpyrifos (B1668852) and chlorpyrifos-methyl.[1][2] This guide provides a detailed overview of the primary synthetic routes to this compound, complete with experimental protocols, quantitative data, and process visualizations.
Synthesis from 2,3,5,6-Tetrachloropyridine (B1294921)
One of the most direct methods for synthesizing this compound is through the selective hydrolysis of 2,3,5,6-tetrachloropyridine. This process involves the replacement of a chlorine atom at the 2-position with a hydroxyl group.
Figure 1: Hydrolysis of 2,3,5,6-Tetrachloropyridine.
Experimental Protocol
A general procedure for the synthesis of 3,5,6-trichloropyridin-2(1H)-one from 2,3,5,6-tetrachloropyridine involves the following steps[3][4]:
-
Initial Reaction Mixture : 43.4 g (0.2 mol) of 2,3,5,6-tetrachloropyridine and 240 mL of deionized water are added to a three-necked flask.
-
Temperature Adjustment : The mixture is heated to 95°C with stirring.
-
Base Addition : 39.53 g (0.60 mol, 85% purity) of potassium hydroxide (B78521) is slowly added to adjust the pH of the reaction solution to 9.5-10.
-
Initial Reaction : Stirring is maintained at this temperature for 30 minutes. The reaction is then completed by hot filtration to remove insoluble impurities.
-
Phase Transfer Catalysis : The filtrate is transferred to a 500 mL autoclave. 0.18 g of potassium hydroxide and a phase transfer catalyst, such as benzyltrimethylammonium (B79724) chloride or tetrabutylammonium (B224687) bromide (TBAB), are added.[3]
-
Autoclave Reaction : The autoclave is sealed, and the reaction mixture is stirred and heated to 120°C for 4.0 hours.[3][4] In an alternative procedure using TBAB and NaOH, the mixture is heated at 100°C for 8 hours under an inert atmosphere.[3]
-
Work-up : After the reaction, the mixture is cooled to 25°C. The pH is adjusted to 4.0-4.5 with a 15% hydrochloric acid solution.[3][4]
-
Isolation : The resulting solid is collected by filtration, washed with deionized water, and dried to yield the final product.[3]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2,3,5,6-Tetrachloropyridine | [3] |
| Reagents | KOH, Benzyltrimethylammonium chloride, HCl | [3] |
| Yield | 87% | [3] |
| Purity | 99.08% (by Gas Chromatography) | [3][4] |
| Reaction Time | 4.0 hours (autoclave) | [3][4] |
| Reaction Temperature | 120°C (autoclave) | [3][4] |
Synthesis from Trichloroacetyl Chloride and Acrylonitrile
This pathway is a more complex, multi-step process that involves the initial reaction of trichloroacetyl chloride and acrylonitrile, followed by cyclization and aromatization to form the desired product. This method can be performed as a one-pot synthesis or with the isolation of intermediates.[5][6]
References
- 1. 3,5,6-Trichloropyridin-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TCPy - Wikipedia [en.wikipedia.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 6515-38-4 [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN104876858A - One-pot method for synthesizing sodium 3,5,6-trichloropyridin-2-olate - Google Patents [patents.google.com]
The Environmental Trajectory of 3,5,6-Trichloro-2-Pyridinol: A Technical Guide to its Degradation and Fate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,6-Trichloro-2-pyridinol (TCP) is the primary degradation product of the widely used organophosphorus insecticides chlorpyrifos (B1668852) and chlorpyrifos-methyl (B1668853), as well as the herbicide triclopyr.[1][2] Due to its persistence, mobility, and potential toxicity, understanding the environmental fate of TCP is of paramount importance for assessing the overall ecological impact of its parent compounds.[1][3] TCP is classified as persistent and mobile by the U.S. Environmental Protection Agency, with a half-life in soil ranging from 65 to 360 days.[1][4] Its greater water solubility compared to its parent molecules facilitates its potential to contaminate aquatic environments.[1][5] This technical guide provides a comprehensive overview of the environmental degradation and fate of TCP, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.
Environmental Degradation Pathways
The environmental degradation of this compound is primarily governed by two main processes: photodegradation and microbial degradation.
Photodegradation
TCP is susceptible to photolytic degradation, particularly under ultraviolet (UV) irradiation.[6][7] The process involves both hydrolytic and reductive dechlorination.[6] Upon exposure to UV light, TCP can be decomposed to non-detectable levels within a few hours.[6] However, this process can lead to the formation of various intermediate products, including dichlorodihydroxypyridine isomers and reductive dechlorination products.[6] While CO2 and chloride ions are released, a significant portion of the initial radioactivity from labeled TCP can remain in the solution, indicating incomplete mineralization.[6] The rate and quantum yield of TCP photodegradation are pH-dependent, increasing with higher pH up to a maximum at approximately pH 5 and above.[7][8] This is attributed to the deprotonated form of TCP being more efficient at absorbing light.[7] The addition of hydrogen peroxide can enhance the removal rate by generating hydroxyl radicals.[7][8]
Microbial Degradation
A variety of microorganisms, including bacteria and fungi, have been shown to degrade TCP. These organisms can utilize TCP as a sole source of carbon and energy or co-metabolize it in the presence of other nutrients.[9][10]
Bacterial Degradation: Several bacterial strains have been identified that can effectively degrade TCP. For instance, Bacillus pumilus strain C2A1 has been shown to degrade 90% of TCP at a concentration of 300 mg/L within 8 days.[9] Pseudomonas sp. strain ATCC 700113 can mineralize TCP to CO2, chloride, and other polar metabolites.[10] The degradation pathway in this organism is suggested to involve reductive dechlorination.[10] Another bacterium, Ralstonia sp. strain T6, can metabolize 100 mg/L of TCP within 12 hours.[8] Research on a microbial consortium from dryland soil under anaerobic conditions revealed that both reductive and hydrolysis dechlorination mechanisms were involved in TCP biodegradation.[11]
Fungal Degradation: Fungi also play a significant role in the breakdown of TCP. The fungal strain Cladosporium cladosporioides Hu-01 can utilize TCP as a sole carbon source, degrading 93.5% of an initial 50 mg/L concentration within one day.[4] The degradation kinetics of chlorpyrifos and TCP by various fungal isolates, including species of Aspergillus, Penicillium, Eurotium, and Emericella, have been studied, demonstrating their potential for bioremediation.[12]
Fate in Soil and Water
The fate of TCP in the environment is influenced by its interaction with soil and its behavior in aqueous systems.
Sorption and Mobility in Soil: TCP's mobility in soil is a key factor in its potential to contaminate groundwater. Adsorption to soil particles can retard its movement. The adsorption of TCP varies depending on the soil type, with the content of clay and silt being major influencing factors.[13] While TCP is generally more mobile than its parent compound, chlorpyrifos, its mobility can be reduced by amending soils with materials like drinking water treatment residuals (WTRs), which enhance sorption.[14] The desorption of TCP from soil particles is a dynamic process that influences its availability for leaching and degradation.[15] The addition of biochar to soil has been shown to exponentially increase its adsorption capacity for TCP.[2]
Persistence in Soil and Water: The half-life of TCP in soil can be quite long, ranging from 65 to 360 days, depending on environmental conditions.[4] In some soil environments, TCP can accumulate following the degradation of chlorpyrifos, while in others, it is rapidly mineralized to CO2.[16] In aqueous solutions, TCP is susceptible to photodegradation, but its persistence can be influenced by factors such as pH and the presence of other substances.[7]
Toxicity
TCP exhibits toxicity to a range of organisms, and in some cases, it can be more toxic than its parent compound, chlorpyrifos.[17][18]
-
Aquatic Organisms: For the luminescent marine bacteria Aliivibrio fischeri and the freshwater alga Pseudokirchneriella subcapitata, TCP has been found to be more toxic than chlorpyrifos.[17][18] In combination, chlorpyrifos and TCP can have a synergistic toxic effect on aquatic organisms.[17][18] Studies on zebrafish embryos have shown that TCP can cause increased mortality, delayed hatching, and various developmental malformations.[19]
-
Soil Organisms: TCP can induce oxidative stress and DNA damage in earthworms (Eisenia fetida).[20]
-
Mammals: Studies in mice have indicated that oral exposure to TCP can induce hepatotoxicity and nephrotoxicity.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the degradation, sorption, and toxicity of this compound.
Table 1: Microbial Degradation of this compound
| Microorganism/Consortium | Initial TCP Concentration (mg/L) | Degradation Extent | Time | Reference |
| Cladosporium cladosporioides Hu-01 | 50 | 93.5% | 1 day | [4] |
| Bacillus pumilus strain C2A1 | 300 | 90% | 8 days | [9] |
| Ralstonia sp. T6 | 100 | 100% | 12 hours | [8] |
| Anaerobic microbial consortium | 100 | 97% | 20 hours | [11] |
| Fungal Isolates (various) | Not specified | 62.2% - 92.6% | 1 week | [12] |
Table 2: Photodegradation of this compound
| Condition | Initial TCP Concentration (mg/L) | Degradation Extent | Time | Reference |
| UV irradiation (254 nm) | 80 | Decomposed to non-detectable levels | 2 hours | [6] |
| UV irradiation | Not specified | 94.1% (initial concentration) | 120 minutes | [21] |
Table 3: Sorption Parameters of this compound in Soil
| Soil Type | Sorption Model | Adsorption Capacity (qm) (mg/g) | Distribution Coefficient (Kd) (L/kg) | Reference |
| Purple soil (wheat-corn rotation) | Langmuir | 2.73 | - | [13] |
| Purple soil (rice-rape rotation) | Langmuir | 1.19 | - | [13] |
| Purple soil (vegetables) | Langmuir | 0.55 | - | [13] |
| Various Australian soils | - | - | 0.45 - 2.86 | [13] |
| Various Chinese soils | - | - | 0.5 - 1.30 | [13] |
Table 4: Acute Toxicity of this compound
| Organism | Endpoint | Toxicity Value | Reference |
| Aliivibrio fischeri | EC50 | More toxic than chlorpyrifos | [17] |
| Pseudokirchneriella subcapitata | EC50 | More toxic than chlorpyrifos | [17] |
| Daphnia magna | LC50 | Less toxic than chlorpyrifos | [17] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning the degradation and analysis of this compound.
Microbial Degradation Studies
1. Isolation and Identification of Degrading Microorganisms:
-
Enrichment Culture: Soil samples from pesticide-contaminated sites are often used as an inoculum source. A mineral salts medium (MSM) containing TCP as the sole carbon source is used for enrichment.[4]
-
Isolation: After successive transfers in liquid medium, the culture is plated on solid MSM with TCP to isolate individual colonies.
-
Identification: Isolates are identified based on morphological characteristics and 16S rRNA or 5.8S rDNA gene sequence analysis.[4][9]
2. Biodegradation Assays:
-
Culture Conditions: Experiments are typically conducted in liquid MSM supplemented with a known concentration of TCP. Cultures are incubated on a rotary shaker at a specific temperature and pH.[4][9]
-
Sample Analysis: At regular intervals, aliquots of the culture are withdrawn. The supernatant is extracted with a suitable solvent (e.g., ethyl acetate) after acidification. The concentration of TCP is then determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]
-
Controls: Abiotic controls (uninoculated medium with TCP) and biotic controls (inoculated medium without TCP) are included to account for any non-biological degradation and to monitor microbial growth, respectively.[4]
Photodegradation Studies
1. Irradiation Setup:
-
Light Source: A medium-pressure mercury lamp or a UV lamp emitting at a specific wavelength (e.g., 254 nm) is used as the light source.[6][7]
-
Reaction Vessel: Aqueous solutions of TCP are placed in quartz tubes or flasks to allow for UV light penetration.
-
Experimental Conditions: Experiments are conducted at a controlled temperature. The pH of the solution is often varied to study its effect on the degradation rate.[7]
2. Sample Analysis:
-
TCP Quantification: The concentration of TCP over time is monitored using HPLC.[7]
-
Intermediate Product Identification: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to identify the intermediate products formed during photodegradation.[21]
-
Mineralization Measurement: The release of chloride ions can be measured using an ion-selective electrode, and the evolution of 14CO2 from radiolabeled TCP can be quantified by trapping it in a NaOH solution and using liquid scintillation counting.[6]
Analytical Methods for TCP Determination
1. Sample Preparation:
-
Water Samples: For water samples, a liquid-liquid microextraction method can be employed. This involves using a small volume of an organic solvent to extract TCP from the water sample, often assisted by vortexing and the addition of a surfactant to enhance mass transfer.[22]
-
Soil/Vegetable Samples: Samples are typically extracted with a solvent like acetone. The extract is then purified using techniques like solid-phase extraction (SPE) or liquid-liquid partitioning with solvents such as hexane (B92381) and dichloromethane.[13][23]
-
Urine Samples: Analysis of TCP in urine, a biomarker for chlorpyrifos exposure, often requires a hydrolysis step (acid or enzymatic) to release conjugated forms of TCP before extraction.[24] Extraction is then performed using liquid-liquid extraction (LLE) or SPE.[24]
2. Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for TCP analysis. Derivatization with an agent like N-(tert-butyldimethylsilyl)-methyltrifluoroacetamide (MTBSTFA) is often necessary to improve the volatility and chromatographic behavior of TCP.[23]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and can often be used for direct analysis without derivatization.[25]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is also used for the quantification of TCP.[22]
Visualizations
Degradation Pathways and Experimental Workflows
References
- 1. Novel Gene Clusters and Metabolic Pathway Involved in this compound Degradation by Ralstonia sp. Strain T6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experiment and Model Study on the Destination of this compound in the Purple Soil of Southwestern China with a High Ratio of Biochar Applied [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation of Chlorpyrifos and Its Hydrolysis Product this compound by a New Fungal Strain Cladosporium cladosporioides Hu-01 | PLOS One [journals.plos.org]
- 5. Hepatotoxicity and nephrotoxicity induced by the chlorpyrifos and chlorpyrifos-methyl metabolite, this compound, in orally exposed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photolytic and microbial degradation of 3,5,6‐trichloro‐2‐pyridinol | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 7. Photodegradation of this compound in aqueous solution - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. Biodegradation of chlorpyrifos and its hydrolysis product this compound by Bacillus pumilus strain C2A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Degradation of this compound by a microbial consortium in dryland soil with anaerobic incubation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation kinetics of chlorpyrifos and this compound (TCP) by fungal communities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Toxicological Profile and Health Implications of 3,5,6-Trichloro-2-pyridinol (TCPy): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5,6-Trichloro-2-pyridinol (TCPy) is the primary metabolite of the widely used organophosphate insecticide chlorpyrifos (B1668852) and the herbicide triclopyr.[1] Its detection in human urine serves as a key biomarker for exposure to these parent compounds.[1] While once considered a less toxic byproduct, a growing body of evidence reveals that TCPy is a biologically active molecule with a distinct toxicological profile. This technical guide provides a comprehensive overview of the current scientific understanding of TCPy, focusing on its toxicological properties, associated health effects, and the molecular mechanisms underlying its activity. This document synthesizes quantitative toxicological data, details key experimental methodologies, and visualizes complex biological pathways to serve as a critical resource for the scientific community.
Physicochemical Properties
TCPy is a chlorinated pyridinol with the chemical formula C5H2Cl3NO.[2][3] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value |
| Molecular Weight | 198.43 g/mol [2][4] |
| CAS Number | 6515-38-4[3][4] |
| Melting Point | 172 to 174 °C[3] |
| Boiling Point | 254.8 °C at 760 mmHg[3] |
| Density | 1.67 g/cm³[3] |
| Appearance | White to off-white powder[5] |
| Solubility | Data not readily available in summarized format |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
Following exposure to its parent compounds, chlorpyrifos or triclopyr, TCPy is formed in the body through metabolic processes.[1][6][7] It is also present in the environment as a degradation product.[2] The presence of TCPy in urine is a reliable indicator of exposure.[1][7][8]
Studies in rats have shown that TCPy is distributed throughout the body, and its pharmacokinetics are similar in blood and saliva.[9] This suggests that saliva could be a non-invasive medium for biomonitoring TCPy levels.[9] TCPy exhibits substantial protein binding in plasma, with approximately 98.5% being bound.[9][10][11] The primary route of elimination for TCPy is through the urine.[7][8]
Quantitative Toxicological Data
The toxicity of TCPy has been evaluated in various animal models. The following tables summarize key quantitative data from these studies.
Table 1: Acute and Sub-chronic Oral Toxicity Data in Rodents
| Species | Strain | Duration | Dosing Regimen | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects Observed |
| Mouse | Male | 28 days | Oral gavage | <5 | 5 | Hepatotoxicity, nephrotoxicity, metabolic disturbances[1] |
| Rat | Fischer 344 | Gestation days 6-15 | Oral gavage | 100 | 150 | Maternal toxicity (decreased body weight)[1][12] |
| Rabbit | New Zealand White | Gestation days 7-19 | Gavage | - | 250 | Maternal toxicity (weight loss) |
Table 2: Developmental Toxicity Data in Zebrafish
| Species | Exposure Duration | Endpoint | Value |
| Zebrafish (Danio rerio) | 96 hours | LC50 | 612.5 µg/L[13] |
Health Effects of TCPy Exposure
Hepatotoxicity and Nephrotoxicity
Studies in mice have demonstrated that repeated exposure to TCPy can induce both liver and kidney damage.[1][14] Observed effects include increased relative organ weights of the liver and kidneys.[14]
Ototoxicity (Hearing Loss)
Recent research has identified TCPy as an ototoxicant. In adult male mice, continuous exposure to TCPy for 21 days resulted in a dose-dependent increase in hearing thresholds.[15] This was accompanied by the loss of outer hair cells and spiral neuron cells.[15] The underlying mechanism is believed to involve oxidative stress, inflammation, and apoptosis within the cochlea.[15]
Developmental and Reproductive Toxicity
Developmental toxicity studies in rats and rabbits did not show TCPy to be teratogenic or fetotoxic, even at doses that caused maternal toxicity.[12] However, studies in zebrafish embryos have shown that TCPy can be more toxic than its parent compound, chlorpyrifos, causing increased mortality, delayed hatching, and various malformations such as pericardial and yolk sac edema, and a crooked spine.[13][16]
In terms of reproductive health, TCPy has been associated with lower testosterone (B1683101) levels in men.[3] It can also interfere with the androgen receptor in Sertoli cells, potentially disrupting their paracrine function, which is crucial for sperm development.[17]
Neurotoxicity
While the neurotoxicity of the parent compound chlorpyrifos is well-established, the specific neurotoxic effects of TCPy are an area of ongoing research.[18] Some studies in children have suggested a possible association between in utero exposure to TCPy and an increased risk of attention deficit hyperactivity disorder (ADHD), although the findings are not conclusive.[14][19][20]
Endocrine Disruption
TCPy has been shown to exhibit endocrine-disrupting properties. It can decrease the levels of testosterone and estradiol.[21] Studies have also found associations between urinary TCPy levels and alterations in thyroid hormone levels (T4 and TSH) in humans, with effects varying by sex and age.[22]
Carcinogenicity and Mortality
A study using data from the National Health and Nutrition Examination Surveys (NHANES) found an association between higher urinary TCPy levels and an increased rate of all-cause mortality.[21] However, after adjusting for various factors, no independent association was found with cancer mortality.[21]
Mechanisms of Toxicity
The adverse health effects of TCPy are thought to be mediated by several interconnected molecular mechanisms.
Oxidative Stress
A key mechanism of TCPy-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[15] This has been particularly demonstrated in the context of ototoxicity, where increased ROS levels in the cochlea were observed following TCPy exposure.[15]
Inflammation
Oxidative stress often triggers an inflammatory response. In TCPy-induced ototoxicity, this is characterized by the upregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[15]
Apoptosis (Programmed Cell Death)
The combination of oxidative stress and inflammation can lead to apoptosis. In the cochlea, TCPy exposure has been shown to trigger the intrinsic apoptotic pathway, evidenced by increased levels of pro-apoptotic factors like Bax and cleaved Caspase-3, ultimately leading to the death of essential auditory cells.[15]
Experimental Protocols
Zebrafish Developmental Toxicity Assay
-
Organism: Zebrafish (Danio rerio) embryos.
-
Exposure: 4-hour post-fertilization (hpf) embryos are exposed to a range of TCPy concentrations (e.g., 200, 400, 600, 800, 1000 µg/L) and a solvent control.[16]
-
Duration: Observations are made at multiple time points, such as 24, 48, 72, and 96 hpf.[16]
-
Endpoints:
-
Mortality: The number of dead embryos/larvae is recorded at each time point.[16]
-
Hatching Rate: The percentage of hatched embryos is determined.[16]
-
Heartbeat Rate: The number of heartbeats per minute is counted under a microscope.[16]
-
Morphological Abnormalities: The presence and severity of malformations such as pericardial edema, yolk sac edema, and spinal curvature are assessed.[16]
-
Rodent Sub-chronic Oral Toxicity Study
-
Animal Model: Male mice.
-
Dosing: Animals receive daily doses of TCPy (e.g., 5, 50, 150 mg/kg) or a vehicle control via oral gavage for 28 consecutive days.[14]
-
Observations:
-
Clinical Signs and Mortality: Animals are observed daily for any signs of toxicity.
-
Body Weight: Body weights are recorded weekly.
-
Organ Weights: At the end of the study, animals are euthanized, and the weights of organs such as the liver and kidneys are recorded.[14]
-
-
Biochemical Analysis: Blood samples are collected for serum biochemistry to assess liver and kidney function and to identify metabolic disturbances.[14]
-
Histopathology: Organs of interest are collected, fixed, processed, and stained for microscopic examination to identify any pathological changes.
Western Blotting for Apoptosis Markers
-
Sample Preparation: Protein is extracted from tissues of interest (e.g., cochlea) from control and TCPy-exposed animals.
-
Protein Quantification: The total protein concentration in each sample is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for target proteins (e.g., anti-Bax, anti-cleaved Caspase-3).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Molecular mechanism of TCPy-induced cellular damage.
Caption: Generalized workflow for in-vivo toxicity assessment of TCPy.
Conclusion
The available toxicological data clearly indicate that this compound is a biologically active molecule with the potential to cause adverse health effects. The evidence points to hepatotoxicity, nephrotoxicity, ototoxicity, and developmental and reproductive toxicity as key concerns. The mechanisms underlying these effects appear to involve oxidative stress, inflammation, apoptosis, and endocrine disruption. As a persistent metabolite of widely used pesticides, continued research into the long-term health consequences of TCPy exposure is warranted. This guide provides a foundational understanding for researchers and professionals working to assess the risks associated with TCPy and to develop strategies for mitigating its potential harm.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C5H2Cl3NO | CID 23017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TCPy - Wikipedia [en.wikipedia.org]
- 4. This compound (TCPY) (unlabeled) 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, ULM-9204-1.2 [isotope.com]
- 5. This compound | 6515-38-4 [chemicalbook.com]
- 6. Assessment of Health Risk in Human Populations Due to Chlorpyrifos [mdpi.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Chlorpyrifos | Public Health Statement | ATSDR [wwwn.cdc.gov]
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- 10. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Pesticide metabolite 3, 5, 6-trichloro-2-pyridinol causes massive damage to the cochlea resulting in hearing loss in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Toxicity of this compound tested at multiple stages of zebrafish (Danio rerio) development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound intensifies the effect of chlorpyrifos on the paracrine function of Sertoli cells by preventing binding of testosterone and the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Developmental neurotoxicity of the organophosphorus insecticide chlorpyrifos: from clinical findings to preclinical models and potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Urinary this compound (TCPY) in pregnant women from Mexico City: distribution, temporal variability, and relationship with child attention and hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Association between urinary 3, 5, 6-trichloro-2-pyridinol, a metabolite of chlorpyrifos and chlorpyrifos-methyl, and serum T4 and TSH in NHANES 1999–2002 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo Toxicity Mechanism of 3,5,6-Trichloro-2-pyridinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5,6-Trichloro-2-pyridinol (TCPy) is the primary metabolite of the widely used organophosphate insecticide chlorpyrifos (B1668852) and the herbicide triclopyr (B129103). Due to its environmental persistence and potential for human exposure, a thorough understanding of its toxicological profile is critical. This technical guide provides a comprehensive overview of the in vivo toxicity mechanisms of TCPy, consolidating current research on its absorption, distribution, metabolism, and excretion (ADME), and detailing its toxic effects on various organ systems. The core of this guide focuses on the molecular mechanisms underpinning its toxicity, including hepatotoxicity, nephrotoxicity, neurotoxicity, developmental effects, and endocrine disruption, with a particular emphasis on the role of oxidative stress and associated signaling pathways. Quantitative toxicological data are presented in structured tables for comparative analysis, and detailed experimental protocols for key toxicity assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the complex biological interactions of this significant metabolite.
Introduction
This compound (TCPy) is a chlorinated pyridinol formed through the degradation of chlorpyrifos and triclopyr in the environment and in vivo.[1] Its detection in human urine serves as a reliable biomarker of exposure to these parent compounds. While once considered a less toxic breakdown product, mounting evidence indicates that TCPy is a biologically active molecule with a distinct toxicological profile. In vivo studies have demonstrated that TCPy can induce a range of adverse health effects, including damage to the liver, kidneys, and nervous system, as well as developmental and endocrine-disrupting effects. This guide synthesizes the current scientific understanding of the in vivo toxicity of TCPy, providing a technical resource for researchers and professionals in toxicology, pharmacology, and drug development.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the pharmacokinetic profile of TCPy is essential for interpreting its toxicological effects. In vivo studies, primarily in rats, have provided insights into its ADME properties.
TCPy can be absorbed following oral, dermal, or inhalation exposure to its parent compounds, chlorpyrifos and triclopyr, after which it is formed through metabolic processes.[2] Direct exposure to TCPy in the environment also leads to its absorption.
Once in the bloodstream, TCPy exhibits substantial protein binding, with approximately 98.5% being bound to plasma proteins in rats.[3] This high degree of protein binding can influence its distribution and availability to target tissues. TCPy has been detected in various tissues, including the liver and brain, as well as in saliva, suggesting its potential as a non-invasive biomarker of exposure.[4][5]
The metabolism of TCPy itself is not as extensively studied as its formation from parent compounds. It is primarily excreted in the urine.[4] The elimination half-life of TCPy in rats is relatively long, indicating the potential for accumulation with repeated exposure.[6]
Mechanisms of Toxicity
The in vivo toxicity of TCPy is multifaceted, affecting several organ systems through various molecular mechanisms. A central theme in its toxicity is the induction of oxidative stress, which subsequently triggers inflammatory and apoptotic pathways.
Hepatotoxicity and Nephrotoxicity
Subchronic oral exposure to TCPy has been shown to induce both liver and kidney damage in mice.[7] Male mice treated with TCPy via gavage for four weeks exhibited significantly increased relative liver and kidney weights.[3] Histopathological examinations confirmed these findings, revealing tissue damage in both organs.[7]
The underlying mechanism for this organ damage is linked to metabolic disturbances and oxidative stress.[3] Studies have shown that TCPy exposure leads to significant changes in serum metabolites, indicating disruptions in normal metabolic pathways.[7] Furthermore, evidence of oxidative stress has been observed in both the liver and kidneys of TCPy-treated animals.[7]
Neurotoxicity and Ototoxicity
TCPy has been identified as a neurotoxic agent, with recent studies highlighting its damaging effects on the cochlea, leading to hearing loss. In adult mice continuously exposed to TCPy for 21 days, a dose-dependent increase in hearing thresholds was observed.[8] This functional deficit was accompanied by the loss of outer hair cells and spiral neuron cells.[8]
The mechanism of TCPy-induced ototoxicity involves a cascade of cellular events initiated by oxidative stress. Increased levels of reactive oxygen species (ROS) in the cochlea lead to a decrease in the activity of antioxidant enzymes.[8] This oxidative imbalance triggers an inflammatory response and disrupts cochlear potential by downregulating Na+/K+ ATPase.[8] Ultimately, these events lead to DNA damage and apoptosis of cochlear cells, mediated by the upregulation of pro-apoptotic factors like Bax and cleaved-Caspase 3.[8]
Developmental Toxicity
Developmental toxicity studies have been conducted in both rats and rabbits to assess the potential of TCPy to cause harm to the developing fetus. In Fischer 344 rats, oral gavage administration of TCPy during gestation days 6-15 resulted in maternal toxicity at doses of 100 mg/kg/day and above, as evidenced by decreased body weight gain.[9] In New Zealand White rabbits, maternal toxicity was observed at 250 mg/kg/day when administered during gestation days 7-19.[9] However, in these studies, TCPy was not found to be fetotoxic or teratogenic in either species, even at doses that produced maternal toxicity.[9] In contrast, studies using zebrafish embryos have shown that TCPy can be more toxic during development than its parent compound, chlorpyrifos, causing increased mortality, delayed hatching, and various morphological abnormalities.[10]
Endocrine Disruption
TCPy is recognized as an endocrine-disrupting chemical, primarily through its anti-androgenic activity.[2] It has been shown to interfere with the androgen receptor (AR), a key component of the male reproductive system.[2] Molecular docking and in vitro studies have revealed that TCPy can bind to the AR and act as an antagonist.[11] This binding prevents the normal interaction of testosterone (B1683101) with the receptor, thereby disrupting androgen signaling.[2]
In vivo evidence from studies on Sertoli cells indicates that both TCPy and its parent compound, chlorpyrifos, can decrease the expression of the androgen receptor.[2] This disruption of AR signaling can have significant implications for male reproductive health.
Oxidative Stress
A recurring mechanism across the various toxic effects of TCPy is the induction of oxidative stress. Exposure to TCPy has been shown to increase the production of reactive oxygen species (ROS) and lead to a state of oxidative imbalance in various tissues.[12] This is often accompanied by a decrease in the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), and an increase in markers of lipid peroxidation like malondialdehyde (MDA).[13]
The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key cellular defense mechanism against oxidative stress.[13] Some studies suggest that exposure to compounds that induce oxidative stress can lead to the activation of the Nrf2 pathway as a compensatory response.[13] The p53 tumor suppressor protein also plays a crucial role in the cellular response to stress, including oxidative stress, and can induce apoptosis.[14] The interplay between TCPy-induced oxidative stress and the activation of these critical signaling pathways is a key area of ongoing research.
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the toxicity of this compound from in vivo studies.
Table 1: Acute and Subchronic Oral Toxicity Data
| Species | Strain | Duration | Dosing Regimen | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects Observed | Reference(s) |
| Rat | - | Single Dose | Oral | - | - | LD50: ~800 mg/kg | [15] |
| Mouse | Male | 28 days | Oral gavage | <5 | 5 | Hepatotoxicity, nephrotoxicity, metabolic disturbances | [3] |
| Rat | Fischer 344 | Gestation days 6-15 | Oral gavage | 100 | 150 | Maternal toxicity (decreased body weight gain) | [9] |
| Rabbit | New Zealand White | Gestation days 7-19 | Oral gavage | 100 | 250 | Maternal toxicity (body weight loss) | [9] |
Table 2: Pharmacokinetic Parameters in Rats
| Parameter | Value | Reference(s) |
| Plasma Protein Binding | ~98.5% | [3] |
| Elimination Rate | 0.007 to 0.019 per hour | [6] |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments cited in the toxicological assessment of TCPy.
Subchronic Oral Toxicity Study in Mice
-
Objective: To evaluate the systemic toxicity of TCPy following repeated oral administration.
-
Animal Model: Male mice (e.g., Kunming) are acclimated for one week prior to the study.
-
Dose Groups: Animals are divided into a control group (vehicle, e.g., corn oil) and at least three treatment groups receiving different doses of TCPy (e.g., 5, 50, and 150 mg/kg/day).[3]
-
Administration: The test substance is administered daily for 28 consecutive days via oral gavage.
-
Observations:
-
Clinical Signs: Animals are observed daily for any signs of toxicity.
-
Body Weight: Recorded weekly.
-
Food and Water Consumption: Monitored throughout the study.
-
-
Terminal Procedures:
-
Blood Collection: At the end of the study, blood is collected for serum biochemistry analysis. Key parameters for hepatotoxicity include alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Key parameters for nephrotoxicity include blood urea (B33335) nitrogen (BUN) and creatinine.[12][16]
-
Organ Weights: Liver and kidneys are excised and weighed.
-
Histopathology: Liver and kidney tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination to assess for cellular damage, inflammation, and other pathological changes.[16]
-
Developmental Toxicity Study in Rabbits
-
Objective: To assess the potential of TCPy to cause developmental and maternal toxicity.
-
Animal Model: Inseminated female New Zealand White rabbits.[15]
-
Dose Groups: A control group and at least three treatment groups receiving TCPy via oral gavage (e.g., 0, 25, 100, or 250 mg/kg/day).[15]
-
Administration: The test substance is administered daily during the period of organogenesis (gestation days 7-19).[15]
-
Maternal Observations:
-
Clinical Signs: Daily observations for signs of toxicity.
-
Body Weight: Recorded on gestation days 0, daily during dosing, and on gestation days 20 and 28.[15]
-
-
Fetal Evaluation:
-
On gestation day 28, does are euthanized, and the uterus is examined.
-
The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded.
-
Fetuses are weighed and examined for external, visceral, and skeletal malformations.
-
Hershberger Assay for Anti-Androgenic Activity
-
Objective: To evaluate the potential of TCPy to act as an androgen receptor antagonist.
-
Animal Model: Peripubertal male rats (e.g., Sprague-Dawley or Wistar), castrated at approximately 42 days of age.[3]
-
Dose Groups:
-
Vehicle control.
-
Testosterone propionate (B1217596) (TP) only (positive control for androgenic effects).
-
Test substance (TCPy) at multiple dose levels co-administered with TP.
-
A known anti-androgen (e.g., flutamide) co-administered with TP (positive control for anti-androgenic effects).
-
-
Administration: The test substance and TP are administered daily for 10 consecutive days.[4]
-
Endpoint Measurement: Approximately 24 hours after the last dose, animals are euthanized, and the following androgen-dependent tissues are excised and weighed: ventral prostate, seminal vesicles (including coagulating glands and fluid), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.[6]
-
Data Analysis: A statistically significant decrease in the weights of at least two of these tissues in the TCPy + TP groups compared to the TP-only group indicates anti-androgenic activity.[4]
Measurement of Oxidative Stress Markers
-
Objective: To quantify the extent of oxidative stress in tissues following TCPy exposure.
-
Tissue Preparation: Liver, kidney, or other target tissues are homogenized in an appropriate buffer on ice.
-
Assays:
-
Superoxide Dismutase (SOD) Activity: Can be measured using a kit based on its ability to inhibit the oxidation of a substrate (e.g., hydroxylamine (B1172632) or WST-1) by superoxide anions. The absorbance is measured spectrophotometrically.[17]
-
Catalase (CAT) Activity: Assayed by measuring the rate of decomposition of hydrogen peroxide (H2O2), which can be monitored by the decrease in absorbance at 240 nm.[17]
-
Glutathione Peroxidase (GPx) Activity: Determined by a coupled reaction in which GPx reduces an organic hydroperoxide while oxidizing glutathione (GSH) to GSSG. The rate of NADPH consumption is monitored at 340 nm.[18]
-
Malondialdehyde (MDA) Levels: A marker of lipid peroxidation, MDA can be quantified using the thiobarbituric acid reactive substances (TBARS) assay. The reaction of MDA with thiobarbituric acid forms a colored product that is measured spectrophotometrically or fluorometrically.[18]
-
-
Data Normalization: Results are typically normalized to the protein content of the tissue homogenate.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the in vivo toxicity of this compound.
Caption: Overview of TCPy's primary toxicity mechanisms and outcomes.
Caption: TCPy-induced oxidative stress leading to apoptosis.
Caption: Mechanism of TCPy's anti-androgenic endocrine disruption.
Caption: Experimental workflow for assessing hepatotoxicity and nephrotoxicity.
Conclusion
The available toxicological data clearly demonstrate that this compound is a biologically active metabolite with the potential to cause a range of adverse health effects in vivo. The primary mechanisms underlying its toxicity appear to be the induction of oxidative stress, which leads to subsequent inflammation and apoptosis, and the disruption of endocrine signaling, particularly through androgen receptor antagonism. The evidence strongly points to the liver, kidneys, and nervous system as key target organs for TCPy-induced toxicity. This in-depth technical guide provides a consolidated resource for understanding the multifaceted in vivo toxicity of TCPy, offering valuable information for risk assessment and for guiding future research into the health implications of exposure to its parent compounds. Further investigation into the detailed molecular interactions and signaling cascades initiated by TCPy will be crucial for a complete characterization of its toxicological profile and for the development of potential therapeutic or preventative strategies.
References
- 1. The PI3K/Akt-Nrf2 Signaling Pathway and Mitophagy Synergistically Mediate Hydroxytyrosol to Alleviate Intestinal Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound intensifies the effect of chlorpyrifos on the paracrine function of Sertoli cells by preventing binding of testosterone and the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. benchchem.com [benchchem.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Hepatotoxicity and nephrotoxicity induced by the chlorpyrifos and chlorpyrifos-methyl metabolite, this compound, in orally exposed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pesticide metabolite 3, 5, 6-trichloro-2-pyridinol causes massive damage to the cochlea resulting in hearing loss in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. tapchinghiencuuyhoc.vn [tapchinghiencuuyhoc.vn]
- 11. researchgate.net [researchgate.net]
- 12. Proximal discrepancies in intrinsic atomic interaction determines comparative in vivo biotoxicity of Chlorpyrifos and this compound in embryonic zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Frontiers | Current insights into the regulation of programmed cell death by TP53 mutation in cancer [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Histopathological alterations in gill, liver and kidney of common carp exposed to chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Physical and Chemical Characteristics of 3,5,6-Trichloro-2-pyridinol (TCP) Powder
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3,5,6-Trichloro-2-pyridinol (TCP) powder, a significant metabolite of the organophosphate insecticide chlorpyrifos (B1668852) and the herbicide triclopyr. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for toxicological studies, environmental monitoring, and related research. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental protocols for key analytical methods are provided, and mandatory visualizations of pertinent pathways and workflows are included to facilitate a deeper understanding of the compound's behavior and interactions.
Chemical Identity and Physical Properties
This compound is a chlorinated pyridinone that exists in tautomeric equilibrium with its pyridinol form. It is a white to off-white crystalline powder.
| Identifier | Value | Reference |
| IUPAC Name | 3,5,6-trichloro-1H-pyridin-2-one | |
| CAS Number | 6515-38-4 | [1] |
| Molecular Formula | C₅H₂Cl₃NO | |
| Molecular Weight | 198.43 g/mol | |
| Appearance | White to off-white powder |
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Melting Point | 208-209 °C | |
| 328-330 °C | ||
| Boiling Point | 254.8 °C | |
| 265 °C | ||
| Density | 1.955 g/cm³ | |
| Vapor Pressure | 137.32 mPa at 20 °C | |
| pKa | 3.78 ± 0.10 (Predicted) | |
| LogP | 2.3351 |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 0.22 g/L (temperature not stated) | |
| 80.9 mg/L at 20 °C, pH 7 | ||
| DMSO | Soluble | |
| 32.5 mg/mL (163.79 mM) | ||
| Methanol | Soluble | |
| Organic Solvents | Miscible with all usual organic solvents |
Spectroscopic Data
Mass spectrometry is a key analytical technique for the identification and quantification of this compound.
Table 3: Mass Spectrometry Data for this compound
| Technique | Key Fragments (m/z) | Reference |
| GC-MS (Electron Ionization) | 197 (M+), 169, 133, 171 | |
| LC-MS/MS (Negative ESI) | Precursor Ion: 195.9, Product Ions: Not specified | |
| MS-MS (Negative Mode) | 195.9127 (100%) |
Chemical Synthesis and Tautomerism
This compound can be synthesized via the hydrolysis of 2,3,5,6-tetrachloropyridine. The compound exhibits tautomerism, existing in equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms.
References
A Comprehensive Technical Guide to 3,5,6-Trichloro-2-pyridinol
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
| Identifier | Value |
| Chemical Name | 3,5,6-Trichloro-2-pyridinol |
| CAS Number | 6515-38-4[1][2][3] |
| Molecular Formula | C₅H₂Cl₃NO[1][2][4] |
| Synonyms | 2-Hydroxy-3,5,6-trichloropyridine, 3,5,6-Trichloro-2-pyridone, TCP, TCPy[1][5] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Weight | 198.43 g/mol [1][2][4] |
| Melting Point | 172 to 174 °C (342 to 345 °F; 445 to 447 K)[5] |
| Boiling Point | 254.8 °C (490.6 °F; 528.0 K) at 760 mmHg[5] |
| Density | 1.67 g/cm³[5] |
| Flash Point | 107.9 °C (226.2 °F; 381.0 K)[5] |
Metabolic Fate and Toxicological Profile
This compound (TCPy) is the primary metabolite of the organophosphate insecticide chlorpyrifos (B1668852) and the herbicide triclopyr.[6] Its presence in human urine is a key biomarker for exposure to these parent compounds.[6][7] Toxicological studies have demonstrated that TCPy is not an inert metabolite and exhibits a range of adverse effects, including hepatotoxicity, nephrotoxicity, developmental toxicity, and ototoxicity.[6][8][9]
Metabolic Pathway of Chlorpyrifos to this compound
The metabolic conversion of chlorpyrifos to this compound primarily occurs in the liver through the action of cytochrome P450 enzymes. The process involves an oxidative cleavage (dearylation) of the phosphate (B84403) ester bond.
Caption: Metabolic pathway of Chlorpyrifos to this compound and its subsequent excretion.
Experimental Protocols
Synthesis of this compound from 2,3,5,6-Tetrachloropyridine (B1294921)
This protocol describes a common laboratory-scale synthesis of 3,5,6-trichloropyridin-2(1H)-one.
Materials:
-
2,3,5,6-Tetrachloropyridine
-
Deionized water
-
Potassium hydroxide (B78521) (85% purity)
-
Benzyltrimethylammonium (B79724) chloride
-
15% Hydrochloric acid solution
Procedure:
-
A mixture of 43.4 g (0.2 mol) of 2,3,5,6-tetrachloropyridine and 240 mL of deionized water is added to a three-necked flask.
-
The mixture is heated to 95°C with stirring.
-
39.53 g (0.60 mol, 85% purity) of potassium hydroxide is slowly added to adjust the pH of the reaction solution to 9.5-10.
-
Stirring is continued at this temperature for 30 minutes.
-
The reaction mixture is filtered while hot to remove insoluble impurities.
-
The filtrate is transferred to a 500 mL autoclave, and 0.18 g of potassium hydroxide and benzyltrimethylammonium chloride are added as a phase transfer catalyst.
-
The autoclave is sealed, and the reaction mixture is stirred and heated to 120°C for 4.0 hours.
-
After the reaction, the mixture is cooled to 25°C, and the pH is adjusted to 4.0-4.5 with a 15% hydrochloric acid solution.
-
The resulting solid is collected by filtration, washed with deionized water, and dried to yield the final product.[2]
Analysis of this compound in Human Urine by GC-MS
This protocol outlines a typical procedure for the quantification of TCPy in urine samples.
1. Sample Preparation:
-
Hydrolysis: To liberate conjugated forms of TCPy, urine samples undergo acid or enzymatic hydrolysis.
-
Acid Hydrolysis: A common method involves heating the urine sample with a strong acid.
-
Enzymatic Hydrolysis: Alternatively, β-glucuronidase/arylsulfatase can be used for a milder deconjugation process.[7]
-
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Solvents such as dichloromethane-ethyl acetate (B1210297) or diethyl ether are used to partition TCPy from the aqueous urine matrix.[7]
-
Solid-Phase Extraction (SPE): An alternative to LLE, providing cleaner extracts.
-
2. Derivatization:
-
To improve the volatility and chromatographic behavior of TCPy for GC analysis, a derivatization step is often employed. A common reagent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form the t-butyldimethylsilyl derivative.
3. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A capillary column, such as a DB-5 or equivalent, is typically used for separation.
-
-
Mass Spectrometer (MS):
-
Ionization: Negative Chemical Ionization (NCI) is often used for high sensitivity.
-
Detection: Selected Ion Monitoring (SIM) is employed to monitor specific ions of the derivatized TCPy, enhancing selectivity and quantification.
-
Analytical Method Performance
The table below summarizes the performance parameters of different analytical methods for the determination of TCPy in urine.
| Parameter | Method 1: Steam Distillation & SPE-GC-MS | Method 2: LLE-GC-MS | Method 3: Automated SPE-GC-NCIMS |
| Linearity Range | Not Specified | 0.8 - 792 ng/mL | 0.5 - 200 ng/mL |
| Limit of Detection (LOD) | 0.05 µg/L | 0.5 ng/mL | Not Specified |
| Limit of Quantitation (LOQ) | 0.1 µg/L | 2.96 ng/mL (for immunoassay) | Not Specified |
| Accuracy (Recovery) | 104% | 93 ± 12% | Not Specified |
| Precision (RSD/CV) | 4.2% (within-series) at 3.5 µg/L | < 10% | Not Specified |
| Internal Standard | 2,6-Dibromophenol | Not Specified | Not Specified |
Data sourced from a comparative guide on analytical methods for this compound in urine.[7]
Workflow for Analysis of this compound in Urine
The following diagram illustrates a typical workflow for the analysis of this compound in a urine sample using a GC-MS based method.
Caption: General workflow for the analysis of this compound in urine samples.
References
- 1. scbt.com [scbt.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. accustandard.com [accustandard.com]
- 4. This compound | C5H2Cl3NO | CID 23017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TCPy - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hepatotoxicity and nephrotoxicity induced by the chlorpyrifos and chlorpyrifos-methyl metabolite, this compound, in orally exposed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Microbial Degradation of 3,5,6-Trichloro-2-pyridinol in Soil and Water: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3,5,6-trichloro-2-pyridinol (TCP) is the primary and persistent metabolite of the widely used organophosphate insecticides chlorpyrifos (B1668852) and chlorpyrifos-methyl (B1668853), and the herbicide triclopyr (B129103). Due to its higher water solubility and mobility compared to its parent compounds, TCP poses a significant risk of contaminating soil and water resources.[1] This technical guide provides a comprehensive overview of the microbial degradation of TCP in soil and water environments. It details the key microorganisms involved, elucidates the metabolic pathways and enzymatic mechanisms, and presents detailed experimental protocols for studying TCP biodegradation. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding. This guide is intended to be a valuable resource for researchers and professionals working on the bioremediation of TCP-contaminated sites and the environmental fate of pesticides.
Introduction
The extensive agricultural use of chlorpyrifos and triclopyr has led to the widespread presence of their common metabolite, this compound (TCP), in the environment. TCP is more persistent and mobile in soil than its parent compounds, with a half-life that can range from 65 to 360 days, leading to concerns about its potential to leach into groundwater and contaminate aquatic ecosystems.[2] Microbial degradation is a key process that governs the fate of TCP in the environment. A diverse range of microorganisms, including bacteria and fungi, have been identified with the ability to degrade TCP, utilizing it as a source of carbon, nitrogen, and energy.[3] Understanding the mechanisms of microbial TCP degradation is crucial for developing effective bioremediation strategies for contaminated soil and water.
This guide synthesizes the current scientific knowledge on TCP biodegradation, focusing on the microbial players, their metabolic pathways, and the key enzymes involved. It also provides detailed experimental protocols to enable researchers to conduct their own investigations into TCP degradation.
Microbial Degraders of this compound
A variety of bacteria and fungi capable of degrading TCP have been isolated from contaminated soil and water. These microorganisms exhibit different efficiencies and metabolic pathways for TCP transformation.
Bacterial Degraders
Numerous bacterial genera have been identified with the ability to degrade TCP. Many of these isolates can utilize TCP as a sole source of carbon and energy. A summary of key bacterial strains is provided in Table 1.
-
Alcaligenes faecalis : Strain DSP3, isolated from contaminated soil, can utilize both chlorpyrifos and TCP as a sole source of carbon.[1]
-
Ralstonia sp. : Strain T6 is known for its effective degradation of TCP.[2]
-
Pseudomonas sp. : Several Pseudomonas strains have been shown to degrade TCP.[3]
-
Xanthomonas sp. and Rhizobium sp. : Strains of these genera have been isolated from sugarcane farm soils and have demonstrated the ability to metabolize TCP.[3]
-
Cupriavidus sp. : Strain DT-1 can degrade TCP and transform it into 2-hydroxypyridine (B17775) (2-HP).[4]
-
Bacillus pumilus : Strain C2A1 is effective in degrading both chlorpyrifos and TCP.[5]
Fungal Degraders
Fungi also play a role in the biodegradation of TCP.
-
Cladosporium cladosporioides : Strain Hu-01 has been shown to efficiently degrade both chlorpyrifos and its metabolite TCP.[6][7]
Metabolic Pathways of TCP Degradation
The microbial degradation of TCP proceeds through several metabolic pathways, primarily involving dechlorination and ring cleavage. The initial steps in the degradation pathway are crucial and often determine the overall efficiency of the process.
Reductive Dechlorination Pathway
One of the proposed mechanisms for TCP degradation is reductive dechlorination. In this pathway, the chlorine substituents are sequentially removed from the pyridinol ring under reducing conditions. This pathway has been suggested for Pseudomonas sp. ATCC 700113.[2]
Oxidative Pathway involving Monooxygenases
An oxidative pathway involving a monooxygenase has been identified in Ralstonia sp. strain T6. The key enzyme, TcpA, is a reduced flavin adenine (B156593) dinucleotide (FADH₂)-dependent monooxygenase that catalyzes the initial dechlorination of TCP to 3,6-dihydroxypyridine-2,5-dione (DHPD).[2]
Hydrolytic Dechlorination and Amidohydrolase Activity
Another pathway involves hydrolytic dechlorination. A novel gene, tcp3A, encoding a TCP-degrading enzyme with homology to amidohydrolases, was discovered in a cow rumen metagenomic library.[8] This suggests a mechanism where the chlorine atoms are replaced by hydroxyl groups through hydrolysis, followed by ring cleavage. In Cupriavidus sp. DT-1, TCP is transformed to 2-hydroxypyridine (2-HP), which is then further degraded.[4]
Quantitative Data on TCP Degradation
The efficiency of TCP degradation by various microorganisms under different conditions has been quantified in several studies. This data is crucial for assessing the bioremediation potential of these microorganisms.
Table 1: Bacterial Strains Capable of Degrading this compound (TCP)
| Bacterial Strain | Source of Isolation | TCP as Sole Carbon Source | Key Findings | Reference |
| Alcaligenes faecalis DSP3 | Contaminated soil | Yes | Degraded both chlorpyrifos and TCP rapidly. | [1] |
| Ralstonia sp. T6 | Not specified | Yes | Degrades TCP effectively via a monooxygenase (TcpA). | [2] |
| Pseudomonas sp. ATCC 700113 | Chlorpyrifos-treated soil | Yes | Metabolized TCP to CO₂, chloride, and polar metabolites. | |
| Xanthomonas sp. 4R3-M1 | Sugarcane farm soil | Yes | Almost completely metabolized TCP. | [3] |
| Pseudomonas sp. 4H1-M3 | Sugarcane farm soil | Yes | Degraded TCP as a sole carbon and nitrogen source. | [3] |
| Rhizobium sp. 4H1-M1 | Sugarcane farm soil | Yes | Metabolized TCP as a degradation product of chlorpyrifos. | [3] |
| Cupriavidus sp. DT-1 | Not specified | Yes | Transformed TCP to 2-hydroxypyridine. | [4] |
| Bacillus pumilus C2A1 | Soil | Yes | Showed 90% degradation of TCP (300 mg/L) within 8 days. | [5] |
| Paracoccus sp. TRP | Activated sludge | Yes | Degraded both chlorpyrifos and TCP. | [9] |
Table 2: Fungal Strains Capable of Degrading this compound (TCP)
| Fungal Strain | Source of Isolation | TCP as Sole Carbon Source | Key Findings | Reference |
| Cladosporium cladosporioides Hu-01 | Contaminated soil | Yes | Completely metabolized 50 mg/L of TCP. Half-life of TCP was significantly reduced. | [6][7] |
Table 3: Degradation Rates and Half-lives of this compound (TCP)
| Microorganism | Initial TCP Concentration | Degradation Rate / Extent | Half-life (t₁/₂) | Conditions | Reference |
| Alcaligenes faecalis DSP3 | Not specified | Initial rapid degradation of approx. 37 mg/L/day | Not specified | Liquid culture | [1] |
| Bacillus pumilus C2A1 | 300 mg/L | 90% degradation in 8 days | Not specified | Liquid culture | [5] |
| Cladosporium cladosporioides Hu-01 | 50 mg/L | 93.5% degradation in 1 day | 3.1 hours (inoculated) vs. 990 hours (control) | Liquid culture, pH 6.5, 26.8°C | [6][7] |
| Microbial Consortium | 100 mg/L | 97% degradation in 20 hours | Not specified | Anaerobic incubation, dryland soil enrichment | [10] |
| Cupriavidus sp. DT-1 | 50-800 mg/L | Average degradation rate of 10 mg/L/hour | Not specified | Mineral salt medium | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of TCP degradation.
Isolation of TCP-Degrading Microorganisms
This protocol describes the enrichment and isolation of bacteria from soil capable of degrading TCP.
Materials:
-
Soil sample from a pesticide-contaminated site.
-
Mineral Salt Medium (MSM): (g/L) K₂HPO₄ 1.5, KH₂PO₄ 0.5, MgCl₂ 0.2, NaCl 1.0, NH₄NO₃ 1.0; pH 7.0.
-
This compound (TCP) stock solution.
-
Sterile glassware, petri dishes, and incubator shaker.
Procedure:
-
Enrichment: Add 5 g of soil to 100 mL of MSM supplemented with TCP (e.g., 50 mg/L) as the sole carbon source. Incubate at 28-30°C on a rotary shaker at 150-180 rpm for 7 days.
-
Subculturing: Transfer 5 mL of the enrichment culture to 95 mL of fresh MSM with TCP. Repeat this step 3-5 times to enrich for TCP-degrading microorganisms.
-
Isolation: Serially dilute the final enrichment culture and plate onto MSM agar plates containing TCP. Incubate until colonies appear.
-
Purification: Select morphologically distinct colonies and streak them onto fresh MSM agar plates to obtain pure cultures.
-
Screening: Inoculate pure isolates into liquid MSM with a known concentration of TCP. Monitor the degradation of TCP over time using HPLC.
-
Identification: Identify the most efficient TCP-degrading isolates based on their morphological, biochemical, and molecular characteristics (e.g., 16S rRNA gene sequencing).[9][12][13]
Soil Microcosm Study
This protocol outlines the setup of a laboratory soil microcosm to study the biodegradation of TCP under controlled conditions.
Materials:
-
Fresh agricultural soil, sieved (2 mm).
-
TCP (analytical grade).
-
Acetone (B3395972) (HPLC grade).
-
Glass jars or beakers.
-
Incubator.
Procedure:
-
Soil Preparation: Air-dry the sieved soil and characterize its physicochemical properties (pH, organic matter content, texture).
-
Sterilization (for abiotic control): Autoclave a portion of the soil at 121°C for 1 hour on three consecutive days to create a sterile control.
-
Microcosm Setup: Place a known amount of soil (e.g., 50 g) into each microcosm (glass jar).
-
Moisture Adjustment: Adjust the soil moisture to a desired level (e.g., 60% of water holding capacity) with sterile deionized water.
-
Spiking: Prepare a stock solution of TCP in acetone. Spike the soil samples to achieve the desired initial concentration (e.g., 10 mg/kg). Mix thoroughly to ensure even distribution and allow the acetone to evaporate.
-
Inoculation (for bioaugmentation studies): For bioaugmentation experiments, inoculate the soil with a known concentration of a TCP-degrading microbial culture.
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25-30°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28 days), destructively sample triplicate microcosms for each treatment.
-
Extraction and Analysis: Extract TCP and its metabolites from the soil samples using an appropriate solvent (e.g., acetonitrile (B52724) or a mixture of acetone and hexane) and analyze the extracts using HPLC or GC-MS.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of TCP in water and soil extracts.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile and water (with 0.1% acetic or formic acid) in a gradient or isocratic elution. A common mobile phase is a mixture of methanol (B129727) and water.[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector Wavelength: 290-300 nm.
-
Quantification: Prepare a calibration curve using analytical standards of TCP. The concentration in samples is determined by comparing peak areas with the calibration curve.
Conclusion
The microbial degradation of this compound is a critical process for the natural attenuation of this persistent pesticide metabolite in soil and water. A diverse array of bacteria and fungi have been identified that can effectively degrade TCP, often utilizing it as a primary substrate for growth. The metabolic pathways are varied and involve key enzymes such as monooxygenases and amidohydrolases. This technical guide provides a comprehensive resource for researchers and professionals, summarizing the key microbial players, their degradation pathways, and quantitative degradation data. The detailed experimental protocols offer a foundation for conducting further research to enhance our understanding of TCP biodegradation and to develop robust bioremediation technologies for contaminated environments. Future research should focus on the in-situ application of these degrading microorganisms and the optimization of environmental conditions to promote their activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of this compound, phoxim and chlorpyrifos-methyl in water samples using a new pretreatment method coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjas.org [rjas.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of chlorpyrifos' main metabolite this compound in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Whole genome sequencing and analysis of fenvalerate degrading bacteria Citrobacter freundii CD-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. omicsonline.org [omicsonline.org]
- 13. biorxiv.org [biorxiv.org]
In-Depth Technical Guide: Photolytic Degradation Pathways of 3,5,6-Trichloro-2-pyridinol (TCP)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3,5,6-Trichloro-2-pyridinol (TCP) is a primary and persistent metabolite of the organophosphate insecticide chlorpyrifos (B1668852) and the herbicide triclopyr. Its presence in the environment is of significant concern due to its potential toxicity. This technical guide provides a comprehensive overview of the photolytic degradation pathways of TCP, detailing the chemical transformations it undergoes when exposed to ultraviolet (UV) light. The document summarizes key quantitative data, outlines detailed experimental protocols for studying its degradation, and presents visual diagrams of the degradation pathways and experimental workflows.
Introduction
The environmental fate of pesticides and their metabolites is a critical area of study in environmental chemistry and toxicology. This compound (TCP) is a major degradation product of chlorpyrifos and triclopyr, and it is often more mobile and persistent in aqueous environments than its parent compounds. Photodegradation, the breakdown of molecules by light, is a significant natural attenuation process for TCP. Understanding the mechanisms, kinetics, and products of TCP photolysis is essential for assessing its environmental risk and developing effective remediation strategies. This guide synthesizes the current scientific understanding of the photolytic degradation of TCP.
Photodegradation Kinetics and Influencing Factors
The photolytic degradation of TCP in aqueous solutions typically follows pseudo-first-order kinetics. The rate of degradation is significantly influenced by several factors, most notably the pH of the solution.
Effect of pH
The degradation rate and the quantum yield of TCP photolysis are highly dependent on the pH of the aqueous medium. The rate increases as the pH rises from acidic to moderately acidic conditions, reaching a maximum at a pH of 5 and above.[1][2] This is attributed to the dissociation of TCP, which has a pKa of approximately 4.55. At pH values above the pKa, the deprotonated form of TCP is dominant. This anionic form absorbs light more efficiently, leading to enhanced photolysis.[2]
Effect of Sensitizers and Radical Scavengers
The presence of substances that can generate reactive oxygen species (ROS) can influence the degradation rate of TCP. For instance, the addition of hydrogen peroxide (H₂O₂) can increase the removal rate of TCP by approximately 1.5 times due to the generation of hydroxyl radicals (•OH) upon UV irradiation.[1][2] Conversely, the presence of radical scavengers or certain buffer systems like phosphate (B84403) buffers at pH values between 3 and 6 can decrease the rate of photolysis.[1][2]
Quantitative Data on TCP Photodegradation
The following tables summarize key quantitative data from various studies on the photolytic degradation of TCP.
Table 1: Photodegradation Rates and Quantum Yields of TCP
| Parameter | Condition | Value | Reference |
| Kinetics | Aqueous solution | Pseudo-first-order | [1][2] |
| Degradation Rate Constant | pH 5 and above | (6.40 ± 0.046) × 10⁻³ cm²/mJ | [1][2] |
| Quantum Yield (Φ) | pH 5 and above | 0.178 ± 0.002 mol E⁻¹ | [1][2] |
| TCP Concentration | After 120 min UV irradiation | 5.9 ± 1.5% of initial | [3] |
| Chloride Ion Release | After 120 min UV irradiation | ~73% of total possible | [3] |
| Mineralization (as TOC) | After 120 min with TiO₂ | 53.6 ± 1.9% | [3] |
Photolytic Degradation Pathways
The photolytic degradation of TCP proceeds through a complex series of reactions involving dechlorination, hydroxylation, and ring cleavage. Two primary initial pathways have been proposed: hydrolytic dechlorination and reductive dechlorination.[4]
-
Initial Dechlorination: The process is initiated by the absorption of UV light, leading to the cleavage of a carbon-chlorine bond. This can result in the formation of dichlorodihydroxypyridine isomers.[4]
-
Hydroxylation and Ring Opening: Hydroxyl radicals can attack the pyridinol ring, leading to the formation of hydroxylated intermediates. Subsequent reactions can cause the opening of the pyridine (B92270) ring.
-
Formation of Intermediates: Studies have identified several intermediate products, including various carboxylic acids.[3] In some cases, radical attack on the carbonyl group can be followed by N-C or C-C bond cleavage and recyclization to form pyrrol structures substituted with carboxylic groups.[3]
-
Mineralization: The ultimate fate of the organic intermediates is mineralization to carbon dioxide (CO₂), chloride ions (Cl⁻), and inorganic nitrogen species.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the photolytic degradation of TCP.
Direct Photolysis in Aqueous Solution
This protocol describes the procedure for determining the direct photolysis rate of TCP in water.
-
Materials:
-
This compound (analytical standard)
-
Ultrapure water
-
pH buffers (e.g., phosphate, acetate)
-
Quartz photoreactor vessel
-
Medium-pressure mercury lamp (emitting in the 200-400 nm range)
-
Magnetic stirrer
-
HPLC-UV or LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of TCP in a suitable solvent (e.g., methanol) and spike it into ultrapure water to achieve the desired initial concentration (e.g., 10 mg/L).
-
Adjust the pH of the TCP solution to the desired value using appropriate buffers.
-
Transfer the solution to the quartz photoreactor and place it in a temperature-controlled chamber.
-
Position the UV lamp at a fixed distance from the reactor.
-
Turn on the magnetic stirrer to ensure the solution is well-mixed.
-
Initiate UV irradiation.
-
Collect aliquots of the solution at specific time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes).
-
Analyze the concentration of TCP in the collected samples using a validated HPLC-UV or LC-MS/MS method.
-
Plot the natural logarithm of the TCP concentration versus time to determine the pseudo-first-order rate constant.
-
TiO₂ Photocatalysis
This protocol outlines the study of TCP degradation enhanced by a photocatalyst.
-
Materials:
-
In addition to the materials for direct photolysis:
-
Titanium dioxide (TiO₂, e.g., Degussa P25)
-
-
Procedure:
-
Follow steps 1 and 2 from the direct photolysis protocol.
-
Add a specific concentration of TiO₂ (e.g., 100 mg/L) to the TCP solution.
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
Proceed with steps 3-9 from the direct photolysis protocol.
-
Before analysis, centrifuge or filter the collected aliquots to remove the TiO₂ particles.
-
Identification of Degradation Products by LC-MS
This protocol details the identification of intermediate products formed during TCP photolysis.
-
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a mass spectrometer (MS), preferably a high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
-
-
Procedure:
-
Conduct a photolysis experiment as described in section 5.1 or 5.2.
-
Collect samples at various time points to capture the formation and subsequent degradation of intermediates.
-
Inject the samples into the LC-MS system.
-
Separate the components using a suitable C18 reversed-phase column with a gradient elution of mobile phases such as water with formic acid and acetonitrile.
-
Acquire mass spectra in both positive and negative ion modes to detect a wide range of potential products.
-
Use the accurate mass measurements from the high-resolution MS to propose elemental compositions for the detected peaks.
-
Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns of the potential intermediates, which helps in structural elucidation.
-
Compare the obtained mass spectra and fragmentation patterns with known standards if available, or with literature data and fragmentation prediction software.
-
Conclusion
The photolytic degradation of this compound is a complex process that plays a crucial role in its environmental fate. The degradation follows pseudo-first-order kinetics and is significantly enhanced at pH values above its pKa. The degradation proceeds through dechlorination, hydroxylation, and ring cleavage, leading to the formation of various intermediates before eventual mineralization. The presence of photocatalysts like TiO₂ can significantly accelerate this process. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the photolytic degradation of TCP and other environmental contaminants. A thorough understanding of these pathways is vital for developing effective strategies to mitigate the environmental impact of such compounds.
References
The Biochemical Role of 3,5,6-Trichloro-2-pyridinol in Human Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5,6-Trichloro-2-pyridinol (TCPy) is the primary metabolite of the organophosphate insecticide chlorpyrifos (B1668852) and the herbicide triclopyr. Once considered a mere biomarker of exposure, a growing body of evidence reveals that TCPy is a biologically active molecule with a significant toxicological profile. This technical guide provides a comprehensive overview of the biochemical role of TCPy in human metabolism, its toxicological effects, and the underlying molecular mechanisms. We delve into its absorption, distribution, metabolism, and excretion (ADME) profile, summarize key quantitative toxicological data, and detail the experimental protocols for its analysis. Furthermore, we visualize the signaling pathways disrupted by TCPy, offering a deeper understanding of its impact on human health.
Introduction
This compound (TCPy) is a chlorinated pyridinol formed in the environment and in vivo following the degradation of chlorpyrifos and triclopyr.[1] Its presence in human urine is a well-established biomarker of exposure to these parent compounds.[1] While the toxicity of chlorpyrifos has been extensively studied, the independent toxicological effects of its main metabolite, TCPy, have gained increasing attention. Toxicological studies have demonstrated that TCPy is not an inert metabolite and exhibits a range of adverse effects, including hepatotoxicity, nephrotoxicity, developmental toxicity, ototoxicity, and endocrine disruption.[1] This guide synthesizes the current scientific understanding of TCPy's role in human metabolism and its toxicological implications.
Metabolism and Pharmacokinetics of TCPy in Humans
The metabolism of chlorpyrifos in humans primarily involves its conversion to TCPy. This process is initiated by cytochrome P450 (CYP) enzymes in the liver, which catalyze the dearylation of chlorpyrifos.[2] The resulting TCPy then undergoes Phase II metabolism, where it is conjugated with glucuronic acid or sulfate (B86663) to form more water-soluble compounds that are readily excreted in the urine.[2]
A study in human volunteers who ingested a single oral dose of chlorpyrifos found that TCPy has a half-life of approximately 27 hours in the body.[2]
Metabolic Pathway of Chlorpyrifos to TCPy
The metabolic conversion of chlorpyrifos to TCPy is a critical detoxification pathway. The following diagram illustrates this process.
Quantitative Toxicological Data
The following tables summarize key quantitative data from various toxicological studies on this compound.
Table 1: Acute and Sub-chronic Oral Toxicity Data in Rodents
| Species | Strain | Duration | Dosing Regimen | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects Observed | Reference |
| Mouse | Male | 28 days | Oral gavage | <5 | 5 | Hepatotoxicity, nephrotoxicity, metabolic disturbances | [3] |
| Rat | Fischer 344 | Gestation days 6-15 | Oral gavage | 100 | 150 | Maternal toxicity (decreased body weight) | [3] |
Table 2: Human Exposure and Health Outcome Data
| Study Population | Exposure Metric | Endpoint | Result | Reference |
| NHANES Participants | Urinary TCPy levels | All-cause mortality | Individuals in the highest quartile of urinary TCPy had a 1.56-fold increased rate of all-cause mortality compared to the lowest quartile (Hazard Ratio: 1.56, 95% CI: 1.09–2.24). | |
| NHANES (Males) | Urinary TCPy levels | Thyroid hormones | An interquartile range increase in urinary TCPy was associated with a 3.8% increase in serum T4 in males aged 12-18 and a 3.5% increase in males aged 18-40. A decrease in TSH was also observed. | |
| Massachusetts Men | Urinary TCPy levels | Reproductive hormones | A correlation was reported between exposure to TCPy and lower testosterone (B1683101) levels. | [4] |
Biochemical Mechanisms and Signaling Pathways
TCPy exerts its toxic effects through interference with several key signaling pathways.
Disruption of Androgen Receptor Signaling
TCPy has been shown to act as an antagonist to the androgen receptor (AR), which can disrupt the normal function of androgens critical for male reproductive development and function.[3] Molecular docking studies suggest that TCPy can bind to the androgen receptor.[5][6]
Induction of Oxidative Stress and Inflammation
Exposure to TCPy can lead to an increase in reactive oxygen species (ROS), resulting in oxidative stress. This is often followed by an inflammatory response characterized by the upregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
Activation of Apoptotic Pathways
The oxidative stress and inflammation induced by TCPy can ultimately trigger the intrinsic apoptotic pathway, leading to programmed cell death. This involves the activation of a cascade of caspases.
Interference with Thyroid Hormone Signaling
TCPy has structural similarities to the outer ring of thyroid hormones and has been shown to compete with triiodothyronine (T3) for nuclear receptors.[1] Studies have also shown an association between urinary TCPy levels and altered serum thyroxine (T4) and thyroid-stimulating hormone (TSH) levels in humans.
Experimental Protocols
The quantification of TCPy in human urine is a key component of assessing exposure to its parent compounds. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for this analysis due to its high sensitivity and selectivity.
Representative Protocol for TCPy Analysis in Human Urine by UPLC-MS/MS
This protocol is a synthesis of methodologies reported in the literature.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Thaw frozen human urine samples at room temperature.
-
Pipette 200 µL of urine into a 2 mL microcentrifuge tube.
-
Add an internal standard solution (e.g., isotopically labeled TCPy) to each sample, quality control, and standard.
-
Add 800 µL of an extraction solvent (e.g., a mixture of dichloromethane (B109758) and ethyl acetate (B1210297), 20:80 v/v).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in a specific volume (e.g., 500 µL) of the initial mobile phase.
2. UPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reverse-phase column, such as an ACQUITY UPLC BEH C18, is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate to improve ionization.
-
Flow Rate: A typical flow rate for UPLC is in the range of 0.2-0.5 mL/min.
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is used.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for TCPy.
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for TCPy and its internal standard.
-
Optimization: Source parameters (e.g., temperature, gas flows, capillary voltage) and compound-specific parameters (e.g., collision energy) must be optimized for maximum signal intensity.
-
3. Data Analysis and Quantification
-
A calibration curve is generated by analyzing standards of known TCPy concentrations.
-
The concentration of TCPy in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of TCPy in human urine.
Conclusion
This compound is more than a simple biomarker of pesticide exposure; it is a biologically active compound with a distinct toxicological profile that can impact human health through various mechanisms. Its ability to disrupt endocrine signaling, induce oxidative stress and inflammation, and trigger apoptosis highlights the need for continued research into its long-term health effects. The methodologies outlined in this guide provide a framework for the accurate assessment of TCPy exposure, which is crucial for both epidemiological studies and risk assessment. For researchers, scientists, and drug development professionals, a thorough understanding of the biochemical role of TCPy is essential for evaluating the safety of its parent compounds and for developing strategies to mitigate its potential adverse health effects.
References
- 1. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorpyrifos: pharmacokinetics in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. TCPy - Wikipedia [en.wikipedia.org]
- 5. Disruption of androgen receptor signaling by chlorpyrifos (CPF) and its environmental degradation products: a structural insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
The Environmental Fate of 3,5,6-Trichloro-2-pyridinol (TCP): A Technical Guide
An In-depth Examination of the Persistence, Degradation Pathways, and Environmental Impact of a Key Agrochemical Metabolite.
Introduction
3,5,6-Trichloro-2-pyridinol (TCP) is a significant environmental metabolite of the widely used organophosphorus insecticide chlorpyrifos (B1668852) and the herbicide triclopyr.[1][2] Due to its persistence and potential for mobility in the environment, TCP is of considerable interest to researchers, environmental scientists, and regulatory bodies.[3][4] Its half-life in soil can range from 65 to 360 days, varying with soil type, climate, and other environmental factors.[3][5] This technical guide provides a comprehensive overview of the environmental persistence of TCP, detailing its degradation pathways, factors influencing its fate, and the experimental methodologies used to assess its environmental behavior.
Data on Environmental Persistence of TCP
The persistence of TCP in the environment is highly variable and dependent on a multitude of factors. The following table summarizes quantitative data on the half-life (DT50) of TCP in various environmental matrices under different conditions.
| Environmental Matrix | Condition | Half-life (t½) | Reference(s) |
| Soil | Laboratory incubation, various agricultural soils | 65 to 360 days | [3][5] |
| Soil | Laboratory incubation, specific soil types | Accumulation observed over 4 weeks with minimal mineralization in some soils. In others, rapid mineralization occurred. | [6][7] |
| Aqueous Solution (in the absence of microorganisms) | Non-inoculated control | 990.0 hours (approx. 41 days) | [5][8] |
| Aqueous Solution (with microbial inoculum) | Inoculated with Cladosporium cladosporioides Hu-01 | 3.1 hours | [5][8] |
| Aqueous Solution (with microbial inoculum) | Inoculated with Bacillus pumilus C2A1 (300 mg/L TCP) | >90% degradation within 8 days | [9] |
| Aqueous Solution | UV irradiation (254 nm), 80 mg/L TCP | Decomposed to non-detectable levels within 2 hours | [1][2] |
Degradation Pathways of TCP
The environmental degradation of TCP is primarily driven by two processes: microbial degradation and photodegradation.
Microbial Degradation
A variety of microorganisms, including bacteria and fungi, have been shown to degrade TCP.[2][5][9][10] The primary mechanism of microbial degradation appears to be reductive dechlorination.[1][2]
Several bacterial strains capable of utilizing TCP as a sole carbon and energy source have been isolated, including Pseudomonas sp. ATCC 700113 and Ralstonia sp. strain T6.[2][3] Fungal species such as Cladosporium cladosporioides have also demonstrated high efficiency in degrading both chlorpyrifos and TCP.[5][8]
The microbial degradation of TCP can lead to the formation of various intermediate metabolites. For instance, Ralstonia sp. strain T6 was found to metabolize TCP to 3,6-dihydroxypyridine-2,5-dione (DHPD).[3] The degradation pathway in Cupriavidus sp. DT-1 involves the transformation of TCP to 2-hydroxypyridine (B17775) (2-HP), which is then further metabolized.[10]
Photodegradation
TCP is susceptible to photolytic degradation, particularly under ultraviolet (UV) irradiation.[1][11] The process involves both hydrolytic and reductive dechlorination.[1] Photolysis of TCP in aqueous solutions can be rapid, with complete degradation observed within hours under laboratory conditions using UV light.[1][2] The degradation rate is influenced by factors such as pH, with increased rates observed at higher pH levels.[12][13]
Photodegradation of TCP leads to the formation of various intermediate products, including dichlorodihydroxypyridine isomers and products of reductive dechlorination.[1] Further degradation can result in the formation of smaller organic acids and eventual mineralization to CO2 and chloride ions.[1]
Experimental Protocols
The assessment of TCP persistence in the environment relies on standardized and well-defined experimental protocols. Below are outlines of key experimental workflows.
Soil Degradation Study
A typical laboratory soil degradation study for TCP involves the following steps:
-
Soil Collection and Preparation: Representative agricultural soils are collected, sieved to remove large debris, and characterized for properties such as pH, organic matter content, and texture.[7] The soil is often pre-incubated to stabilize microbial activity.
-
Spiking: A known concentration of radiolabeled (e.g., ¹⁴C-labeled) or non-labeled TCP is applied to the soil samples. The application is done in a manner to ensure homogenous distribution.
-
Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture. Aerobic conditions are typically maintained.
-
Sampling and Extraction: At specified time intervals, soil subsamples are taken for analysis. TCP and its metabolites are extracted from the soil using appropriate organic solvents.
-
Analysis: The concentration of TCP and its degradation products in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][14] For radiolabeled studies, mineralization is assessed by trapping and quantifying the evolved ¹⁴CO₂.[2][6]
Aqueous Photodegradation Study
The photolytic degradation of TCP in water is typically investigated as follows:
-
Solution Preparation: An aqueous solution of TCP of a known concentration is prepared in a photochemically transparent vessel (e.g., quartz). The pH of the solution is adjusted and buffered as required for the experiment.[12][13]
-
Irradiation: The solution is exposed to a light source with a defined spectral output, often a mercury lamp emitting UV radiation.[1][13] Control samples are kept in the dark to account for any non-photolytic degradation.
-
Sampling: Aliquots of the solution are withdrawn at different time points during the irradiation.
-
Analysis: The concentration of TCP in the samples is determined using HPLC or a similar analytical method.[11] The formation of degradation products can be monitored using techniques like LC-MS.[11]
Factors Influencing TCP Persistence
Several environmental factors can significantly influence the persistence of TCP:
-
Microbial Activity: The presence of adapted microbial populations is a key factor in the rapid degradation of TCP.[2][6] Soils with a history of chlorpyrifos application may harbor microorganisms capable of degrading TCP more efficiently.[2]
-
Soil Properties: Soil organic matter content, pH, and texture can affect the bioavailability and degradation rate of TCP.[15][16] Higher organic matter can increase sorption, potentially reducing bioavailability for microbial degradation.[16]
-
pH: The pH of the medium affects both microbial activity and the rate of photodegradation.[12][13] The photodegradation rate of TCP in water has been shown to increase with increasing pH.[12][13]
-
Temperature: As with most biological and chemical processes, temperature influences the rate of TCP degradation, with higher temperatures generally leading to faster degradation.[16]
-
Light Availability: For photodegradation to occur, TCP must be exposed to sunlight, particularly the UV component. Therefore, the depth in the soil or water column will significantly impact the importance of this degradation pathway.
Conclusion
This compound is a persistent but degradable metabolite of major pesticides. Its environmental fate is a complex interplay of microbial and photolytic degradation processes, which are in turn influenced by a variety of environmental factors. Understanding these processes and the factors that control them is crucial for accurately assessing the environmental risks associated with the use of its parent compounds, chlorpyrifos and triclopyr. Further research into the specific microbial enzymes and genetic pathways involved in TCP degradation will provide deeper insights and may lead to the development of enhanced bioremediation strategies for contaminated sites.
References
- 1. Photolytic and microbial degradation of 3,5,6‐trichloro‐2‐pyridinol | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Gene Clusters and Metabolic Pathway Involved in this compound Degradation by Ralstonia sp. Strain T6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation of Chlorpyrifos and Its Hydrolysis Product this compound by a New Fungal Strain Cladosporium cladosporioides Hu-01 | PLOS One [journals.plos.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Biodegradation of chlorpyrifos and its hydrolysis product this compound by a new fungal strain Cladosporium cladosporioides Hu-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biodegradation of chlorpyrifos and its hydrolysis product this compound by Bacillus pumilus strain C2A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photochemical fate and photocatalysis of this compound, degradation product of chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photodegradation of this compound in aqueous solution - ProQuest [proquest.com]
- 14. Determination of this compound, phoxim and chlorpyrifos-methyl in water samples using a new pretreatment method coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cris.vtt.fi [cris.vtt.fi]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Quantifying 3,5,6-Trichloro-2-pyridinol in Urine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3,5,6-Trichloro-2-pyridinol (TCPy) in human urine. TCPy is the primary metabolite of the organophosphorus insecticide chlorpyrifos (B1668852), and its quantification in urine is a key biomarker for assessing exposure.[1][2] The following sections detail various analytical methodologies, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.
Overview of Analytical Methods
Several analytical techniques are available for the quantification of TCPy in urine, each with its own advantages in terms of sensitivity, selectivity, and throughput. The choice of method often depends on the specific requirements of the study, such as the desired limit of detection and the number of samples to be analyzed. The most common methods include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity and selectivity. It often involves a simple liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample cleanup.[1][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and sensitive technique that typically requires derivatization of TCPy to make it volatile for GC analysis.[4]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunochemical method suitable for screening a large number of samples.[5][6]
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for TCPy quantification in urine, providing a basis for comparison.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | UPLC-MS/MS | Coupled-Column LC/ES-MS/MS |
| Linear Range | 0.005 - 0.4 mg/L[3] | Not Specified |
| Limit of Detection (LOD) | 0.41 µg/L[3] | 0.5 ng/mL[7] |
| Limit of Quantification (LOQ) | Not Specified | Not Specified |
| Recovery | 97.9%[3] | 98-109%[7] |
| Precision (RSD) | < 15% (intra- and inter-day)[3] | < 10% (CV)[7] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
| Parameter | GC-MS with Derivatization |
| Linear Range | 0.8 - 792 ng/mL[8] |
| Limit of Detection (LOD) | 0.05 µg/L[4] |
| Limit of Quantification (LOQ) | 0.1 µg/L[4] |
| Recovery | 104%[4] |
| Precision (RSD) | 4.2% (within-series) at 3.5 µg/L[4] |
Table 3: Immunoassay Methods
| Parameter | ELISA | Surface Plasmon Resonance (SPR) |
| Linear Range | 0.13 - 6.0 ng/mL[4] | Not Specified |
| Limit of Detection (LOD) | 0.052 ng/mL[4] | 0.1 µg/L[2] |
| Limit of Quantification (LOQ) | 2.96 ng/mL[6][9] | Not Specified |
| Recovery | 71 - 102%[5] | Not Specified |
| Precision (RSD) | < 10% (CV)[5] | Intra-assay < 4.48%, Inter-assay < 3.5%[2] |
Experimental Protocols
This section provides detailed protocols for the most common analytical methods.
LC-MS/MS Method for TCPy Analysis
This protocol is based on a straightforward liquid-liquid extraction followed by UPLC-MS/MS analysis.[1]
3.1.1. Materials and Reagents
-
This compound (TCPy) analytical standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₂,¹⁵N-TCPy)
-
LC-MS grade acetonitrile (B52724), water, and methanol (B129727)
-
Formic acid (LC-MS grade)
-
Dichloromethane-ethyl acetate (B1210297) (20:80, v/v)[1][3]
-
Drug-free human urine
-
Phosphate (B84403) buffer (pH 7)[1]
3.1.2. Preparation of Standards and Quality Control Samples
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of TCPy and the internal standard (IS) in methanol.[1]
-
Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations.[1]
-
Calibration Standards: Prepare matrix-matched calibration standards by spiking known concentrations of the TCPy working solutions into drug-free human urine. A typical calibration curve might range from 0.5 to 500 ng/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human urine at a minimum of three concentration levels (low, medium, and high) to cover the range of the calibration curve.[1]
3.1.3. Sample Preparation: Liquid-Liquid Extraction
-
Thaw frozen human urine samples at room temperature.[1]
-
To 1 mL of urine sample, calibration standard, or QC sample in a polypropylene (B1209903) tube, add the internal standard solution.[1]
-
Add 1 mL of phosphate buffer (pH 7) and vortex for 30 seconds.[1]
-
Add 5 mL of dichloromethane-ethyl acetate (20:80, v/v).[1]
-
Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.[1]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[1]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[1]
3.1.4. UPLC-MS/MS Parameters
-
Column: ACQUITY UPLC BEH C18[3]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.[1]
-
Detection: Multiple Reaction Monitoring (MRM). Specific MRM transitions and collision energies should be optimized for the instrument in use.[1]
GC-MS Method for TCPy Analysis
This protocol involves enzymatic hydrolysis, solid-phase extraction, and derivatization prior to GC-MS analysis.
3.2.1. Materials and Reagents
-
TCPy analytical standard
-
Internal standard (e.g., 2,6-Dibromophenol)[4]
-
β-glucuronidase/arylsulfatase
-
Solid-Phase Extraction (SPE) cartridges (e.g., polystyrol–divinylbenzene copolymer)[4]
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for derivatization[4]
-
Solvents for extraction and elution (e.g., methanol, dichloromethane)
3.2.2. Sample Preparation
-
Enzymatic Hydrolysis: To release conjugated TCPy, treat urine samples with β-glucuronidase/arylsulfatase.[4]
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute TCPy with an appropriate organic solvent.
-
-
Derivatization: Evaporate the eluate to dryness and add MTBSTFA to convert TCPy into its tert-butyldimethylsilyl derivative.[4]
3.2.3. GC-MS Parameters
-
GC Column: Capillary column suitable for pesticide analysis.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Optimize for the separation of the derivatized TCPy.
-
MS Detection: Selected Ion Monitoring (SIM) mode for quantitative analysis.[4]
ELISA Method for TCPy Analysis
This protocol describes a competitive immunoassay for the rapid screening of TCPy.[6][9]
3.3.1. Materials and Reagents
-
Commercial ELISA kit for TCPy (e.g., Trichloropyridinol RaPID Assay)[9]
-
TCPy standards
-
Control urine samples
3.3.2. Sample Preparation
-
Acid Hydrolysis: Release conjugates of TCPy from urine by acid hydrolysis.[6][9]
-
Solid-Phase Extraction (SPE):
-
Elute the analyte with 1-chlorobutane (B31608).[6][9]
-
Solvent Exchange:
3.3.3. Assay Procedure
-
Follow the instructions provided with the commercial ELISA kit.
-
Typically, the procedure involves adding standards, controls, and prepared samples to antibody-coated microtiter plates.
-
An enzyme-conjugated TCPy is then added, which competes with the TCPy in the sample for antibody binding sites.
-
After incubation and washing steps, a substrate is added to produce a colorimetric signal that is inversely proportional to the concentration of TCPy in the sample.
-
Read the absorbance using a microplate reader.
3.3.4. Data Analysis
-
Construct a standard curve by plotting the absorbance readings of the standards against their concentrations. A ln/Logit data transformation is often used for linear regression.[6][9]
-
Calculate the TCPy concentrations in the urine samples from the standard curve.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for LC-MS/MS analysis of TCPy in urine.
Caption: Workflow for GC-MS analysis of TCPy in urine.
Caption: Workflow for ELISA analysis of TCPy in urine.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. [Determination of chlorpyrifos' main metabolite this compound in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Practical immunochemical method for determination of 3,5, 6-trichloro-2-pyridinol in human urine: applications and considerations for exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3,5,6-Trichloro-2-Pyridinol (TCPy)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5,6-Trichloro-2-pyridinol (TCPy) is the primary metabolite of the organophosphate insecticide chlorpyrifos (B1668852). Its detection and quantification in biological and environmental samples are crucial for assessing exposure to the parent compound. Due to its polar and non-volatile nature, direct analysis of TCPy by gas chromatography (GC) is challenging. Therefore, a derivatization step is required to convert TCPy into a more volatile and thermally stable compound suitable for GC-MS analysis.[1] This document provides a detailed protocol for the analysis of TCPy using GC-MS, including sample preparation, derivatization, and instrument parameters.
Quantitative Data Summary
The following tables summarize the quantitative performance of GC-MS methods for the analysis of TCPy in various matrices.
Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | Technique | Matrix | LOD | LOQ | Citation |
| TCPy | GC-MS/MS | Duck Muscle | 0.15 µg/kg | 0.5 µg/kg | [2][3] |
| TCPy | GC-MS | Vegetables | 8.3 µg/kg | - | [4] |
| TCPy | GC-MS | Urine | 0.5 ng/mL | - | [5][6] |
| TCPy | GC-MS/MS | Vegetables | - | 0.5 µg/kg | [7] |
| TCPy | GC-MS | Rat Saliva | - | ~0.12 µmol/L | [8][9] |
Note: "-" indicates that the data was not specified in the cited source.
Table 2: Recovery Rates and Precision
| Analyte | Matrix | Spiking Level(s) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Citation |
| TCPy | Duck Muscle | 1.0, 10, 100 µg/kg | 74.8 - 81.8 | < 12.3 | [3][10] |
| TCPy | Vegetables | Not specified | 70.4 - 107.6 | 4.3 - 8.7 | [4] |
| TCPy | Vegetables | Not specified | 69.11 - 108.43 | 5.20 - 19.42 | [7][11] |
| TCPy | Rat Blood | 10, 100, 1000 ng/mL | 85 - 102 | Not specified | [12] |
Experimental Protocols
This section details the methodologies for the analysis of TCPy in biological and environmental matrices.
Protocol 1: Analysis of TCPy in Solid Matrices (e.g., Vegetables, Duck Muscle)
1. Sample Preparation and Extraction
-
Homogenization: Homogenize a representative portion of the sample (e.g., 5 g of duck muscle or 10 g of vegetable sample).[2]
-
Extraction:
-
Centrifugation: Centrifuge the homogenate to separate the solid and liquid phases.
-
Fat Removal (for fatty matrices): For samples like duck muscle, freeze the extract at -20°C to solidify the fat layer, which can then be easily removed.[2][3]
-
Solvent Evaporation: Collect the supernatant (organic layer) and evaporate it to dryness under a gentle stream of nitrogen.[2][3]
2. Derivatization
-
Reconstitution: Reconstitute the dried extract in a suitable solvent such as toluene (B28343) or ethyl acetate (B1210297) (e.g., 75 µL).[1]
-
Derivatizing Agent: Add the derivatizing agent, N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), to the reconstituted sample (e.g., 15-100 µL).[1][10]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 1 hour to facilitate the derivatization reaction.[1]
3. GC-MS Analysis
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.[1]
Protocol 2: Analysis of TCPy in Biological Fluids (e.g., Urine, Saliva, Blood)
1. Sample Preparation and Extraction
-
Acidification: Acidify the liquid sample (e.g., 200 µL of saliva or blood) by adding an appropriate volume of 3M HCl saturated with NaCl.[8]
-
Liquid-Liquid Extraction (LLE): Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate (e.g., 3 x 400 µL).[8]
-
Drying: Dry the combined organic extracts with anhydrous sodium sulfate.[8]
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.[8]
2. Derivatization
-
Reconstitution: Reconstitute the residue with toluene.[8]
-
Derivatization: Add MTBSTFA to the reconstituted sample and heat as described in Protocol 1.[8]
3. GC-MS Analysis
-
Cool the sample to room temperature before injection into the GC-MS.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters for the analysis of derivatized TCPy. These may need to be optimized for specific instruments and applications.
-
Gas Chromatograph: Agilent 7890A or equivalent.[2]
-
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm) or Restek RTX-5MS (30 m x 0.25 mm, 0.25 µm).[2][8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 6 ml/min).[8]
-
Oven Temperature Program:
-
Mass Spectrometer: Agilent 7000B Triple Quadrupole MS, Hewlett-Packard 5973B mass selective detector, or equivalent.[2][9]
-
Ionization Mode: Electron Impact (EI) or Negative Ion Chemical Ionization (NCI).[2][12][13]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[2][8]
Mandatory Visualizations
Caption: Workflow for the GC-MS analysis of TCPy.
Caption: Derivatization of TCPy with MTBSTFA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous determination of chlorpyrifos and this compound in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 3, 5, 6-Trichloro-2-pyridinol in Vegetables by Gas Chromatography-Mass Spectrometry [spkx.net.cn]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. ANALYTICAL METHODS - Toxicological Profile for Chlorpyrifos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. [Determination of chlorpyrifos and its metabolite in vegetables using gas chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. 2.7. Urine Collection and Analysis for 3,5,6-Trichloro-2 Pyridinol (TCPy) [bio-protocol.org]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for TCPy detection
Topic: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 3,5,6-trichloro-2-pyridinol (TCPy) Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (TCPy) is the primary urinary metabolite of the organophosphorus insecticide chlorpyrifos (B1668852).[1][2] Monitoring TCPy levels in biological matrices, particularly urine, serves as a critical biomarker for assessing human exposure to chlorpyrifos.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive, selective, and robust platform for the accurate quantification of TCPy. This method's ability to distinguish the analyte from complex sample matrices makes it the gold standard for biomonitoring studies.[2][3]
This document provides a detailed protocol for the analysis of TCPy in human urine using LC-MS/MS, including sample preparation, instrument conditions, and expected performance characteristics.
Experimental Protocols
Sample Preparation: Enzymatic Hydrolysis & Liquid-Liquid Extraction (LLE)
Since TCPy is often excreted in urine as a glucuronide conjugate, an enzymatic hydrolysis step is required to measure total TCPy. This is followed by liquid-liquid extraction to isolate and concentrate the analyte.
Materials & Reagents:
-
Human urine samples
-
TCPy analytical standard and a stable isotope-labeled internal standard (e.g., ¹³C₂¹⁵N-TCPy)[1]
-
β-glucuronidase from E. coli
-
Phosphate (B84403) buffer (pH 7)[1]
-
Dichloromethane-ethyl acetate (B1210297) (20:80, v/v)[2]
-
LC-MS grade acetonitrile, water, and methanol
-
LC-MS grade formic acid
-
Polypropylene (B1209903) centrifuge tubes
-
Vortex mixer, centrifuge, and nitrogen evaporator
Protocol Steps:
-
Sample Aliquoting: Pipette 1 mL of a urine sample, calibration standard, or quality control (QC) sample into a polypropylene tube.
-
Internal Standard Spiking: Add the internal standard solution to all tubes and briefly vortex.
-
Hydrolysis: Add 0.5 mL of phosphate buffer and 10 µL of β-glucuronidase. Vortex the mixture and incubate at 37°C for 4 hours to cleave the glucuronide conjugates.
-
Extraction: Add 5 mL of dichloromethane-ethyl acetate (20:80, v/v) to the tube.[2]
-
Mixing & Separation: Vortex vigorously for 2 minutes and then centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[1]
-
Collection: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure the analyte is fully dissolved and transfer to an autosampler vial for analysis.[1]
Liquid Chromatography (LC) Conditions
-
System: UHPLC or HPLC system
-
Column: ACQUITY UPLC BEH C18 (or equivalent), 2.1 x 50 mm, 1.7 µm[2]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) Flow Rate (mL/min) %B 0.0 0.4 5 1.0 0.4 5 5.0 0.4 95 7.0 0.4 95 7.1 0.4 5 | 9.0 | 0.4 | 5 |
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS/MS) Conditions
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Key Parameters:
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/Hr
-
-
MRM Transitions: The precursor ion for TCPy in negative mode is the deprotonated molecule [M-H]⁻. At least two product ions should be selected for quantification (quantifier) and confirmation (qualifier). Specific mass transitions and collision energies should be optimized for the instrument in use.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| TCPy | 195.9 | Instrument Dependent | Instrument Dependent |
| ¹³C₂¹⁵N-TCPy (IS) | 198.9 | Instrument Dependent | Instrument Dependent |
Data Presentation
The developed LC-MS/MS method demonstrates excellent performance for the quantification of TCPy. The following table summarizes typical validation parameters.
| Parameter | Typical Performance Value | Reference |
| Linearity Range | 0.005 - 0.4 mg/L (5 - 400 ng/mL) | [2] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Limit of Detection (LOD) | 0.41 µg/L (0.41 ng/mL) | [2] |
| Limit of Quantification (LOQ) | 1.5 ng/mL (in serum) | [4] |
| Average Recovery | 97.9% | [2] |
| Intra-day Precision (%RSD) | < 15% | [2] |
| Inter-day Precision (%RSD) | < 15% | [2] |
Mandatory Visualizations
Caption: Workflow for the LC-MS/MS analysis of TCPy in urine.
References
- 1. benchchem.com [benchchem.com]
- 2. [Determination of chlorpyrifos' main metabolite this compound in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 3,5,6-Trichloro-2-pyridinol
Introduction
3,5,6-Trichloro-2-pyridinol (TCP) is the primary metabolite of the organophosphorus insecticides chlorpyrifos (B1668852) and chlorpyrifos-methyl, and the herbicide triclopyr. Its detection and quantification in various environmental and biological matrices are crucial for monitoring exposure and assessing environmental contamination. This document provides detailed application notes and protocols for the sample preparation of TCP for analysis by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Sample Preparation Techniques
The choice of sample preparation technique depends on the matrix, the concentration of the analyte, and the analytical instrument to be used. The most common techniques for TCP analysis are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Solid-Phase Extraction (SPE)
SPE is a widely used technique that offers a simple, efficient, and selective method for the extraction and concentration of TCP from complex samples like water and urine.[1] The principle involves using a solid sorbent to retain the analyte from a liquid sample, followed by elution with a small volume of an appropriate solvent.
Workflow for Solid-Phase Extraction of TCP
Caption: General workflow for the solid-phase extraction of this compound.
Experimental Protocol: SPE of TCP from Water Samples [1]
-
Materials and Reagents:
-
SPE Cartridges: C18 (500 mg, 6 mL) or Polystyrene-divinylbenzene (PS-DVB)
-
Methanol (B129727) (HPLC grade)
-
Deionized water (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hydrochloric acid (HCl)
-
SPE vacuum manifold
-
Collection vials
-
Nitrogen evaporator
-
-
Procedure:
-
Sample Pre-treatment: Collect 100-500 mL of the water sample. Adjust the sample pH to approximately 2-3 with HCl to ensure TCP is in its neutral form.
-
SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Condition the C18 cartridge by passing 5 mL of methanol through it, followed by 5 mL of deionized water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated water sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove polar interferences. Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Place collection vials in the manifold. Elute the retained TCP with 2 x 4 mL of ethyl acetate.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase for LC-MS analysis or a derivatization agent for GC-MS analysis).
-
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction method based on the differential solubility of a compound in two immiscible liquids, typically an aqueous and an organic phase.[2][3][4] It is a versatile technique applicable to various sample matrices, including biological fluids.
Workflow for Liquid-Liquid Extraction of TCP
Caption: General workflow for the liquid-liquid extraction of this compound.
Experimental Protocol: LLE of TCP from Blood [5]
-
Materials and Reagents:
-
Ethyl acetate (HPLC grade)
-
Hydrochloric acid (HCl), concentrated
-
Toluene (B28343) (HPLC grade)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Sample Preparation: To a 0.1 mL aliquot of heparinized blood in a glass vial, add 10 µL of concentrated HCl and vortex to mix.
-
Internal Standard: Add an appropriate amount of a stable isotope-labeled internal standard solution (e.g., ¹³C₂-TCP).
-
Extraction: Add 2.5 mL of ethyl acetate and vortex for 5 minutes.
-
Phase Separation: Centrifuge at 1640 x g for 20 minutes to separate the layers.
-
Collection: Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Concentration and Reconstitution: Evaporate an aliquot (e.g., 0.5 mL) of the extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 50 µL of toluene) for analysis.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has become popular for the analysis of pesticide residues in food and environmental samples due to its simplicity, speed, and low solvent consumption.[6] It involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.
Workflow for QuEChERS Method for TCP
Caption: General workflow for the QuEChERS method for this compound.
Experimental Protocol: Modified QuEChERS for TCP in Duck Muscle [7][8]
-
Materials and Reagents:
-
Acetonitrile (acidified)
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl)
-
d-SPE cleanup sorbents (e.g., MgSO₄, graphitized carbon black (GCB), N-propylethylenediamine (PSA))
-
Centrifuge tubes (50 mL and 15 mL)
-
High-speed centrifuge
-
-
Procedure:
-
Extraction: Homogenize a 10 g sample of duck muscle. Transfer to a 50 mL centrifuge tube. Add acidified acetonitrile and an internal standard. Shake vigorously.
-
Partitioning: Add the QuEChERS extraction salts, shake well, and centrifuge.
-
Cleanup (d-SPE): Transfer an aliquot of the supernatant to a 15 mL centrifuge tube containing the d-SPE sorbents. Vortex and centrifuge.
-
Derivatization (for GC-MS): The supernatant may require derivatization. For instance, after evaporation, the residue can be treated with N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[7]
-
Analysis: The final extract is ready for analysis by GC-MS/MS or LC-MS/MS.
-
II. Derivatization for GC-MS Analysis
Due to its polar nature and low volatility, direct analysis of TCP by GC-MS is challenging. Derivatization is a crucial step to convert TCP into a more volatile and thermally stable compound, thereby improving its chromatographic behavior and detection sensitivity.[9] The most common derivatization techniques involve silylation.
Experimental Protocol: Silylation of TCP using MTBSTFA [9][10]
-
Materials and Reagents:
-
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)
-
Toluene (or other suitable solvent)
-
GC vials
-
Heating block or water bath
-
-
Procedure:
-
Sample Preparation: The dried extract from SPE, LLE, or QuEChERS is reconstituted in a known volume of toluene (e.g., 75 µL) in a GC vial.
-
Derivatization Reaction: Add 15 µL of MTBSTFA to the vial.
-
Incubation: Tightly cap the vial, mix the contents, and heat at 60-70°C for 1 hour.
-
GC-MS Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
III. Quantitative Data Summary
The following tables summarize the quantitative data from various studies employing different sample preparation and analysis methods for TCP.
Table 1: Method Performance for TCP Analysis in Biological Samples
| Matrix | Sample Prep | Analysis | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| Human Urine | SPE & Deriv. | GC-MS | 0.5 - 200 ng/mL | 0.2 ng/mL | 1 ng/mL | 93 ± 12 | [11][12] |
| Human Urine | SPE & Deriv. | GC-MS | Not Specified | 0.05 µg/L | 0.1 µg/L | 104 | [13] |
| Human Blood | LLE & Deriv. | GC-MS | 6 - 1300 ng/mL | Not Specified | 10 ng/mL | 85 - 102 | [5] |
| Duck Muscle | QuEChERS & Deriv. | GC-MS/MS | 1 - 1000 µg/kg | 0.15 µg/kg | 0.5 µg/kg | 74.8 - 81.8 | [7][8] |
Table 2: Method Performance for TCP Analysis in Environmental and Food Samples
| Matrix | Sample Prep | Analysis | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| Vegetables | LLE & Deriv. | GC-MS | 5 - 500 µg/L | 8.3 µg/kg | Not Specified | 70.4 - 107.6 | [10] |
| Dates | LLE & Deriv. | GC | Not Specified | 0.05 ppm | Not Specified | 79 - 99 | [14] |
Note: LOD = Limit of Detection; LOQ = Limit of Quantification. Values may be converted from different units reported in the source literature for comparison.
IV. Use of Internal Standards
For the most accurate and precise quantification, especially when dealing with complex matrices, the use of a stable isotope-labeled internal standard is highly recommended.[11] this compound-¹³C₅ is a common internal standard that mimics the chemical and physical properties of the native TCP, compensating for variations during sample preparation and instrumental analysis.[11]
V. Conclusion
The selection of an appropriate sample preparation technique is critical for the reliable analysis of this compound. Solid-phase extraction is highly effective for aqueous samples, while liquid-liquid extraction remains a versatile option for various matrices. The QuEChERS method offers a rapid and efficient alternative, particularly for food samples. For GC-MS analysis, derivatization is an essential step to improve the volatility and thermal stability of TCP. The use of stable isotope-labeled internal standards is crucial for achieving high accuracy and precision in quantitative analysis. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this important biomarker.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid-liquid extraction [scioninstruments.com]
- 3. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 4. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 5. academic.oup.com [academic.oup.com]
- 6. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 7. Simultaneous determination of chlorpyrifos and this compound in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Determination of 3, 5, 6-Trichloro-2-pyridinol in Vegetables by Gas Chromatography-Mass Spectrometry [spkx.net.cn]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Gas chromatographic method for determination of chlorpyrifos and its metabolite this compound (TCP) in dates. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Enhanced GC-MS Sensitivity of 3,5,6-Trichloro-2-pyridinol through Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,6-Trichloro-2-pyridinol (TCP) is the primary metabolite of the organophosphorus insecticide chlorpyrifos (B1668852) and the herbicide triclopyr. Its detection and quantification in biological and environmental matrices are crucial for assessing exposure and conducting toxicological studies. Due to its polar nature and low volatility, direct analysis of TCP by gas chromatography-mass spectrometry (GC-MS) is challenging, often resulting in poor chromatographic peak shape and low sensitivity.[1]
Derivatization is an essential sample preparation step that chemically modifies TCP to increase its volatility and thermal stability, thereby significantly enhancing its chromatographic behavior and detection sensitivity in GC-MS analysis.[1] This document provides detailed application notes and protocols for the derivatization of TCP, focusing on silylation and acetylation methods to improve analytical performance.
Derivatization Strategies for Enhanced Sensitivity
The selection of a derivatization reagent is critical and depends on the sample matrix, desired sensitivity, and available instrumentation. The most common and effective strategies for TCP derivatization involve silylation and, to a lesser extent, acetylation.
-
Silylation: This is the most widely used method for TCP analysis.[1] Silylating agents replace the active hydrogen on the hydroxyl group of TCP with a less polar and more stable trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. This process dramatically increases the volatility and thermal stability of the analyte.[1]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Forms a TMS derivative.
-
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA): Forms a more stable t-BDMS derivative.[1]
-
-
Acetylation: This method involves the reaction of TCP with an acetylating agent, such as acetic anhydride (B1165640), to form an ester derivative. This also increases volatility and can be a viable alternative to silylation.
-
Pentafluorobenzylation: This technique introduces a pentafluorobenzyl group, which can significantly enhance sensitivity, particularly when using negative chemical ionization (NCI) mass spectrometry.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies employing different derivatization methods for the analysis of TCP by GC-MS. These tables allow for a clear comparison of the limits of detection (LOD) and quantification (LOQ) achieved in different matrices.
Table 1: Silylation with MTBSTFA
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Vegetables | 8.3 µg/kg | - |
| Human Urine | 0.5 ng/mL | 0.8 ng/mL |
| Rat/Human Blood | - | 10 ng/mL |
| Duck Muscle | 0.15 µg/kg | 0.5 µg/kg |
Table 2: Silylation with BSTFA/BSA
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Dates | 0.05 ppm (50 µg/kg) | - |
Note: "-" indicates that the data was not specified in the cited source.
Experimental Workflows and Signaling Pathways
To visualize the experimental process and the chemical transformation, the following diagrams are provided.
Caption: General workflow for the derivatization and analysis of this compound.
Caption: Silylation of TCP with MTBSTFA to form a t-BDMS derivative.
Experimental Protocols
The following are detailed protocols for the derivatization of TCP using common silylating agents.
Protocol 1: Silylation of TCP using N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)
This protocol is widely applicable to various matrices after appropriate sample extraction and cleanup.
Materials:
-
Dried sample extract containing TCP
-
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)
-
Toluene (B28343) (or other suitable solvent like ethyl acetate)
-
Internal standard solution (optional, e.g., isotopically labeled TCP)
-
GC vials with caps
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Ensure the sample extract containing TCP is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of toluene (e.g., 50-100 µL) within a GC vial.[4]
-
Internal Standard Addition (Optional): If an internal standard is used, add the appropriate volume to the reconstituted sample.
-
Derivatization Reaction: Add 15-50 µL of MTBSTFA to the vial.[4]
-
Incubation: Tightly cap the vial and heat at 60-90°C for 30-60 minutes in a heating block or water bath.[4]
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Silylation of TCP using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
This protocol provides a general guideline for the trimethylsilylation of TCP.
Materials:
-
Dried sample extract containing TCP
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (optional, as a catalyst)
-
Pyridine (B92270) or other suitable solvent
-
GC vials with caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Transfer the dried sample extract to a GC vial.
-
Reagent Addition: Add 50-100 µL of a suitable solvent (e.g., pyridine) and 50-100 µL of BSTFA (with or without 1% TMCS) to the vial.
-
Incubation: Cap the vial tightly and heat at approximately 60-70°C for 20-30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: The derivatized sample is ready for injection into the GC-MS.
Protocol 3: Acetylation of TCP using Acetic Anhydride
This protocol describes the acetylation of TCP for enhanced GC-MS analysis.
Materials:
-
Dried sample extract containing TCP
-
Acetic Anhydride
-
Pyridine (as a catalyst and solvent)
-
GC vials with caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry.
-
Reagent Addition: Add 100 µL of pyridine and 100 µL of acetic anhydride to the dried extract in a GC vial.
-
Incubation: Tightly cap the vial and heat at 60-70°C for 1 hour.
-
Evaporation: After cooling, evaporate the excess pyridine and acetic anhydride under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate (B1210297) or hexane) for GC-MS injection.
-
GC-MS Analysis: The acetylated TCP is now ready for analysis.
Conclusion
Derivatization of this compound is a critical step for achieving the sensitivity and chromatographic performance required for its reliable quantification in various complex matrices. Silylation with reagents like MTBSTFA and BSTFA is a robust and widely adopted approach. The choice of the specific agent and reaction conditions should be optimized based on the laboratory's specific application and instrumentation. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate sensitive and accurate GC-MS methods for TCP analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentafluorobenzylation of the fungicide metabolite fenpropimorphic acid for GC/MS investigations of soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Use of Isotopically Labeled 3,5,6-Trichloro-2-pyridinol as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,6-Trichloro-2-pyridinol (TCPy) is the primary metabolite of the organophosphate insecticide chlorpyrifos (B1668852) and the herbicide triclopyr.[1] Accurate and precise quantification of TCPy in biological matrices such as urine and blood is essential for assessing human exposure to these pesticides, conducting pharmacokinetic studies, and for toxicological risk assessment.[2][3][4][5] Isotope dilution mass spectrometry, utilizing a stable isotope-labeled internal standard, is the gold standard for quantitative analysis.[2] This method offers high accuracy and precision by correcting for analyte loss during sample preparation and mitigating matrix effects during analysis.[2]
Isotopically labeled this compound, such as ³⁵,⁶-Trichloro-2-pyridinol-¹³C₅, serves as an ideal internal standard because its chemical and physical properties are nearly identical to the unlabeled analyte.[2] This ensures it behaves similarly throughout the analytical process, including extraction, derivatization, and chromatographic separation, thereby providing reliable compensation for variations.[2]
These application notes provide detailed protocols for the quantification of TCPy in human urine and blood using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotopically labeled TCPy as the internal standard.
Metabolic Pathway of Chlorpyrifos
Chlorpyrifos is metabolized in the body primarily through hydrolysis to form this compound (TCPy), which is then excreted, mainly in the urine.[1][4][6]
Caption: Metabolic conversion of Chlorpyrifos to TCPy.
Quantitative Data Summary
The following tables summarize the performance characteristics of analytical methods employing isotopically labeled TCPy as an internal standard for the quantification of TCPy in biological samples.
Table 1: Method Performance for TCPy Analysis in Human Urine
| Parameter | GC-MS | LC-MS/MS | Reference |
| Linearity Range | 0.5 - 200 ng/mL | 0.005 - 0.4 mg/L | [1][7] |
| Limit of Detection (LOD) | 0.2 ng/mL | 0.41 µg/L | [1][7] |
| Limit of Quantitation (LOQ) | 1 ng/mL | Not Reported | [7] |
| Accuracy (Recovery) | 93 ± 12% | 91 - 102% | [7][8][9] |
| Precision (RSD/CV) | < 10% | 5.9 - 11.5% | [8][9][10] |
Table 2: Method Performance for TCPy Analysis in Blood
| Parameter | GC-MS | Reference |
| Linearity Range | 6 - 1300 ng/mL | [6][11] |
| Limit of Quantitation (LOQ) | 10 ng/mL | [6][11] |
| Accuracy (Recovery) | 85 - 102% | [6][11] |
Experimental Protocols
Protocol 1: Quantification of TCPy in Human Urine using GC-MS
This protocol details the analysis of TCPy in human urine using gas chromatography-mass spectrometry with an isotopically labeled internal standard.
Materials:
-
Human urine sample
-
Isotopically labeled this compound (e.g., ¹³C₅-TCPy) solution (as internal standard)
-
Concentrated Hydrochloric Acid (HCl)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for derivatization
-
Glass culture tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC-MS system
Workflow Diagram:
Caption: GC-MS workflow for TCPy analysis in urine.
Procedure:
-
Sample Preparation:
-
Aliquot 1.0 mL of a well-mixed urine sample into a glass culture tube.[2]
-
Spike the sample with a known amount of the isotopically labeled TCPy internal standard solution.[2][7]
-
Add 1.0 mL of 6.0 N hydrochloric acid (HCl) to the sample for hydrolysis to release conjugated TCPy.[2]
-
Cap the tube and incubate in a heating block at 85-90°C for 1 hour.[2]
-
Allow the sample to cool to room temperature.[2]
-
-
Extraction:
-
Add 2 mL of toluene to the hydrolyzed sample.
-
Vortex vigorously for 2 minutes to extract TCPy into the organic phase.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (toluene) to a clean tube.
-
-
Derivatization:
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized extract into the GC-MS system.
-
Example GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[10]
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 minutes
-
-
Example MS Conditions:
-
Ionization Mode: Negative Ion Chemical Ionization (NCI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor the appropriate m/z ions for native TCPy and the isotopically labeled internal standard. For example, m/z 161 for TCPy and m/z 165 for ¹³C₂-TCPy or m/z 168 for ¹³C₂,¹⁵N-TCPy.[7]
-
-
Protocol 2: Quantification of TCPy in Human Blood using LC-MS/MS
This protocol outlines the analysis of TCPy in human blood using liquid chromatography-tandem mass spectrometry with an isotopically labeled internal standard.
Materials:
-
Human blood sample (plasma or serum)
-
Isotopically labeled this compound (e.g., ¹³C₅-TCPy) solution (as internal standard)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Workflow Diagram:
Caption: LC-MS/MS workflow for TCPy analysis in blood.
Procedure:
-
Sample Preparation:
-
Aliquot 100 µL of plasma or serum into a microcentrifuge tube.
-
Spike the sample with a known amount of the isotopically labeled TCPy internal standard solution.[1]
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[1]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.[1]
-
-
Extraction:
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Example LC Conditions:
-
Column: C18 reverse-phase column (e.g., Gemini, 3µ, 150 x 2.0 mm)[13]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate TCPy from matrix components.
-
-
Example MS/MS Conditions:
-
Data Analysis and Quality Control
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled TCPy and a constant concentration of the isotopically labeled internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantification: Determine the concentration of TCPy in the unknown samples by using the response ratio from the calibration curve.
-
Quality Control: Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to ensure the accuracy and precision of the method. The results of the QC samples should fall within a predefined acceptance range.
Conclusion
The use of isotopically labeled this compound as an internal standard in conjunction with mass spectrometry-based methods provides a robust and reliable approach for the quantification of this important biomarker in biological samples. The protocols outlined above offer a foundation for researchers to develop and validate their own analytical methods for exposure assessment and pharmacokinetic studies. The inherent advantages of isotope dilution, including improved accuracy and precision, make this the preferred methodology for high-quality bioanalytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics of the chlorpyrifos metabolite this compound (TCPy) in rat saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Online solid phase extraction high-performance liquid chromatography - Isotope dilution - Tandem mass spectrometry quantification of organophosphate pesticides, synthetic pyrethroids, and selected herbicide metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. matilda.science [matilda.science]
- 10. benchchem.com [benchchem.com]
- 11. Determination of chlorpyrifos, chlorpyrifos oxon, and this compound in rat and human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. augusta.elsevierpure.com [augusta.elsevierpure.com]
Application Notes and Protocols: Biomonitoring Human Exposure to Chlorpyrifos via Urinary TCPy Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpyrifos (B1668852) (CPF) is a widely utilized organophosphate insecticide in agricultural and residential settings. Human exposure to chlorpyrifos can occur through various routes, including inhalation, dermal contact, and ingestion of contaminated food and water. Once absorbed, chlorpyrifos is rapidly metabolized in the body, with the primary and most specific biomarker of exposure being 3,5,6-trichloro-2-pyridinol (TCPy), which is excreted in the urine.[1][2] Monitoring urinary TCPy levels is a reliable and non-invasive method for assessing human exposure to chlorpyrifos.[2][3] These application notes provide detailed protocols for the quantification of TCPy in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with a summary of relevant quantitative data.
Metabolic Pathway of Chlorpyrifos
Chlorpyrifos is metabolized in the liver primarily through two main pathways. The first involves oxidative desulfuration by cytochrome P450 enzymes to form chlorpyrifos-oxon, a more toxic intermediate that inhibits acetylcholinesterase.[4][5] The second, and major, detoxification pathway is the hydrolysis of the phosphate (B84403) ester bond, either from chlorpyrifos or chlorpyrifos-oxon, by A-esterases (paraoxonases) to yield TCPy and diethylthiophosphate (B1229741) (DETP) or diethylphosphate (B48627) (DEP), respectively.[4][5] TCPy can then be conjugated with glucuronic acid or sulfate (B86663) before being excreted in the urine.[4][5] The elimination half-life of TCPy in humans is approximately 27 hours.[5][6]
Quantitative Data Summary
The following tables summarize the performance characteristics of common analytical methods for TCPy analysis in human urine and reported concentrations in various populations.
Table 1: Method Performance for TCPy Analysis in Human Urine
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Reference(s) |
| Linearity Range | 0.5 - 200 ng/mL | 0.005 - 0.4 mg/L | [1][7] |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | 0.41 µg/L | [1][7][8][9] |
| Limit of Quantitation (LOQ) | 0.1 - 1 ng/mL | Not consistently reported | [1][9] |
| Recovery | ~104% | ~97.9% | [7][9] |
| Precision (RSD%) | < 5% | < 15% | [7][9] |
Table 2: Reported Urinary TCPy Concentrations in Human Populations
| Population | Sample Size | Median Concentration (µg/g creatinine) | Range (µg/g creatinine) | Reference(s) |
| General Population (NHANES) | >2,500 | 2.8 | - | [3] |
| Children (Various Studies) | - | 5.1 - 12 | - | [3] |
| Agricultural Workers (During Spraying) | 28 | 6.8 | 3.67 - 13.59 | [6] |
| Agricultural Workers (Non-Spraying) | 28 | 2.54 | - | [6] |
| Residents in Agricultural Area (During Spraying) | 43 | 6.73 | - | [6] |
| Residents in Agricultural Area (Non-Spraying) | 43 | 3.22 | - | [6] |
| Pesticide Applicators (Occupational) | - | 6,437 | - | [2] |
Experimental Protocols
Accurate quantification of TCPy requires robust analytical methods. The use of a stable isotope-labeled internal standard, such as this compound-¹³C₅, is highly recommended to compensate for matrix effects and variations during sample preparation and analysis.[1]
Protocol 1: Quantification of TCPy in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on methods involving enzymatic hydrolysis, solid-phase extraction, derivatization, and GC-MS analysis.
1. Materials and Reagents
-
Human urine samples
-
TCPy analytical standard
-
This compound-¹³C₅ internal standard solution
-
β-glucuronidase/sulfatase (from Helix pomatia)
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Hydrochloric acid (HCl)
-
Toluene, HPLC grade
-
Methanol (B129727), HPLC grade
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Centrifuge tubes, glass vials with caps
2. Sample Preparation
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Pipette 1 mL of urine into a centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an appropriate amount of this compound-¹³C₅ internal standard solution.
-
Hydrolysis: To deconjugate TCPy metabolites, add 0.5 mL of sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/sulfatase. Vortex and incubate at 37°C for at least 4 hours or overnight.
-
Acidification: After incubation, acidify the sample to pH < 2 by adding concentrated HCl.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the TCPy with methanol or another suitable organic solvent.
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried residue in 50 µL of toluene. Add 50 µL of MTBSTFA. Cap the vial and incubate at 60°C for 30 minutes to form the TBDMS derivative of TCPy.[1][9]
-
Final Preparation: After cooling, the sample is ready for GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph: Use a capillary column suitable for pesticide analysis (e.g., DB-5ms).
-
Injection: Inject 1-2 µL of the derivatized sample in splitless mode.
-
Oven Program: Develop a temperature gradient to ensure separation of TCPy from other components.
-
Mass Spectrometer: Operate in electron ionization (EI) or negative chemical ionization (NCI) mode. Monitor characteristic ions for both native TCPy and the ¹³C₅-labeled internal standard in selected ion monitoring (SIM) mode for quantification.
Protocol 2: Quantification of TCPy in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on methods involving enzymatic hydrolysis, liquid-liquid extraction, and LC-MS/MS analysis.[7]
1. Materials and Reagents
-
Human urine samples
-
TCPy analytical standard
-
This compound-¹³C₅ internal standard solution
-
β-glucuronidase/sulfatase (from Helix pomatia)
-
Sodium acetate buffer (pH 5.0)
-
Dichloromethane-ethyl acetate (20:80, v/v) extraction solvent[7]
-
Acetonitrile (B52724), LC-MS grade
-
Water, LC-MS grade
-
Formic acid
-
Centrifuge tubes, autosampler vials
2. Sample Preparation
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex and pipette 1 mL of urine into a centrifuge tube.
-
Internal Standard Spiking: Spike the sample with the this compound-¹³C₅ internal standard solution.
-
Hydrolysis: Add 0.5 mL of sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/sulfatase. Vortex and incubate at 37°C for at least 4 hours.
-
Liquid-Liquid Extraction (LLE):
-
Add 2 mL of the dichloromethane-ethyl acetate (20:80, v/v) solution to the hydrolyzed sample.[7]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Solvent Transfer and Evaporation: Transfer the upper organic layer to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.
3. LC-MS/MS Analysis
-
Liquid Chromatograph: Use a C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18).[7]
-
Mobile Phase: Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: Operate with an electrospray ionization (ESI) source in negative ion mode.[7]
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for both native TCPy and the labeled internal standard for high selectivity and sensitivity.
Conclusion
The biomonitoring of urinary TCPy is a robust and specific method for assessing human exposure to chlorpyrifos. The choice between GC-MS and LC-MS/MS will depend on the available instrumentation, required sensitivity, and sample throughput. Both methods, when properly validated and utilizing a stable isotope-labeled internal standard, can provide accurate and reliable data for exposure assessment in research, clinical, and drug development settings. Adherence to detailed and standardized protocols is crucial for generating high-quality, comparable data across different studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Biomarkers of Chlorpyrifos Exposure and Effect in Egyptian Cotton Field Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of Pesticide Urinary Biomarker Measurements from Selected US EPA Children’s Observational Exposure Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Background Information for Chlorpyrifos - Interaction Profile for: Chlorpyrifos, Lead, Mercury, and Methylmercury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. [Determination of chlorpyrifos' main metabolite this compound in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ANALYTICAL METHODS - Toxicological Profile for Chlorpyrifos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunoassay-Based Detection of 3,5,6-Trichloro-2-pyridinol (TCP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,6-Trichloro-2-pyridinol (TCP) is the primary degradation product of the widely used organophosphate insecticides chlorpyrifos (B1668852) and chlorpyrifos-methyl, as well as the herbicide triclopyr (B129103).[1][2] Due to the widespread use of these parent compounds, monitoring TCP levels in environmental and biological samples is crucial for assessing exposure and ensuring safety. Immunoassays offer a sensitive, specific, and high-throughput method for the detection of TCP. These application notes provide detailed protocols for the development of such immunoassays, from hapten synthesis to enzyme-linked immunosorbent assay (ELISA) procedures.
Quantitative Data Summary
The following tables summarize key performance characteristics of developed immunoassays for TCP detection, providing a comparative overview of different assay formats and antibody types.
Table 1: Performance Characteristics of TCP Immunoassays
| Antibody Type | Assay Format | IC50 (nM) | Limit of Detection (LOD) | Working Range (µg/L) | Reference |
| Monoclonal | Direct ELISA | < 1 | 0.04 µg/L | 0.09 - 0.91 | [3][4] |
| Monoclonal | Direct ELISA | 1 - 10 | Not Specified | Not Specified | [1][2] |
| Polyclonal | Homologous ELISA | 5.1 | 0.052 ng/mL | 0.13 - 6.0 ng/mL | [5][6] |
| Monoclonal | Continuous Competitive | Not Specified | Not Specified | 0.01 - 200 µg/L | [7] |
IC50: The concentration of analyte that causes 50% inhibition of the maximum signal. LOD: The lowest concentration of an analyte that can be reliably detected.
Experimental Protocols
Hapten Synthesis
The synthesis of a hapten, a small molecule that can elicit an immune response only when attached to a large carrier protein, is the first critical step. For TCP, two primary strategies have been successfully employed.[1][2]
Protocol 1.1: Hapten Synthesis via Spacer Attachment at the 6-Position of the Pyridyl Ring
This protocol describes the synthesis of a TCP hapten with a spacer arm attached to the 6-position of the pyridyl ring, which has been shown to produce high-affinity monoclonal antibodies.[1][2]
-
Step 1: Synthesize a TCP derivative with a thioether linkage at the 6-position of the pyridyl ring.
-
Step 2: Introduce an alkyl chain spacer with a terminal carboxylic acid to the thioether group. This carboxylic acid will be used for conjugation to a carrier protein.
Protocol 1.2: Hapten Synthesis via O-alkylation of the Hydroxyl Group
This alternative strategy involves attaching the spacer arm through the hydroxyl group of TCP.[1][2]
-
Step 1: Perform O-alkylation of the hydroxyl group on the TCP molecule using a reagent containing an alkyl chain with a terminal carboxylic acid.
Protocol 1.3: Bifunctional Hapten Synthesis
A novel approach involves the design of a "bifunctional hapten" to potentially increase the antiserum titer.[5][6]
-
Step 1: Conjugate Nε-2,4-dinitrophenyl (DNP)-L-lysine to triclopyr (a TCP precursor).
-
Step 2: The resulting bifunctional hapten can then be coupled to a carrier protein.
Caption: Strategies for the synthesis of TCP haptens.
Immunogen and Coating Antigen Preparation
To generate an immune response, the synthesized hapten must be conjugated to a carrier protein to form an immunogen. A different carrier protein is typically used for the coating antigen to avoid non-specific binding in the immunoassay.
Protocol 2.1: Immunogen Preparation
-
Carrier Protein: Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).
-
Conjugation Method: Use the carbodiimide (B86325) reaction (e.g., with EDC/NHS) to couple the carboxylic acid group of the hapten to the amine groups of the carrier protein.
-
Purification: Remove unconjugated hapten by dialysis or size-exclusion chromatography.
-
Characterization: Determine the hapten-to-protein conjugation ratio using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
Protocol 2.2: Coating Antigen Preparation
-
Carrier Protein: Ovalbumin (OVA) or another protein different from the immunogen carrier.
-
Conjugation and Purification: Follow the same procedure as for the immunogen preparation.
Caption: Workflow for immunogen and coating antigen preparation.
Antibody Production
Both monoclonal and polyclonal antibodies can be produced. Monoclonal antibodies offer high specificity and batch-to-batch consistency, while polyclonal antibodies can sometimes provide a stronger signal.
Protocol 3.1: Monoclonal Antibody Production
-
Immunization: Immunize mice with the prepared immunogen (e.g., Hapten-BSA) mixed with an appropriate adjuvant.
-
Hybridoma Technology:
-
Fuse spleen cells from immunized mice with myeloma cells.
-
Select for hybridoma cells that produce antibodies specific to TCP using a screening ELISA.
-
Clone positive hybridomas by limiting dilution to obtain monoclonal cell lines.
-
-
Antibody Production and Purification:
-
Expand the selected hybridoma clones in vitro or in vivo (ascites).
-
Purify the monoclonal antibodies from the culture supernatant or ascites fluid using protein A/G affinity chromatography.
-
Protocol 3.2: Polyclonal Antibody Production
-
Immunization: Immunize rabbits or other suitable animals with the immunogen.
-
Antiserum Collection: Collect blood at regular intervals and separate the antiserum.
-
Antibody Purification: Purify the polyclonal antibodies from the antiserum using antigen-specific affinity chromatography.
Enzyme-Linked Immunosorbent Assay (ELISA) Development
A competitive ELISA is the most common format for detecting small molecules like TCP.
Protocol 4.1: Direct Competitive ELISA
-
Coating: Coat a 96-well microtiter plate with the anti-TCP antibody (monoclonal or polyclonal). Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a washing buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., PBS with 1% BSA).
-
Competitive Reaction: Add a mixture of the sample (or TCP standard) and a fixed concentration of a TCP-enzyme conjugate (e.g., TCP-HRP) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).
-
Signal Measurement: Stop the reaction with a stop solution (e.g., H2SO4) and measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is inversely proportional to the concentration of TCP in the sample.
Protocol 4.2: Indirect Competitive ELISA
-
Coating: Coat the microtiter plate with the coating antigen (e.g., Hapten-OVA).
-
Washing and Blocking: Perform washing and blocking steps as described above.
-
Competitive Reaction: Add a mixture of the sample (or TCP standard) and a fixed concentration of the anti-TCP antibody.
-
Washing: Wash the plate.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody that binds to the primary antibody (e.g., anti-mouse IgG-HRP).
-
Washing, Substrate Addition, and Signal Measurement: Proceed as in the direct competitive ELISA format.
Caption: Principle of a competitive ELISA for TCP detection.
Assay Optimization
To achieve the best performance, several parameters of the ELISA should be optimized.[3][4]
-
Checkerboard Titration: Determine the optimal concentrations of the coating antigen/antibody and the primary antibody/enzyme conjugate.
-
Incubation Times and Temperatures: Optimize the incubation times and temperatures for each step (coating, blocking, competitive reaction, substrate development).
-
Buffer Composition: Evaluate the effect of pH, ionic strength, and detergent concentration in the assay buffers.
Conclusion
The development of sensitive and specific immunoassays for this compound is a valuable tool for monitoring human exposure and environmental contamination. The protocols and data presented here provide a comprehensive guide for researchers and scientists to establish robust TCP detection methods in their laboratories. The choice of hapten synthesis strategy, antibody type, and assay format can be tailored to meet specific analytical needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New approach to immunochemical determinations for triclopyr and this compound by using a bifunctional hapten, and evaluation of polyclonal antiserum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of this compound (TCP) in water by a continuous competitive immunoassay system based on the streptavidin-biotin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: QuEChERS Method for 3,5,6-Trichloro-2-pyridinol (TCP) Extraction in Food Samples
Introduction
3,5,6-Trichloro-2-pyridinol (TCP) is the primary metabolite of the organophosphate insecticides chlorpyrifos (B1668852) and chlorpyrifos-methyl. Due to its higher persistence and water solubility compared to its parent compounds, TCP is a significant biomarker for assessing exposure to these pesticides through food consumption. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has become a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[1][2][3] This application note provides a detailed protocol for the extraction and cleanup of TCP from various food samples using a modified QuEChERS approach, followed by analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS).
Principle
The QuEChERS method is a two-step process involving an initial extraction and a subsequent dispersive solid-phase extraction (dSPE) cleanup.[1] In the first step, the homogenized food sample is extracted with an organic solvent, typically acetonitrile (B52724), in the presence of salts to induce phase separation from the aqueous matrix.[1][4] The second step, dSPE, involves adding specific sorbents to an aliquot of the organic extract to remove interfering matrix components such as fats, pigments, and sugars.[1] For the analysis of TCP, a derivatization step is often required prior to GC-MS analysis to improve its volatility and chromatographic performance.[5][6]
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Acetone, Hexane (B92381), Ethyl Acetate (B1210297) (all pesticide residue grade)
-
Reagents: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Trisodium (B8492382) citrate (B86180) dihydrate, Disodium (B8443419) hydrogen citrate sesquihydrate, N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)
-
dSPE Sorbents: Primary secondary amine (PSA), Graphitized carbon black (GCB), C18
-
Standards: Certified reference standards of this compound (TCP)
Experimental Protocol
This protocol is a generalized procedure based on methods developed for various food matrices.[5][6][7] Modifications may be necessary depending on the specific food sample being analyzed (e.g., high-fat or high-pigment content).
Sample Preparation and Extraction
-
Homogenization: Weigh 10 g of a representative, homogenized food sample into a 50 mL centrifuge tube. For dry samples, it may be necessary to add a specific amount of water to facilitate extraction.
-
Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.
-
Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.
-
Salt Addition: Add a mixture of 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[7]
-
Extraction: Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the organic and aqueous layers.
Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.
-
dSPE Sorbent Addition: Add 150 mg MgSO₄, 50 mg PSA, and 25 mg GCB. For samples with high fat content, 50 mg of C18 may also be added.[5]
-
Shaking: Vortex the tube for 30 seconds.
-
Centrifugation: Centrifuge at high speed for 2 minutes.
Derivatization and Final Sample Preparation
-
Evaporation: Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 1 mL of ethyl acetate and a suitable amount of MTBSTFA to the dried residue.[6]
-
Reaction: Heat the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to complete the derivatization reaction.
-
Final Volume Adjustment: Adjust the final volume with hexane for GC-MS/MS analysis.[6]
Instrumental Analysis
-
Technique: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
-
Column: A suitable capillary column, such as a DB-5MS.[8]
-
Injection Mode: Splitless
-
Detection: Multiple Reaction Monitoring (MRM) mode for quantification and confirmation of the TCP derivative.
QuEChERS Workflow for TCP Analysis
Caption: QuEChERS workflow for TCP extraction and analysis.
Data Presentation and Performance
The performance of the QuEChERS method for TCP analysis can vary depending on the food matrix and the specific modifications employed. The following tables summarize validation data from relevant studies.
Table 1: Recovery and Precision of TCP in Food Samples
| Food Matrix | Spiking Level (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Duck Muscle | 1, 10, 100 | 74.8 - 81.8 | < 12.3 | [5] |
| Vegetables | Not specified | 70.4 - 107.6 | 4.3 - 8.7 | [6] |
Table 2: Linearity, Limits of Detection (LOD), and Quantification (LOQ)
| Food Matrix | Analyte | Linearity Range (µg/kg) | Correlation Coefficient (r²) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Duck Muscle | TCP | 1 - 1000 | ≥ 0.998 | 0.15 | 0.5 | [5] |
| Vegetables | TCP | 5 - 500 (µg/L) | > 0.99 | 8.3 | Not specified | [6] |
Discussion
The QuEChERS method, with appropriate modifications, is a rapid, specific, and sensitive approach for the simultaneous determination of TCP and its parent compounds in complex food matrices.[5][9] The use of acidified acetonitrile for extraction has been shown to be effective.[5] For fatty matrices like duck muscle, a freezing step to remove the fat layer followed by evaporation of the organic layer can be implemented.[5]
A critical step for the analysis of TCP by gas chromatography is derivatization. N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) is a common derivatizing agent that improves the volatility and thermal stability of TCP, leading to better chromatographic peak shape and sensitivity.[5][6]
The choice of dSPE sorbents is crucial for effective cleanup. A combination of magnesium sulfate (to remove residual water), PSA (to remove organic acids, sugars, and fatty acids), and GCB (to remove pigments and sterols) is often employed.[5] For highly pigmented samples, such as spinach, GCB is particularly important.[4]
Method validation data from various studies demonstrate that the QuEChERS approach provides acceptable performance in terms of recovery, precision, linearity, and sensitivity, meeting the requirements of regulatory guidelines such as SANCO/12495/2011, which recommend mean recovery values within 70-120% and RSD < 20%.[5][6][7]
Conclusion
The QuEChERS method offers a streamlined and efficient workflow for the extraction and cleanup of this compound from diverse food samples. The protocol detailed in this application note, combined with a derivatization step and GC-MS/MS analysis, provides a robust and reliable method for researchers and scientists involved in food safety and pesticide residue monitoring. The flexibility of the QuEChERS approach allows for modifications to be made to optimize the method for specific and challenging food matrices.[10]
References
- 1. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 2. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. nucleus.iaea.org [nucleus.iaea.org]
- 5. Simultaneous determination of chlorpyrifos and this compound in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 3, 5, 6-Trichloro-2-pyridinol in Vegetables by Gas Chromatography-Mass Spectrometry [spkx.net.cn]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How to Use QuEChERS for Diverse Sample Types [restek.com]
Application of 3,5,6-Trichloro-2-pyridinol in Developmental Toxicity Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,6-Trichloro-2-pyridinol (TCP) is the primary metabolite of the widely used organophosphate insecticide chlorpyrifos (B1668852) and the herbicide triclopyr. Due to its persistence in the environment and detection in human biomonitoring studies, understanding the developmental toxicity potential of TCP is of significant interest. These application notes provide a summary of key findings from developmental toxicity studies of TCP and detailed protocols for conducting such assessments.
Quantitative Toxicological Data
The developmental toxicity of this compound (TCP) has been evaluated in several animal models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vivo Developmental Toxicity of this compound in Mammalian Models
| Species | Strain | Dosing Regimen | NOAEL (Maternal Toxicity) (mg/kg/day) | LOAEL (Maternal Toxicity) (mg/kg/day) | NOAEL (Developmental Toxicity) (mg/kg/day) | LOAEL (Developmental Toxicity) (mg/kg/day) | Key Developmental Effects Observed |
| Rat | Fischer 344 | Oral gavage, Gestation Days 6-15 | 100 | 150 | ≥150 | >150 | No treatment-related effects on fetal weight, viability, or morphology.[1] |
| Rabbit | New Zealand White | Oral gavage, Gestation Days 7-19 | 100 | 250 | ≥250 | >250 | No treatment-related effects on fetal weight, viability, or significant increases in fetal alterations.[1] |
Table 2: Developmental Toxicity of this compound in Zebrafish (Danio rerio) Embryos
| Exposure Duration (hours post-fertilization) | LC50 (μg/L) | Key Developmental Effects Observed |
| 96 hpf | 612.5 | Increased mortality, delayed hatching, reduced heartbeat rate, pericardial and yolk sac edema, tail deformation, and decreased expression of cardiac development-related genes (gata, myl7, cacna1c).[2] |
| 96 hpf | Not specified | Increased mortality, delayed hatching, reduced heartbeat rate, blood flow, and pigmentation; pericardial and yolk sac edema, crooked spine/notochord, and tail deformation.[3] |
Experimental Protocols
Prenatal Developmental Toxicity Study in Rats (Modified from OECD Guideline 414)
This protocol describes a study to assess the potential of this compound to cause adverse effects on embryonic and fetal development in rats.
Objective: To determine the developmental toxicity of TCP following oral administration to pregnant rats during the period of organogenesis.
Materials:
-
This compound (TCP), analytical grade
-
Vehicle (e.g., corn oil)
-
Timed-pregnant Fischer 344 rats
-
Standard laboratory animal diet and water
-
Gavage needles
-
Standard surgical and necropsy instruments
-
Microscope for fetal examinations
Procedure:
-
Animal Husbandry: House pregnant rats individually in standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Acclimate animals for at least 5 days before the start of the study.
-
Dose Preparation: Prepare solutions of TCP in the chosen vehicle at the desired concentrations. A vehicle control group should also be prepared.
-
Dosing: Assign pregnant rats to treatment groups (at least 3 dose levels and a control group, with approximately 20-25 animals per group). Administer TCP or vehicle daily by oral gavage from gestation day (GD) 6 through 15. The dose volume should be consistent across all groups (e.g., 5 mL/kg).
-
Maternal Observations: Record clinical signs of toxicity, body weight, and food consumption daily throughout the gestation period.
-
Necropsy: On GD 21, euthanize the dams and perform a thorough macroscopic examination. Record the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses.
-
Fetal Examinations:
-
Weigh and sex each fetus.
-
Examine each fetus for external abnormalities.
-
A portion of the fetuses from each litter should be examined for visceral abnormalities (e.g., using the Wilson's sectioning method).
-
The remaining fetuses should be processed for skeletal examination (e.g., stained with Alizarin Red S and Alcian Blue) to assess ossification and identify any skeletal malformations.
-
Data Analysis: Analyze maternal and fetal data for statistically significant differences between the treated and control groups. Determine the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) for both maternal and developmental toxicity.
Zebrafish Embryo Developmental Toxicity Assay
This protocol provides a method for assessing the developmental toxicity of TCP using the zebrafish embryo model.
Objective: To evaluate the effects of TCP on the embryonic development of zebrafish, including mortality, hatching rates, and morphological abnormalities.
Materials:
-
This compound (TCP), analytical grade
-
Dimethyl sulfoxide (B87167) (DMSO) as a solvent
-
Fertilized zebrafish (Danio rerio) embryos
-
Embryo medium (e.g., E3 medium)
-
Multi-well plates (e.g., 24- or 96-well)
-
Stereomicroscope
-
Incubator set at 28.5°C
Procedure:
-
Embryo Collection: Collect freshly fertilized zebrafish embryos and maintain them in embryo medium.
-
Test Solution Preparation: Prepare a stock solution of TCP in DMSO. Create a series of dilutions in embryo medium to achieve the desired final test concentrations (e.g., 200, 400, 600, 800, 1000 µg/L). The final DMSO concentration should be kept low (e.g., <0.1%) and consistent across all treatment groups, including a vehicle control. A negative control (embryo medium only) should also be included.
-
Exposure: At approximately 4 hours post-fertilization (hpf), place healthy embryos into the wells of a multi-well plate. Replace the embryo medium with the prepared test solutions.
-
Incubation: Incubate the plates at 28.5°C on a 14/10-hour light/dark cycle.
-
Observations: Observe the embryos at 24, 48, 72, and 96 hpf under a stereomicroscope. Record the following endpoints:
-
Mortality: Number of dead embryos/larvae.
-
Hatching Rate: Number of hatched larvae.
-
Heart Rate: Beats per minute.
-
Morphological Abnormalities: Record the incidence and severity of malformations such as pericardial edema, yolk sac edema, spinal curvature, and tail deformities.
-
-
Data Analysis: Calculate the LC50 value at 96 hpf. Analyze the incidence of malformations and other sublethal endpoints to determine the concentration at which adverse effects are observed.
Signaling Pathways and Mechanisms of Developmental Toxicity
Oxidative Stress and Nrf2 Pathway
TCP has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress.[4][5] This can disrupt normal cellular processes and lead to developmental abnormalities. The Nrf2 pathway is a key cellular defense mechanism against oxidative stress.
Disruption of Androgen Receptor Signaling
TCP has been shown to act as an antagonist to the androgen receptor (AR), which can interfere with normal male reproductive development.[1]
Disruption of Cardiac Development
Studies in zebrafish have indicated that TCP can interfere with heart development by downregulating the expression of key cardiac-specific genes.
Experimental Workflow for Developmental Toxicity Assessment of TCP
References
Application Notes and Protocols for Assessing 3,5,6-Trichloro-2-pyridinol (TCP) Toxicity in Zebrafish Embryos
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5,6-Trichloro-2-pyridinol (TCP) is a primary metabolite of the organophosphate insecticides chlorpyrifos (B1668852) and triclopyr. Due to its persistence in the environment, understanding its potential toxicity is of significant interest. The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for toxicological screening due to its rapid development, optical transparency, and high genetic homology with humans. These application notes provide detailed protocols for assessing the developmental toxicity, cardiotoxicity, neurotoxicity, and hepatotoxicity of TCP using the zebrafish embryo model.
General Developmental Toxicity Assessment (Adapted from OECD Guideline 236)
The Fish Embryo Acute Toxicity (FET) Test is a standardized method to determine the acute lethal toxicity of chemicals on embryonic stages of fish.[1][2][3][4]
Objective: To determine the acute toxicity of TCP on zebrafish embryos over a 96-hour exposure period.
Protocol:
-
Preparation of Test Solutions:
-
Prepare a stock solution of TCP in a suitable solvent (e.g., 99.5% acetone).[5]
-
Create a series of five increasing concentrations of TCP (e.g., 200, 400, 600, 800, 1000 µg/L) and a solvent control by diluting the stock solution in embryo medium.[5] The final solvent concentration should be consistent across all groups and not exceed 0.1%.
-
-
Embryo Exposure:
-
Collect newly fertilized zebrafish eggs (up to 3 hours post-fertilization, hpf).
-
Distribute 20 healthy embryos per concentration into individual wells of a 24-well plate containing the respective test solutions.[1]
-
Incubate the plates at 28.5°C in the dark.
-
-
Observation and Data Collection:
-
Data Analysis:
-
Calculate the cumulative mortality at each concentration at 96 hpf.
-
Determine the Lethal Concentration 50 (LC50) using appropriate statistical software.
-
Quantitative Data Summary:
| Concentration (µg/L) | Observation Time (hpf) | Endpoint | Result | Reference |
| 612.5 | 96 | LC50 | 50% mortality | [7] |
| >2000 | 96 | LC50 (Chlorpyrifos-methyl) | >50% survival | [7] |
| 200 - 1000 | 24, 48, 72, 96 | Mortality | Increased in a dose-dependent manner | [5] |
| 200 - 1000 | 72, 96 | Hatching Rate | Delayed and decreased in a dose-dependent manner | [5] |
| 500 | 72 | Malformations | Pericardial and yolk sac edema | [7] |
| 200 - 800 | 72 | Malformations | Yolk sac and pericardial edema, tail deformation, bent notochord | [8] |
Experimental Workflow:
Cardiotoxicity Assessment
Objective: To evaluate the adverse effects of TCP on the cardiovascular development and function of zebrafish embryos.
Protocol:
-
Embryo Exposure:
-
Follow the exposure protocol as described in the General Developmental Toxicity Assessment. The use of a transgenic zebrafish line expressing a fluorescent protein in cardiomyocytes, such as Tg(cmlc2:EGFP), is recommended for enhanced visualization.[7]
-
-
Heart Rate Measurement:
-
At 48, 72, and 96 hpf, randomly select 10 embryos per concentration.
-
Acclimatize the embryos at 28.5°C for 10 minutes.
-
Under a stereomicroscope, count the number of ventricular contractions for 15 seconds and multiply by 4 to obtain the heart rate in beats per minute (bpm).
-
-
Morphological Assessment:
-
At 72 and 96 hpf, visually inspect the embryos for pericardial edema (fluid accumulation around the heart) and yolk sac edema.
-
Measure the area of pericardial edema if quantifiable using imaging software.
-
Quantitative Data Summary:
| Concentration (µg/L) | Observation Time (hpf) | Endpoint | Result | Reference |
| 200 - 1000 | 24, 48, 72, 96 | Heart Rate | Reduction in a dose-dependent manner | [5] |
| 500 | 96 | Heart Rate | Dramatically decreased | [7] |
| 500 | 72 | Pericardial Edema | Observed | [7] |
| 500 | 72 | Yolk Sac Edema | Observed | [7] |
Neurotoxicity Assessment
Objective: To determine the neurotoxic potential of TCP by measuring the activity of acetylcholinesterase (AChE), a key enzyme in the nervous system.
Protocol (Adapted from Ellman's method): [9][10]
-
Embryo Exposure and Homogenization:
-
Expose embryos to sub-lethal concentrations of TCP (e.g., below the EC10 for malformations) for 96 hours.
-
At 96 hpf, collect pools of 10-20 embryos per replicate for each treatment group.
-
Wash the embryos in ice-cold phosphate-buffered saline (PBS).
-
Homogenize the embryos in ice-cold buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).
-
Centrifuge the homogenate at 4°C and collect the supernatant for the assay.
-
-
AChE Activity Assay:
-
In a 96-well plate, add the embryo supernatant.
-
Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.
-
Initiate the reaction by adding acetylthiocholine (B1193921) iodide (ATCI).
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate AChE activity and normalize to the total protein concentration of the sample.
-
Express the results as a percentage of the control group's activity.
-
Hepatotoxicity Assessment
Objective: To assess the potential for TCP to induce liver damage in zebrafish larvae.
Protocol:
-
Embryo Exposure:
-
Expose embryos to TCP from 4 hpf to 120 hpf (5 days post-fertilization), as the liver is fully functional by this stage.
-
Daily renew the test solutions.
-
-
Morphological Assessment:
-
At 120 hpf, anesthetize the larvae.
-
Mount the larvae on a microscope slide.
-
Visually assess the liver size, opacity, and morphology under a high-power microscope.
-
Quantify the liver area using imaging software.
-
-
Lipid Accumulation (Steatosis) Staining:
-
Fix the larvae in 4% paraformaldehyde (PFA).
-
Stain with Oil Red O to visualize lipid droplets.
-
Observe and score the intensity of staining in the liver region as an indicator of steatosis.
-
Gene Expression Analysis (qRT-PCR)
Objective: To quantify changes in the expression of genes related to TCP-induced toxicity.
Protocol:
-
Embryo Exposure and RNA Extraction:
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[11]
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare a reaction mix containing cDNA, gene-specific primers (see table below), and a suitable qPCR master mix.
-
Perform qPCR using a standard thermal cycling protocol.[11]
-
-
Data Analysis:
-
Use the ΔΔCt method to calculate the relative fold change in gene expression, normalized to a stable reference gene (e.g., β-actin) and the solvent control group.[11]
-
Target Genes for qRT-PCR:
| Gene | Function | Expected Change with TCP | Reference |
| gata4 | Cardiac development | Decreased | [7] |
| myl7 | Myosin light chain, cardiac marker | Decreased | [7] |
| cacna1c | Calcium channel, cardiac function | Decreased | [7] |
Signaling Pathway Analysis
TCP exposure in zebrafish embryos has been shown to impact several key signaling pathways, leading to the observed toxicological outcomes.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 4. OECD 236: Fish Embryo Acute Toxicity Test | ibacon GmbH [ibacon.com]
- 5. Toxicity of this compound tested at multiple stages of zebrafish (Danio rerio) development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fish Embyo Acute Toxicity Service | ZeClinics® [zeclinics.com]
- 7. Developmental toxicity of chlorpyrifos-methyl and its primary metabolite, this compound to early life stages of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acetylcholinesterase (AChE) Activity in Embryos of Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing extraction efficiency of 3,5,6-Trichloro-2-pyridinol from complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 3,5,6-Trichloro-2-pyridinol (TCP) from complex matrices. TCP is a primary metabolite of the organophosphate insecticide chlorpyrifos (B1668852), and its accurate quantification is crucial for exposure assessment.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of TCP.
Issue 1: Low Analyte Recovery
Q1: My recovery of TCP is consistently low. What are the potential causes and how can I improve it?
A1: Low recovery of TCP can stem from several factors throughout the sample preparation and extraction process. Here's a systematic approach to troubleshooting:
-
Incomplete Hydrolysis (for biological matrices like urine): TCP is often present as glucuronide and sulfate (B86663) conjugates in urine.[3] Failure to cleave these conjugates will result in the loss of a significant portion of the total TCP.
-
Suboptimal pH during Extraction: The pH of the sample matrix is critical for efficient extraction, especially for ionizable compounds like TCP.
-
Solution: For reversed-phase Solid-Phase Extraction (SPE), acidify the sample to a pH of approximately 2-4 to ensure the phenolic hydroxyl group is protonated, making the molecule less polar and enhancing its retention on the non-polar sorbent.[3]
-
-
Improper SPE Sorbent Selection or Conditioning: The choice of SPE sorbent and its proper conditioning are crucial for analyte retention.
-
Solution: C18 is a common choice for TCP, but polymeric sorbents may offer higher capacity.[3] Ensure the SPE cartridge is conditioned sequentially with a suitable organic solvent (e.g., methanol) followed by deionized water to activate the sorbent and remove any contaminants. Do not let the cartridge dry out before loading the sample.[3]
-
-
Inefficient Elution: The elution solvent may not be strong enough to desorb TCP completely from the SPE sorbent.
-
Solution: Use a sufficiently strong solvent like acetonitrile (B52724) or methanol (B129727).[3] If recovery is still low, try a stronger solvent or a mixture of solvents. Adding a small amount of acid to the elution solvent can sometimes improve recovery.[3] Ensure the elution is performed with an adequate volume of solvent and at a slow flow rate to allow for complete interaction with the sorbent.
-
-
Analyte Loss During Evaporation: TCP can be volatile, and aggressive evaporation steps can lead to significant loss.
-
Solution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[2] Avoid high temperatures and harsh vacuum conditions.
-
Issue 2: Matrix Effects in LC-MS/MS Analysis
Q2: I am observing significant signal suppression or enhancement for TCP in my LC-MS/MS analysis. How can I mitigate these matrix effects?
A2: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples, where co-eluting endogenous compounds interfere with the ionization of the target analyte.[6][7][8]
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds.
-
Solution: Optimize your extraction and cleanup procedure. For QuEChERS, this may involve using different dSPE sorbents like graphitized carbon black (GCB) to remove pigments or C18 to remove nonpolar interferences.[9][10] For SPE, ensure the wash steps are effective at removing interferences without eluting the analyte.
-
-
Chromatographic Separation: Modifying chromatographic conditions can help separate TCP from co-eluting matrix components.
-
Solution: Adjust the gradient profile, mobile phase composition, or use a different analytical column to improve the separation of TCP from interfering compounds.[6]
-
-
Use of Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most reliable way to compensate for matrix effects.[11]
-
Solution: Incorporate a SIL-IS for TCP (e.g., 13C2,15N-TCP) into your workflow.[2] The SIL-IS will experience the same ionization suppression or enhancement as the native analyte, allowing for accurate quantification.
-
-
Matrix-Matched Calibration: If a SIL-IS is not available, preparing calibration standards in a blank matrix extract that is representative of the samples can help to compensate for matrix effects.[8]
Issue 3: Poor Peak Shape and Sensitivity in GC-MS Analysis
Q3: My TCP peaks in GC-MS are tailing, and the sensitivity is low. What could be the problem?
A3: Due to its polar nature and low volatility, direct analysis of TCP by GC-MS is challenging.[12]
-
Lack of Derivatization: The polar hydroxyl group of TCP can interact with active sites in the GC system, leading to poor peak shape and low response.
-
Solution: Derivatization is a crucial step to convert TCP into a more volatile and thermally stable compound.[12] Common derivatization techniques include silylation with reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9][12][13] Methylation is another option, though the reagents can be hazardous.[12]
-
-
Incomplete Derivatization: If the derivatization reaction is not complete, you will observe poor peak shape and inaccurate results.
-
Solution: Optimize the derivatization conditions, including the amount of reagent, reaction temperature, and time. For example, heating the sample with BSTFA at 65°C for 20-30 minutes is a common practice.[12]
-
-
Active Sites in the GC System: Even with derivatization, active sites in the GC inlet or column can cause peak tailing.
Frequently Asked Questions (FAQs)
Extraction Methods
Q4: What are the most common extraction methods for TCP from different matrices?
A4: The choice of extraction method depends on the matrix and the analytical instrument. The most common methods are:
-
Solid-Phase Extraction (SPE): Widely used for aqueous samples like urine and water.[3][16] Reversed-phase sorbents like C18 are common.[3]
-
Liquid-Liquid Extraction (LLE): A classic method suitable for aqueous samples. A common solvent mixture is dichloromethane-ethyl acetate (B1210297).[2][17]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Primarily used for solid and semi-solid samples like soil and food.[9][10][18] It involves an extraction with acetonitrile followed by a dispersive SPE (dSPE) cleanup step.[10]
Sample Preparation
Q5: Is a hydrolysis step always necessary for urine samples?
A5: Yes, to measure the total TCP concentration in urine, a hydrolysis step is required to cleave the glucuronide and sulfate conjugates.[3][19][20] Without this step, you will only measure the free TCP, which can significantly underestimate the total exposure.
Instrumentation
Q6: Can I analyze TCP without derivatization?
A6: While challenging for GC-MS, direct analysis of TCP is possible using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][17] LC-MS/MS is generally more suitable for polar and non-volatile compounds like TCP.
Data Presentation
Table 1: Recovery of this compound using Various Extraction Methods
| Matrix | Extraction Method | Derivatization Reagent | Analytical Method | Spike Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Duck Muscle | Modified QuEChERS | MTBSTFA | GC-MS/MS | 1-1000 µg/kg | 74.8 - 81.8 | < 12.3 | [9] |
| Vegetables | Acetone Extraction | MTBSTFA | GC-MS | Not Specified | 70.4 - 107.6 | 4.3 - 8.7 | [13] |
| Dates | Florisil Cleanup | BSA | GC-HECD | 0.1 - 0.2 ppm | 79 - 99 | Not Specified | [21] |
| Human Serum | Protein Precipitation | None | LC/LC/ES-MS/MS | 5 - 50 ng/mL | 87 - 113 | < 10 | [22] |
| Human Urine | LLE | None | UPLC-MS/MS | Not Specified | 97.9 | < 15 | [17] |
| Human Urine | SPE | None | LC/LC/ES-MS/MS | 1 - 10 ng/mL | 98 - 109 | < 10 | [22] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Duck Muscle | GC-MS/MS | 0.15 µg/kg | 0.5 µg/kg | [9] |
| Vegetables | GC-MS | 8.3 µg/kg | Not Specified | [13] |
| Dates | GC-HECD | 0.05 ppm | Not Specified | [21] |
| Human Serum | LC/LC/ES-MS/MS | 1.5 ng/mL | Not Specified | [22] |
| Human Urine | LC/LC/ES-MS/MS | 0.5 ng/mL | Not Specified | [22] |
| Human Urine | UPLC-MS/MS | 0.41 µg/L | Not Specified | [17] |
Experimental Protocols
Protocol 1: SPE of TCP from Urine followed by GC-MS Analysis
-
Hydrolysis: To 1 mL of urine, add a β-glucuronidase/arylsulfatase enzyme solution and incubate at 37°C for 16 hours.[3]
-
Acidification: After cooling, acidify the sample to pH 2-4 with hydrochloric acid.[3]
-
SPE Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water.[3]
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a flow rate of 1-2 mL/min.[3]
-
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 5% methanol in water. Dry the cartridge under vacuum for 5-10 minutes.[3]
-
Elution: Elute TCP with 2 x 2 mL of acetonitrile into a clean collection tube.[3]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried extract and add a silylating agent (e.g., BSTFA). Heat at approximately 65°C for 20-30 minutes.[12]
-
Analysis: After cooling, inject the derivatized sample into the GC-MS.
Protocol 2: LLE of TCP from Urine followed by LC-MS/MS Analysis
-
Sample Preparation: To 1 mL of urine, add an internal standard solution.[2]
-
Buffering: Add 1 mL of phosphate (B84403) buffer (pH 7) and vortex.[2]
-
Extraction: Add 5 mL of dichloromethane-ethyl acetate (20:80, v/v), vortex for 2 minutes, and centrifuge.[2][17]
-
Solvent Transfer: Transfer the upper organic layer to a clean tube.[2]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.[2]
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.[2]
Visualizations
Caption: Workflow for SPE of TCP from urine followed by GC-MS analysis.
Caption: Troubleshooting logic for low recovery of TCP.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biodegradation of Chlorpyrifos and Its Hydrolysis Product this compound by a New Fungal Strain Cladosporium cladosporioides Hu-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous determination of chlorpyrifos and this compound in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hawach.com [hawach.com]
- 11. Determination of chlorpyrifos, chlorpyrifos oxon, and this compound in rat and human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Determination of 3, 5, 6-Trichloro-2-pyridinol in Vegetables by Gas Chromatography-Mass Spectrometry [spkx.net.cn]
- 14. Analytical challenges of untargeted GC-MS-based metabolomics and the critical issues in selecting the data processing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. benchchem.com [benchchem.com]
- 17. [Determination of chlorpyrifos' main metabolite this compound in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. weber.hu [weber.hu]
- 19. Biodegradation of chlorpyrifos and its hydrolysis product this compound by Bacillus pumilus strain C2A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Practical immunochemical method for determination of 3,5, 6-trichloro-2-pyridinol in human urine: applications and considerations for exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Gas chromatographic method for determination of chlorpyrifos and its metabolite this compound (TCP) in dates. | Semantic Scholar [semanticscholar.org]
- 22. Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3,5,6-Trichloro-2-pyridinol (TCP) by LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of 3,5,6-Trichloro-2-pyridinol (TCP). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects and ensure accurate, reliable, and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant issue in the LC-MS/MS analysis of this compound (TCP)?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] In LC-MS/MS, particularly with electrospray ionization (ESI), these effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[1][3] This is a major concern in quantitative analysis as it can lead to inaccurate results, poor reproducibility, and reduced sensitivity.[4][5] When analyzing TCP, a metabolite of the pesticide chlorpyrifos, in complex biological matrices like urine or blood, endogenous components such as salts, lipids, and proteins can interfere with the ionization process.[2][6]
Q2: How can I determine if my TCP analysis is affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs.[4][5] It involves infusing a constant flow of a TCP standard solution into the LC eluent after the analytical column but before the mass spectrometer's ion source. A blank matrix extract is then injected. A dip or rise in the baseline signal of the infused TCP indicates the retention times at which matrix components are causing interference.[4][7]
-
Post-Extraction Spike Comparison: This quantitative method compares the response of an analyte in a pure solvent to its response when spiked into a blank matrix extract after the extraction process.[2][5] The matrix effect (ME) can be calculated as follows:
-
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Q3: What is the most effective way to compensate for matrix effects in TCP analysis?
A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[2][8][9] For TCP analysis, This compound-¹³C₅ is an ideal internal standard.[8] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience similar degrees of ion suppression or enhancement.[6] By calculating the ratio of the analyte signal to the IS signal, variability introduced by the matrix effect during sample preparation and ionization can be effectively normalized, leading to more accurate and precise quantification.[9][10]
Q4: Can sample preparation reduce matrix effects? What are the recommended methods for TCP?
A4: Yes, thorough sample preparation is a crucial first line of defense against matrix effects by removing interfering components before analysis.[2][11] The choice of method depends on the matrix.
-
For Urine Samples: Liquid-Liquid Extraction (LLE) is a commonly used and effective technique.[12][13] It separates TCP from many endogenous urine components. Since TCP can be present as conjugates, an initial hydrolysis step (e.g., with acid) is often required to measure total TCP.[14][15]
-
For Blood (Serum/Plasma) Samples: Protein Precipitation (PPT) is a straightforward method to remove the majority of proteins.[6][8] However, it may not remove other interfering substances like phospholipids, so further cleanup or dilution might be necessary.[6] Solid-Phase Extraction (SPE) can offer a more selective cleanup by retaining the analyte while washing away interferences.[2][16]
Q5: How can chromatographic conditions be optimized to minimize matrix effects?
A5: Optimizing the LC separation is key to resolving TCP from co-eluting matrix components.[2][17] Consider the following strategies:
-
Gradient Modification: Adjust the mobile phase gradient to increase the separation between the TCP peak and any areas where ion suppression was identified (e.g., via post-column infusion).
-
Column Chemistry: Use a column with a different selectivity (e.g., Phenyl-Hexyl instead of C18) to alter the elution profile of interfering compounds relative to TCP.
-
Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of matrix components.
-
Divert Valve: Use a divert valve to direct the flow from the column to waste during the initial and final parts of the run when highly polar or non-polar interferences might elute, preventing them from entering the mass spectrometer source.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of TCP.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape / Tailing | 1. Analyte interaction with metal components in the HPLC system or column.[18]2. Inappropriate mobile phase pH.3. Column degradation. | 1. Consider using a metal-free or PEEK-lined column and tubing, especially if TCP is chelating with metal ions.[18]2. Adjust the mobile phase pH. For TCP, which is acidic, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is typically used in negative ionization mode.3. Replace the analytical column and/or guard column. |
| High Variability in Results / Poor Reproducibility | 1. Significant and variable matrix effects between samples.2. Inconsistent sample preparation.3. Instability of TCP in the matrix or processed sample. | 1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) , such as ¹³C₅-TCP. This is the most effective way to correct for sample-to-sample variation in matrix effects.[8][9]2. Automate sample preparation steps where possible.[14] Ensure precise and consistent volumes are used. Verify complete mixing at each stage.3. Investigate analyte stability under different storage conditions. |
| Low Signal Intensity / Poor Sensitivity | 1. Ion suppression from the sample matrix.2. Sub-optimal MS/MS parameters (e.g., collision energy, cone voltage).3. Inefficient sample extraction and cleanup. | 1. Perform a post-column infusion experiment to confirm ion suppression.[4] Improve sample cleanup using SPE or a more selective LLE. Diluting the sample can also help if sensitivity permits.[11]2. Optimize all MS/MS parameters by infusing a pure standard of TCP. Ensure you are using the most abundant and stable MRM transitions.3. Evaluate the recovery of your extraction method. Test different LLE solvents or SPE sorbents. |
| Inconsistent Internal Standard (IS) Response | 1. IS added to samples inconsistently.2. Degradation of the IS.3. Extreme matrix effects affecting the IS differently than the analyte (less likely with a SIL-IS). | 1. Add the IS to all samples (calibrators, QCs, and unknowns) at the very beginning of the sample preparation process to account for variability in all subsequent steps.[10]2. Check the stability and purity of the IS stock solution.3. Investigate the IS response in different sample matrices. The analyte-to-IS ratio should remain constant even if the absolute responses vary.[19] |
Experimental Protocols
Protocol 1: Quantification of TCP in Human Urine using LLE
This protocol is based on methodologies for TCP analysis in urine.[12][13]
1. Materials and Reagents:
-
This compound (TCP) analytical standard
-
This compound-¹³C₅ (¹³C₅-TCP) internal standard
-
LC-MS grade acetonitrile, water, methanol, dichloromethane, and ethyl acetate (B1210297)
-
Formic acid (LC-MS grade)
-
Phosphate (B84403) buffer (pH 7)
-
Human urine (drug-free for standards and QCs)
2. Preparation of Standards:
-
Prepare 1 mg/mL primary stock solutions of TCP and ¹³C₅-TCP in methanol.
-
Create working standard solutions by serially diluting the primary stocks.
-
Prepare matrix-matched calibration standards (e.g., 0.5 - 500 ng/mL) by spiking TCP working solutions into drug-free human urine.
3. Sample Preparation (LLE):
-
Pipette 1 mL of urine sample, calibrator, or QC into a polypropylene (B1209903) tube.
-
Add the ¹³C₅-TCP internal standard solution and vortex.
-
Add 1 mL of phosphate buffer (pH 7) and vortex for 30 seconds.
-
Add 5 mL of dichloromethane-ethyl acetate (20:80, v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial.
4. LC-MS/MS Conditions (Example):
-
LC System: UPLC System
-
Column: ACQUITY UPLC BEH C18 column
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
MS System: Tandem Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions: Optimize for your specific instrument. Monitor precursor-to-product ion transitions for both TCP and ¹³C₅-TCP.
Protocol 2: Post-Column Infusion to Detect Ion Suppression
This protocol is a standard method for qualitatively assessing matrix effects.[4][5]
1. System Setup:
-
Set up the LC-MS/MS system as you would for your TCP analysis.
-
Use a T-connector to introduce a constant flow from a syringe pump into the LC flow path between the column and the MS source.
2. Solutions:
-
Infusion Solution: A dilute solution of TCP (e.g., 100 ng/mL) in the initial mobile phase.
-
Blank Matrix Extract: Prepare a blank sample (e.g., drug-free urine) using your standard extraction procedure (e.g., Protocol 1).
3. Procedure:
-
Equilibrate the LC column with the initial mobile phase.
-
Start the infusion of the TCP solution from the syringe pump at a low, constant rate (e.g., 10 µL/min).
-
Once a stable signal for the TCP MRM transition is observed in the mass spectrometer, start the LC gradient.
-
Inject a solvent blank to establish the baseline signal.
-
Inject the prepared blank matrix extract.
-
Monitor the infused TCP signal throughout the run.
4. Analysis:
-
Overlay the chromatograms from the solvent blank and the matrix extract injections.
-
A decrease in the baseline signal in the matrix run indicates ion suppression at that retention time. An increase indicates ion enhancement.
Quantitative Data Summary
The following table summarizes typical performance characteristics for TCP analysis methods. Actual values will be instrument and method-dependent.
| Parameter | GC-MS Method | LC-MS/MS Method | Reference(s) |
| Matrix | Human Urine | Human Urine | [8][14] |
| Linearity Range | 0.5 - 200 ng/mL | 0.005 - 0.4 mg/L (5 - 400 ng/mL) | [8][14] |
| Limit of Detection (LOD) | 0.2 ng/mL | 0.41 µg/L (0.41 ng/mL) | [8] |
| Limit of Quantitation (LOQ) | 1 ng/mL | Not Reported | [14] |
| Average Recovery | 93% | 97.9% | [13][14] |
Visualizations
Caption: Experimental workflow for TCP analysis in urine via LLE.
Caption: Troubleshooting flowchart for matrix effect-related issues.
References
- 1. it.restek.com [it.restek.com]
- 2. longdom.org [longdom.org]
- 3. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. agilent.com [agilent.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Detection of 3,5,6-Trichloro-2-pyridinol in Blood Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the limit of detection for 3,5,6-Trichloro-2-pyridinol (TCPy) in blood samples.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis of TCPy in blood samples.
High Limit of Detection / Poor Signal Intensity
Question: My assay is not sensitive enough to detect low levels of TCPy in blood samples. How can I improve my limit of detection (LOD)?
Answer: A high limit of detection can be caused by several factors, from sample preparation to the analytical technique employed. Here are some steps to improve your LOD:
-
Optimize Sample Preparation: Ensure efficient extraction of TCPy from the blood matrix. Acidification of the sample prior to extraction can improve recovery.[1][2][3] For instance, adding hydrochloric acid to the blood sample before extraction with a solvent like ethyl acetate (B1210297) can enhance the recovery of TCPy.[1][3]
-
Consider Derivatization for GC-MS Analysis: If you are using Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of TCPy is a critical step to increase its volatility and thermal stability.[4] A common and effective derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which creates a t-butyldimethylsilyl derivative of TCPy.[1][2]
-
Switch to a More Sensitive Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) generally offers higher sensitivity and specificity for TCPy analysis compared to GC-MS and often does not require a derivatization step.[4][5] This simplifies the workflow and can reduce potential sources of error.[4]
-
Enhance Mass Spectrometry Detection: For MS-based methods, using techniques like Multiple Reaction Monitoring (MRM) can significantly improve the signal-to-noise ratio and, consequently, the LOD.[5][6]
Matrix Interference
Question: I am observing significant matrix effects in my analysis, leading to ion suppression/enhancement. How can I minimize this?
Answer: The blood matrix is complex and can interfere with the ionization of the target analyte. To mitigate matrix effects:
-
Improve Sample Cleanup:
-
Protein Precipitation: This is a common first step for blood samples. Acetonitrile (B52724) is frequently used to precipitate proteins.[5][7]
-
Liquid-Liquid Extraction (LLE): LLE is a widely used and effective method for sample cleanup.[8] Toluene and a mixture of methanol/hexane are reported to be effective extraction solvents.[1][2][8]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to LLE.
-
-
Use Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards, such as TCPy-¹³C₂, can compensate for matrix effects and variations in extraction recovery and instrument response.[1][2]
-
Optimize Chromatographic Separation: Ensure that TCPy is well-separated from other matrix components. A gradient elution on a suitable column, such as a C18 column, can improve separation.[5][6]
Poor Reproducibility
Question: My results are not consistent between runs. What are the potential causes and solutions?
Answer: Poor reproducibility can stem from variability in sample handling, preparation, and analysis.
-
Standardize Sample Handling: The stability of analytes in blood can be a critical factor. For instance, some metabolites can degrade rapidly.[2] It is crucial to handle all samples consistently, from collection to storage and analysis.[9] Avoid repeated freeze-thaw cycles.
-
Automate Sample Preparation: Where possible, automating sample preparation steps can reduce human error and improve consistency.[10]
-
Ensure Complete Mixing: During extraction and other sample preparation steps, ensure thorough mixing, for example, by using a vortex mixer for a consistent duration.[1][8]
-
Monitor Instrument Performance: Regularly check the performance of your analytical instrument (e.g., GC-MS, LC-MS/MS) to ensure it is functioning correctly.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for TCPy analysis in blood?
A1: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] While GC-MS is a powerful tool, it requires a derivatization step for the analysis of the polar TCPy metabolite.[4] LC-MS/MS is often preferred for its high sensitivity and specificity, and it typically does not require derivatization.[4][5]
Q2: What is a typical Limit of Quantitation (LOQ) for TCPy in blood?
A2: The LOQ can vary depending on the method. For GC-MS methods, an LOQ of 10 ng/mL has been reported.[1][2] LC-MS/MS methods can achieve lower LOQs, with some studies reporting detection limits as low as 1.5 ng/mL in serum.[5]
Q3: What are the key sample preparation steps for TCPy analysis in blood?
A3: Key steps include:
-
Acidification: To improve the extraction efficiency of TCPy.[1][3]
-
Extraction: Using either Liquid-Liquid Extraction (LLE) with solvents like ethyl acetate or a methanol/hexane mixture, or Solid-Phase Extraction (SPE).[1][2][8]
-
(For GC-MS) Derivatization: Using an agent like MTBSTFA to make TCPy suitable for GC analysis.[1][2][4]
Q4: How can I ensure the accuracy of my TCPy measurements?
A4: To ensure accuracy, you should:
-
Use a validated analytical method.
-
Incorporate quality control samples at different concentration levels in each analytical run.
-
Use an appropriate internal standard, preferably a stable isotope-labeled version of TCPy.[1][2]
-
Participate in external quality assurance schemes if available.
Data Presentation
Table 1: Comparison of Analytical Methods for TCPy Detection in Blood/Serum
| Analytical Method | Sample Matrix | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | Serum | LOD: 1.5 ng/mL | 87-113 | [5] |
| GC-NCI-MS | Blood | LOQ: 10 ng/mL | 85-102 | [1][2] |
| HPTLC | Whole Blood | LOD: 1.97 µg/mL | - | [8] |
Experimental Protocols
Protocol 1: GC-MS Analysis of TCPy in Blood
This protocol is adapted from the method described by Brzak et al. (1998).[1][2]
-
Sample Preparation:
-
To a 0.1 mL aliquot of blood in a glass vial, add 10 µL of concentrated HCl and vortex.
-
Add an appropriate amount of a stable isotope-labeled internal standard (e.g., TCPy-¹³C₂).
-
Add 2.5 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 1640 x g for 20 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the residue in a suitable solvent (e.g., toluene).
-
Add a derivatizing agent such as MTBSTFA.
-
Heat the sample to facilitate the reaction (e.g., 60°C for 30 minutes).
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column for separation.
-
Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity.
-
Monitor characteristic ions for TCPy and the internal standard.
-
Protocol 2: LC-MS/MS Analysis of TCPy in Serum
This protocol is based on the method by Olsson et al. (2000).[5]
-
Sample Preparation:
-
To a volume of serum, add an equal volume of acetonitrile to precipitate proteins.
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
Use a C18 column for chromatographic separation with a suitable mobile phase gradient.
-
Operate the mass spectrometer in electrospray ionization (ESI) negative mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific parent-to-daughter ion transitions for TCPy.
-
Visualizations
Caption: General experimental workflow for TCPy analysis in blood.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of chlorpyrifos, chlorpyrifos oxon, and this compound in rat and human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. mdpi.com [mdpi.com]
- 8. scientificliterature.org [scientificliterature.org]
- 9. mdc-berlin.de [mdc-berlin.de]
- 10. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]
Troubleshooting poor peak shape in gas chromatography of TCPy derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the gas chromatography (GC) analysis of 3,5,6-trichloro-2-pyridinol (TCPy) derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why am I seeing peak tailing with my TCPy derivative?
Peak tailing, where the latter half of the peak is drawn out, is a common issue in GC analysis. For TCPy derivatives, this can be caused by several factors:
-
Active Sites in the System: The derivatized TCPy molecule may still have some polar character, leading to interactions with active sites (e.g., silanol (B1196071) groups) in the GC inlet, column, or detector.[1][2] This is a form of reversible adsorption that can delay the elution of a portion of the analyte molecules.
-
Incomplete Derivatization: If the derivatization of TCPy is incomplete, the free TCPy, being more polar, will strongly interact with the stationary phase and active sites, leading to significant tailing.
-
Column Contamination: Buildup of non-volatile residues from previous injections can create active sites at the head of the column.[1]
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volume and disrupt the sample flow path, causing turbulence and peak tailing.[1][2]
Troubleshooting Steps:
-
Check for System Activity:
-
Verify Derivatization Efficiency:
-
Action: Optimize the derivatization reaction conditions (e.g., temperature, time, and reagent concentration). It is recommended to use an excess of the silylating reagent.
-
Action: Ensure all reagents and solvents are anhydrous, as moisture can deactivate the derivatization reagent.
-
-
Column Maintenance:
-
Action: Bake out the column according to the manufacturer's instructions to remove contaminants.
-
2. What is causing peak fronting for my TCPy derivative?
Peak fronting, where the leading edge of the peak is sloped, is typically an indication of column overload.[1]
-
Sample Overload: Injecting too much of the derivatized TCPy sample can saturate the stationary phase at the head of the column. This causes some of the analyte molecules to travel through the column more quickly, resulting in a fronting peak.[1]
-
Solvent Mismatch: If the sample is dissolved in a solvent that is not compatible with the stationary phase, it can affect how the sample is introduced onto the column, potentially leading to poor peak shape.
Troubleshooting Steps:
-
Reduce Sample Concentration:
-
Action: Dilute the sample and reinject.
-
Action: Reduce the injection volume.
-
-
Adjust Injection Parameters:
-
Action: If using a split/splitless inlet, increase the split ratio to reduce the amount of sample reaching the column.
-
-
Optimize Column Parameters:
-
Action: Consider using a column with a thicker film or a wider internal diameter to increase sample loading capacity.
-
-
Solvent Compatibility:
-
Action: Ensure the sample solvent is compatible with the GC column's stationary phase.
-
3. My TCPy derivative peaks are broad. What should I do?
Broad peaks can be a sign of several issues, often related to the setup of the GC system or the method parameters.
-
Sub-optimal Flow Rate: The carrier gas flow rate may be too high or too low, moving away from the optimal linear velocity for the column.
-
Incorrect Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely or quickly enough, leading to a slow introduction onto the column.
-
Cold Spots: Any cold spots in the flow path between the injector and the detector can cause the analyte to re-condense, leading to peak broadening.
-
Poor Column Installation: As with peak tailing, an improper column cut or installation can cause peak broadening.[1][3]
Troubleshooting Steps:
-
Optimize GC Method Parameters:
-
Action: Verify and adjust the carrier gas flow rate to the column manufacturer's recommendation.
-
Action: Ensure the inlet temperature is appropriate for the volatility of the TCPy derivative.
-
-
Check System Hardware:
4. I'm seeing split peaks for my TCPy derivative. What's the cause?
Split peaks can be caused by a variety of factors, often related to the injection technique or sample introduction.
-
Improper Injection Technique: A slow or jerky manual injection can cause the sample to be introduced as two separate bands.
-
Inlet Issues: A dirty or active inlet liner can cause part of the sample to be retained and then released, creating a second peak.
-
Solvent Effects: In splitless injection, if the initial oven temperature is too high relative to the solvent's boiling point, it can cause poor focusing of the analyte at the head of the column. The stationary phase chemistry should also match the polarity of the sample solvent.[1]
Troubleshooting Steps:
-
Refine Injection Technique:
-
Action: If performing manual injections, ensure a smooth and rapid injection.
-
Action: Consider using an autosampler for improved reproducibility.
-
-
Inspect and Maintain the Inlet:
-
Action: Clean or replace the inlet liner.
-
-
Optimize Injection and Oven Parameters:
Experimental Protocols
Derivatization of TCPy (General Silylation Procedure)
This protocol provides a general guideline for the silylation of TCPy. Optimal conditions may vary depending on the specific silylating reagent and the sample matrix.
-
Sample Preparation: Evaporate the sample extract containing TCPy to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add a suitable volume of a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). A common solvent and catalyst used in this reaction is pyridine.
-
Reaction: Cap the vial tightly and heat at a specific temperature (e.g., 60-80°C) for a designated time (e.g., 30-60 minutes) to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the derivatized sample is ready for GC injection.
Note: The presence of moisture can significantly hinder the derivatization process. Ensure all glassware is dry and use anhydrous solvents and reagents.
Quantitative Data Summary
The following table summarizes typical GC-MS parameters used for the analysis of TCPy derivatives from various studies. These can serve as a starting point for method development.
| Parameter | Method 1 (TCPy-TMS) | Method 2 (TCPy-TBDMS) |
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250°C | 280°C |
| Injection Mode | Splitless | Splitless |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Oven Program | 80°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min | 100°C (2 min), ramp to 290°C at 15°C/min, hold for 10 min |
| MS Transfer Line | 280°C | 290°C |
| Ion Source Temp. | 230°C | 230°C |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Selected Ion Monitoring (SIM) |
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for peak tailing of TCPy derivatives.
Caption: Troubleshooting workflow for peak fronting of TCPy derivatives.
References
Technical Support Center: Optimization of Derivatization for 3,5,6-Trichloro-2-pyridinol (TCP) Analysis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the derivatization of 3,5,6-Trichloro-2-pyridinol (TCP) for analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound (TCP)?
A1: TCP is a polar and semi-volatile compound due to its hydroxyl group.[1] Direct analysis by GC-MS is challenging because these characteristics lead to poor chromatographic peak shape, low sensitivity, and thermal instability in the hot injector.[1] Derivatization converts TCP into a more volatile and thermally stable compound by replacing the active hydrogen on the hydroxyl group, significantly improving its chromatographic behavior and detection sensitivity.[1]
Q2: What are the most common derivatization techniques for TCP?
A2: The most common derivatization techniques for TCP are silylation and methylation.[1] Silylation is the most widely used method and involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[1]
Q3: Which silylating agents are typically used for TCP?
A3: Commonly used silylating agents include:
-
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA): This reagent forms a stable tert-butyldimethylsilyl (t-BDMS) derivative.[1][2] It is frequently cited for its robustness.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): This agent, often with 1% trimethylchlorosilane (TMCS) as a catalyst, forms a trimethylsilyl (TMS) derivative.[1][3]
Q4: Are there alternatives to silylation?
A4: Yes, methylation is another method. This typically involves using diazomethane (B1218177) to add a methyl group.[1] However, diazomethane is highly toxic and explosive, requiring specialized handling procedures and safety precautions.[1] For this reason, silylation is generally preferred.
Q5: Is derivatization required for Liquid Chromatography (LC) methods?
A5: Generally, derivatization is not necessary for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] LC methods can analyze polar compounds like TCP directly in their native form.
Troubleshooting Guide
Problem: Low or no derivatized product is detected.
-
Possible Cause 1: Presence of moisture. Water will preferentially react with silylating reagents, consuming them before they can react with the TCP.
-
Solution: Ensure all glassware is thoroughly dried. Evaporate the sample extract to complete dryness under a gentle stream of nitrogen before adding the derivatization reagent.[1] Use anhydrous solvents.
-
-
Possible Cause 2: Incomplete reaction. The reaction time, temperature, or reagent volume may be insufficient.
-
Possible Cause 3: Analyte degradation. TCP may degrade during sample preparation, especially at high temperatures or extreme pH.
Problem: Poor peak shape (e.g., tailing) in the chromatogram.
-
Possible Cause 1: Incomplete derivatization. Residual underivatized TCP will exhibit poor chromatographic behavior.
-
Solution: Re-optimize the derivatization conditions as described above (temperature, time, reagent volume).
-
-
Possible Cause 2: Active sites in the GC system. The GC inlet liner or the front of the analytical column may have active sites that interact with the analyte.
-
Solution: Use a new, silanized (deactivated) inlet liner. Trim the first few centimeters of the analytical column.
-
-
Possible Cause 3: Suboptimal chromatographic conditions.
-
Solution: Optimize the GC temperature program to ensure the analyte does not elute too early or too late.[6]
-
Problem: High variability or poor reproducibility of results.
-
Possible Cause 1: Inconsistent sample handling. Variations in pipetting, mixing, incubation times, or temperatures can lead to inconsistent results.[4]
-
Solution: Standardize every step of the protocol.[4] Use calibrated pipettes and ensure consistent, thorough mixing (e.g., vortexing) for all samples.
-
-
Possible Cause 2: Matrix effects. Components in the sample matrix (e.g., urine, blood, soil) can interfere with the derivatization reaction or the GC-MS analysis.[4]
-
Solution: Improve the sample cleanup and extraction procedure to remove interfering substances before the derivatization step. The use of a stable isotope-labeled internal standard, such as this compound-¹³C₅, is the gold standard for correcting for matrix effects and variations in the analytical process.[3][6]
-
Data Presentation
Table 1: Comparison of Common Derivatization Conditions for TCP
| Derivatization Reagent | Derivative Formed | Typical Reaction Temperature | Typical Reaction Time | Reference(s) |
| MTBSTFA | t-BDMS | 60 - 70°C | 30 - 60 minutes | [1][6] |
| BSTFA + 1% TMCS | TMS | 60°C | 30 minutes | [3] |
| Diazomethane | Methyl | Not Specified | Not Specified | [1] |
Table 2: Summary of Performance Data for TCP Analysis Methods
| Derivatization Method | Matrix | Analytical Technique | Limit of Detection (LOD) / Quantitation (LOQ) | Recovery (%) | Reference(s) |
| MTBSTFA | Urine | GC-MS | LOD: 0.05 µg/L; LOQ: 0.1 µg/L | 104% | [7] |
| MTBSTFA | Vegetables | GC-MS | LOD: 8.3 µg/kg | 70.4 - 107.6% | [2] |
| MTBSTFA | Blood (Rat) | NCI-GC-MS | LOQ: 10 ng/mL | 85 - 102% | [8] |
| MTBSTFA | Duck Muscle | GC-MS/MS | LOQ: 1 µg/kg | 74.8 - 81.8% | [9] |
| Not Applicable | Serum | LC/LC/ES-MS/MS | LOD: 1.5 ng/mL | 87 - 113% | [5] |
| Not Applicable | Urine | LC/LC/ES-MS/MS | LOD: 0.5 ng/mL | 98 - 109% | [5] |
Experimental Protocols
Protocol 1: Silylation of TCP using MTBSTFA
This protocol is a general guideline for forming the t-butyldimethylsilyl (t-BDMS) derivative of TCP.
-
Sample Preparation:
-
Following extraction (e.g., liquid-liquid extraction with toluene (B28343) or ethyl acetate), transfer the organic extract containing TCP to a GC vial.[6][10]
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.[1] It is critical to remove all residual water.
-
Reconstitute the dried residue in a small, known volume of an appropriate solvent like toluene or ethyl acetate (B1210297) (e.g., 75-100 µL).[1][2]
-
-
Derivatization Reaction:
-
GC-MS Analysis:
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Protocol 2: Silylation of TCP using BSTFA
This protocol provides a general guideline for forming the trimethylsilyl (TMS) derivative of TCP.
-
Sample Preparation:
-
Transfer the dried sample extract to a GC vial as described in Protocol 1.
-
Ensure the extract is completely dry.
-
-
Derivatization Reaction:
-
GC-MS Analysis:
-
Allow the vial to cool to room temperature before injecting the sample into the GC-MS.
-
Visualizations
Caption: General workflow for the derivatization and analysis of this compound.
Caption: Chemical transformation of TCP to its TBDMS derivative during silylation.
Caption: A logical workflow for troubleshooting common derivatization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of 3, 5, 6-Trichloro-2-pyridinol in Vegetables by Gas Chromatography-Mass Spectrometry [spkx.net.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Simultaneous determination of chlorpyrifos and this compound in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Addressing instability of 3,5,6-Trichloro-2-pyridinol during sample workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5,6-Trichloro-2-pyridinol (TCP). The information provided addresses common challenges related to the stability of TCP during sample workup to ensure accurate and reproducible results.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the analysis of TCP.
Problem 1: Low or Inconsistent Recovery of TCP
Low or variable recovery rates are a frequent issue in TCP analysis. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Hydrolysis of Conjugates | Ensure complete hydrolysis of TCP-glucuronide and -sulfate conjugates. For acid hydrolysis, incubate the sample with concentrated HCl at 85-90°C for at least 1 hour.[1] For enzymatic hydrolysis, use an adequate amount of β-glucuronidase/arylsulfatase and optimize incubation time and temperature. |
| Inefficient Extraction | Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. For LLE, ensure the pH of the aqueous phase is appropriate for TCP extraction and that the solvent is of high purity. For SPE, ensure the cartridge is properly conditioned and that the elution solvent is appropriate for TCP. |
| Analyte Degradation | TCP is susceptible to photodegradation, especially at pH 5 and above.[2][3] Protect samples from light by using amber vials or by working in a dimly lit environment. Also, maintain proper sample temperature throughout the workup. |
| Improper Derivatization (for GC-MS) | For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often necessary. Ensure the derivatizing agent (e.g., MTBSTFA) is fresh and the reaction is carried out under anhydrous conditions at the recommended temperature and time to ensure complete derivatization.[1][4] |
| Sample Adsorption | TCP may adsorb to glass or plastic surfaces. Silanize glassware to minimize adsorption. |
Problem 2: High Background or Interferences in Chromatogram
Extraneous peaks in your chromatogram can interfere with the accurate quantitation of TCP.
| Potential Cause | Recommended Solution |
| Matrix Effects | Biological matrices like urine and blood are complex. Employ a more rigorous cleanup step, such as a two-step extraction or the use of a more selective SPE sorbent. For LC-MS/MS, a coupled-column approach can provide excellent cleanup.[5] |
| Contaminated Reagents or Glassware | Use high-purity solvents and reagents. Thoroughly clean all glassware, and consider a final rinse with a high-purity solvent. |
| Incomplete Phase Separation | During LLE, ensure complete separation of the aqueous and organic layers to prevent the transfer of interfering substances. Centrifugation can aid in phase separation.[1] |
Problem 3: Suspected Artifactual Formation of TCP
The presence of TCP in a sample may not always be from direct exposure or metabolism.
| Potential Cause | Recommended Solution |
| Degradation of Parent Compound's Oxon Intermediate | The oxon intermediate of chlorpyrifos (B1668852) can rapidly hydrolyze to TCP in biological samples, particularly blood.[4] It is critical to process samples quickly after collection. For blood samples, deactivation with acid can help to minimize this conversion.[4] |
| Contamination of Lab Environment | If the parent compounds (chlorpyrifos or triclopyr) are used in the same laboratory, cross-contamination is a possibility. Maintain separate work areas and equipment for handling standards and samples. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for samples containing TCP?
For short-term storage (up to a few days), samples should be kept at 4°C.[6] For long-term storage, samples should be frozen at -20°C or, preferably, -80°C.[6][7] It is crucial to protect samples from light during storage by using amber vials or storing them in the dark to prevent photodegradation.[8]
Q2: How does pH affect the stability of TCP during sample workup?
The photodegradation of TCP is highly dependent on pH. The rate of degradation increases significantly at a pH of 5 and above.[2][3] This is because the deprotonated form of TCP, which is more prevalent at higher pH levels, absorbs light more efficiently.[3] Therefore, if samples are to be exposed to light, adjusting the pH to below 5 may help to improve stability.
Q3: Is derivatization always necessary for TCP analysis?
Derivatization is typically required for the analysis of TCP by GC-MS to improve its volatility and chromatographic properties.[1][4] However, for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization is generally not necessary as the analyte can be measured directly in its native form.[5]
Q4: What is the purpose of the hydrolysis step in the analytical method?
In biological systems, TCP is often conjugated with glucuronic acid or sulfate (B86663) to increase its water solubility and facilitate excretion. The hydrolysis step, using either acid or enzymes, is necessary to cleave these conjugates and release the free TCP for extraction and analysis.[1][9]
Q5: How can I be sure that the TCP I am measuring is not an artifact of the analytical process?
The rapid hydrolysis of the chlorpyrifos-oxon metabolite to TCP is a known source of artifactual TCP.[4] To minimize this, process samples as quickly as possible after collection. For blood samples, immediate deactivation with acid is recommended.[4] Using a stable isotope-labeled internal standard for the oxon, if it is also being measured, can help to correct for its degradation.
Quantitative Data
The following tables summarize key quantitative data from various analytical methods for TCP.
Table 1: Performance of Analytical Methods for TCP in Human Urine
| Parameter | GC-MS | LC-MS/MS | Reference(s) |
| Linearity Range | 0.5 - 200 ng/mL | 0.005 - 0.4 mg/L | [1] |
| Limit of Detection (LOD) | 0.2 ng/mL | 0.41 µg/L | [1] |
| Limit of Quantitation (LOQ) | 1 ng/mL | Not Reported | [1] |
| Recovery | 93 ± 12% | 98 - 109% | [5][9] |
Table 2: Recovery of TCP from Fortified Duck Muscle using a Modified QuEChERS Method
| Spiking Concentration (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 5 | 74.8 | 12.3 |
| 10 | 81.8 | 10.5 |
| 50 | 78.2 | 9.8 |
| Data from reference[10] |
Experimental Protocols
Protocol 1: Analysis of TCP in Human Urine by GC-MS
This protocol is based on a method involving acid hydrolysis, liquid-liquid extraction, and derivatization.[1]
-
Sample Preparation: To 1 mL of urine in a screw-cap tube, add an appropriate amount of a stable isotope-labeled TCP internal standard.
-
Hydrolysis: Add 0.5 mL of concentrated HCl. Cap the tube and vortex for 10 seconds. Incubate the sample at 85-90°C for 1 hour to hydrolyze TCP conjugates. Allow the sample to cool to room temperature.[1]
-
Extraction: Add 2 mL of toluene (B28343) to the tube. Cap and vortex for 2 minutes. Centrifuge at 3000 rpm for 10 minutes.[1]
-
Derivatization: Transfer the upper organic layer (toluene) to a clean tube. Add 50 µL of N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). Cap and incubate at 60°C for 30 minutes. Allow the sample to cool to room temperature.[1]
-
GC-MS Analysis: Inject 1-2 µL of the derivatized extract into the GC-MS system.
Protocol 2: Analysis of TCP in Human Serum by LC-MS/MS
This protocol involves protein precipitation followed by direct analysis.[5]
-
Sample Preparation: To a 100 µL serum sample, add an appropriate amount of a stable isotope-labeled TCP internal standard.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid). Vortex for 1 minute to precipitate proteins.
-
Extraction: Centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube.
-
Concentration and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of this compound in aqueous solution - ProQuest [proquest.com]
- 4. Determination of chlorpyrifos, chlorpyrifos oxon, and this compound in rat and human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guidelines for Collection of Biological Samples for Clinical and Forensic Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound (TCPY) (4,5,6-¹³Câ, 99%) CP 97% 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, CLM-9049-1.2 [isotope.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of chlorpyrifos and this compound in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
High-resolution mass spectrometry for resolving interferences in TCPy analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing high-resolution mass spectrometry (HRMS) for the analysis of 3,5,6-trichloro-2-pyridinol (TCPy).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of TCPy using LC-HRMS.
| Problem | Potential Cause | Recommended Solution |
| Poor Signal Intensity or No Peak for TCPy | 1. Suboptimal Ionization: TCPy is typically analyzed in negative ion mode. Incorrect polarity setting will result in no signal. 2. Sample Degradation: TCPy may be unstable under certain pH or temperature conditions. 3. Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of TCPy.[1] 4. Incorrect Mass Extraction Window: The mass extraction window set for the TCPy precursor ion may be too narrow or incorrect. | 1. Verify Instrument Settings: Ensure the mass spectrometer is operating in negative electrospray ionization (ESI) mode.[2][3] 2. Sample Handling: Prepare samples fresh and store them at low temperatures (e.g., -20°C). Avoid repeated freeze-thaw cycles. 3. Improve Sample Cleanup: Utilize more effective sample preparation techniques like solid-phase extraction (SPE) or a modified QuEChERS protocol to remove interfering matrix components.[4] Alternatively, dilute the sample. 4. Optimize Mass Extraction Window: Use a mass extraction window of ±5 ppm around the theoretical exact mass of the [M-H]⁻ ion of TCPy. |
| High Background Noise | 1. Contaminated Mobile Phase or LC System: Impurities in solvents or buildup of contaminants in the LC system can lead to high background noise.[5] 2. Dirty Ion Source: Contamination of the ion source can be a significant source of background noise.[5] 3. Carryover: Residual TCPy from a previous high-concentration sample injection can contribute to background noise in subsequent runs. | 1. Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. Flush the LC system thoroughly. 2. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components. 3. Optimize Wash Method: Implement a robust needle and injection port washing procedure with a strong organic solvent between sample injections. |
| Peak Tailing or Splitting | 1. Poor Chromatography: Issues with the analytical column, such as contamination or degradation, can lead to poor peak shapes. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the peak shape of acidic compounds like TCPy. 3. Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. | 1. Column Maintenance: Use a guard column and replace it regularly. If the analytical column is old or contaminated, replace it. 2. Mobile Phase Optimization: Adjust the pH of the aqueous mobile phase. Adding a small amount of a suitable modifier like ammonium (B1175870) formate (B1220265) can improve peak shape. 3. Solvent Matching: Reconstitute the final sample extract in a solvent that is similar in composition to the initial mobile phase. |
| Inaccurate Quantification | 1. Matrix Effects: Ion suppression or enhancement due to matrix components can lead to underestimation or overestimation of the TCPy concentration. 2. Lack of a Suitable Internal Standard: Without an appropriate internal standard, variations in sample preparation and instrument response cannot be adequately compensated for. 3. Non-Linearity at Low Concentrations: Adsorption of the analyte to vials or tubing can affect the linearity of the calibration curve at lower concentrations. | 1. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. 2. Employ a Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled TCPy (e.g., ¹³C-labeled TCPy) as an internal standard to correct for matrix effects and recovery losses. 3. Optimize Sample Handling: Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption. |
| Suspected Interference | 1. Isobaric Interference: An endogenous compound or metabolite in the sample may have the same nominal mass as TCPy, leading to a co-eluting peak that interferes with quantification.[6][7] 2. In-Source Fragmentation: A labile conjugate of TCPy (e.g., a glucuronide) might break down in the ion source, generating the TCPy precursor ion and artificially inflating its signal. | 1. Utilize High-Resolution Mass Spectrometry: HRMS can distinguish between TCPy and many isobaric interferences based on their different exact masses. A resolving power of >70,000 is often sufficient.[8] 2. Chromatographic Separation: Optimize the LC method to achieve baseline separation of TCPy from the interfering compound. 3. MS/MS Analysis: Monitor specific fragment ions of TCPy to enhance selectivity and confirm its identity. 4. Gentle Ion Source Conditions: Lower the ion source temperatures and voltages to minimize in-source fragmentation of labile metabolites. |
Frequently Asked Questions (FAQs)
Q1: Why is high-resolution mass spectrometry (HRMS) preferred for TCPy analysis?
A1: HRMS offers high mass accuracy and resolving power, which allows for the differentiation of TCPy from potential isobaric interferences that have the same nominal mass but a different elemental composition. This is crucial for accurate and reliable quantification in complex biological matrices. A resolving power of 70,000 or higher is recommended to ensure selectivity.[8]
Q2: What is the accurate mass of the deprotonated TCPy molecule ([M-H]⁻) I should be looking for?
A2: The monoisotopic mass of the deprotonated TCPy molecule ([C₅HCl₃NO]⁻) is 195.9129 m/z. It is important to use this exact mass for extracting the ion chromatogram to ensure high selectivity.
Q3: What are the expected fragment ions for TCPy in negative ion mode MS/MS?
A3: While fragmentation can be instrument-dependent, common product ions for the [M-H]⁻ precursor of TCPy (m/z 195.9) can be observed. The specific fragments should be determined by analyzing a TCPy standard on your instrument.
Q4: What is a suitable internal standard for TCPy analysis?
A4: A stable isotope-labeled version of TCPy, such as ³⁵Cl₂³⁷Cl-3,5,6-trichloro-2-pyridinol or ¹³C-labeled TCPy, is the ideal internal standard. It will co-elute with the native TCPy and experience similar matrix effects and ionization suppression/enhancement, thus providing the most accurate correction.
Q5: Which sample preparation technique is best for TCPy in urine and serum?
A5: For urine, a "dilute-and-shoot" approach after centrifugation may be sufficient if the HRMS instrument is sensitive enough.[9] However, for lower detection limits, liquid-liquid extraction (LLE) with a solvent mixture like dichloromethane-ethyl acetate (B1210297) is effective.[2][3] For serum, protein precipitation with a solvent like acetonitrile (B52724) is a common first step, followed by LLE or solid-phase extraction (SPE) for further cleanup.[9] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can also be adapted for serum samples.[4][10][11]
Quantitative Data Summary
Table 1: Mass Spectrometry Parameters for TCPy Analysis
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI⁻) |
| Precursor Ion (m/z) | 195.9129 ([M-H]⁻) |
| Mass Extraction Window | ± 5 ppm |
| Resolution | ≥ 70,000 FWHM |
| Collision Gas | Nitrogen |
| Collision Energy | To be optimized for specific instrument |
Table 2: Example LC Parameters for TCPy Analysis
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 5 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | Methanol with 5 mM ammonium formate and 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
Experimental Protocols
Protocol 1: TCPy Extraction from Human Urine using Liquid-Liquid Extraction (LLE)
-
Sample Preparation: Centrifuge a 5 mL urine sample at 4000 rpm for 10 minutes to remove particulate matter.
-
Internal Standard Spiking: Transfer 1 mL of the supernatant to a glass tube and add the internal standard solution.
-
Extraction: Add 5 mL of an extraction solvent mixture of dichloromethane (B109758) and ethyl acetate (20:80, v/v).[2][3]
-
Mixing: Vortex the tube for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Solvent Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-HRMS system.
Protocol 2: TCPy Extraction from Human Serum using Protein Precipitation
-
Sample Preparation: Thaw the serum sample at room temperature.
-
Internal Standard Spiking: In a microcentrifuge tube, add 200 µL of serum and the internal standard solution.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile.
-
Mixing: Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-HRMS system.
Visualizations
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. [Determination of chlorpyrifos' main metabolite this compound in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multi-residue analysis method based on QuEChERS followed by ultra-high performance liquid chromatography coupled with diode-array detector for pesticides in human serum and breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Method Development for Extraction and Analysis of Pesticide Residues in Human Serum Samples [accscience.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 3,5,6-Trichloro-2-pyridinol (TCP) Analytical Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analysis of 3,5,6-Trichloro-2-pyridinol (TCP). Our goal is to help you enhance the throughput and robustness of your analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation
-
Question: What are the most common sample preparation techniques for TCP analysis in biological matrices?
-
Answer: The most prevalent techniques for TCP analysis in matrices like urine and blood are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and variations of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). LLE is a straightforward method often employing solvents like a dichloromethane-ethyl acetate (B1210297) mixture.[1][2] SPE, which can be automated for higher throughput, frequently uses polymeric reversed-phase cartridges.[3] For complex samples, a modified QuEChERS protocol followed by a d-SPE cleanup can be effective.[4]
-
-
Question: My TCP recovery is low and inconsistent. What are the likely causes and solutions?
-
Answer: Low and variable recovery can stem from several factors during sample preparation.
-
Incomplete Hydrolysis: TCP is often present in conjugated forms (glucuronide or sulfate) in biological samples.[2][5] Incomplete enzymatic or acid hydrolysis will lead to underestimation of the total TCP concentration. Ensure your hydrolysis conditions (enzyme concentration, incubation time, temperature, and pH) are optimized.
-
Suboptimal Extraction pH: The extraction efficiency of TCP is pH-dependent. Ensure the pH of your sample is adjusted appropriately for the chosen extraction method to ensure TCP is in a neutral form for efficient partitioning into the organic solvent.
-
Emulsion Formation in LLE: Emulsions can trap the analyte and reduce recovery. To mitigate this, you can try adding salt to the aqueous phase, using a different solvent system, or centrifuging at a higher speed for a longer duration.[1]
-
Inefficient SPE Elution: Ensure the elution solvent is strong enough to desorb TCP from the SPE sorbent completely. You may need to test different solvents or solvent mixtures.
-
-
-
Question: How can I increase the throughput of my sample preparation?
-
Answer: To significantly boost sample preparation throughput, consider the following:
-
Automation: Automated liquid handling and SPE systems can process a large number of samples with high precision and minimal manual intervention, operating continuously to increase throughput.[3] Coupled-column HPLC systems can also automate the clean-up process, allowing for the analysis of over 100 samples per day.[6]
-
96-Well Plate Formats: Miniaturize your LLE or SPE methods into 96-well plates. This allows for the simultaneous processing of many samples.
-
QuEChERS: The QuEChERS method is inherently faster than traditional extraction methods for many sample types.[4]
-
-
Chromatography & Detection
-
Question: I'm using GC-MS. Is derivatization necessary for TCP analysis?
-
Answer: Yes, derivatization is essential for TCP analysis by GC-MS. TCP is a polar compound and requires derivatization to improve its volatility and chromatographic behavior. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which creates a more stable and volatile TBDMS derivative.[4][7][8]
-
-
Question: My chromatographic peaks for TCP are broad or tailing. How can I improve the peak shape?
-
Answer: Poor peak shape can be caused by several factors:
-
Column Choice: For GC-MS, a DB-5ms column or equivalent is commonly used and generally provides good peak shape for the derivatized TCP.[9] For LC-MS/MS, a C18 column is a standard choice.[6]
-
Mobile Phase (LC): Ensure the mobile phase pH is appropriate for the analyte and column chemistry. The addition of a small amount of an acid like formic acid can improve peak shape.[1][9]
-
Injection Volume/Solvent: Injecting a large volume of a solvent much stronger than the initial mobile phase can cause peak distortion. If possible, reconstitute your final extract in the initial mobile phase.[1][9]
-
Column Contamination: Matrix components can build up on the column, leading to poor peak shape. Use a guard column and appropriate sample cleanup to protect your analytical column.
-
-
-
Question: How can I reduce my HPLC run time to increase sample throughput?
-
Answer: There are several strategies to shorten your HPLC analysis time while maintaining adequate separation:[10]
-
Shorter Column: Reducing the column length directly decreases the run time.[10]
-
Smaller Particle Size: Using columns packed with smaller particles (e.g., sub-2 µm for UHPLC) increases efficiency, allowing for faster flow rates without sacrificing resolution.[11][12][13]
-
Higher Flow Rate: Increasing the mobile phase flow rate will reduce the analysis time.[10] However, this will also increase backpressure and may reduce efficiency, so it's a trade-off that needs to be optimized.
-
Gradient Optimization: A steeper gradient can elute the analyte of interest faster.
-
-
-
Question: What are the typical mass spectrometry settings for TCP analysis?
-
Answer: For mass spectrometry detection:
-
LC-MS/MS: TCP is typically analyzed in negative ion electrospray (ESI-) mode.[1][6] Multiple Reaction Monitoring (MRM) is used for quantification to ensure selectivity and sensitivity.
-
GC-MS: After derivatization, analysis is often performed using selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS).[7][8] Negative chemical ionization (NCI) can provide high sensitivity for halogenated compounds like TCP.[14]
-
-
Experimental Protocols & Data
Sample Preparation Workflow (LLE for Urine)
A common method for preparing urine samples for LC-MS/MS analysis involves liquid-liquid extraction.[1]
-
Aliquot Sample: Start with 1 mL of urine in a polypropylene (B1209903) tube.
-
Add Internal Standard: Spike the sample with a stable isotope-labeled internal standard (e.g., 13C-TCP) to correct for matrix effects and procedural losses.[1][9]
-
Buffer: Add 1 mL of phosphate (B84403) buffer (pH 7) and vortex.[1]
-
Extraction: Add 5 mL of an extraction solvent mixture (e.g., dichloromethane-ethyl acetate, 20:80, v/v).[1]
-
Vortex & Centrifuge: Vortex the mixture for 2 minutes and then centrifuge at 4000 rpm for 10 minutes to separate the layers.[1]
-
Evaporate: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.[1]
Chromatographic Conditions
Below are tables summarizing typical chromatographic conditions for both LC-MS/MS and GC-MS analysis of TCP.
Table 1: Example LC-MS/MS Parameters
| Parameter | Setting |
| Column | C18 (e.g., 50 x 2.1 mm, 5 µm)[6] |
| Mobile Phase A | Water with 0.1% Formic Acid[1][9] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[9] |
| Gradient | 5% B to 95% B over 5 minutes[1] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 10 µL[6] |
| Detection | Triple Quadrupole MS, ESI-[1][6] |
Table 2: Example GC-MS Parameters
| Parameter | Setting |
| Column | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)[9] |
| Inlet Temperature | 250°C[9] |
| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min[9] |
| Carrier Gas | Helium |
| Derivatization | MTBSTFA[4][8] |
| Detection | Mass Spectrometer (SIM or MS/MS mode)[8] |
Visualizations
Caption: General experimental workflow for TCP analysis.
Caption: Troubleshooting logic for low analyte response.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous determination of chlorpyrifos and this compound in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of 3, 5, 6-Trichloro-2-pyridinol in Vegetables by Gas Chromatography-Mass Spectrometry [spkx.net.cn]
- 9. benchchem.com [benchchem.com]
- 10. How to Speed up Your HPLC Analysis [phenomenex.com]
- 11. waters.com [waters.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Determination of chlorpyrifos, chlorpyrifos oxon, and this compound in rat and human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3,5,6-Trichloro-2-pyridinol (TCP) Soil Extraction
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working on the extraction of 3,5,6-Trichloro-2-pyridinol (TCP) from soil samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction of TCP from soil, offering potential causes and solutions to improve recovery rates and ensure accurate quantification.
Q1: Why am I observing low recovery rates for this compound (TCP) in my soil extractions?
A1: Low recovery of TCP is a common challenge, often attributed to its high water solubility and potential for strong interactions with soil components. Key factors include:
-
Strong Adsorption to Soil Matrix: TCP can bind to soil organic matter and clay particles through polar interactions. This is particularly problematic in soils with high organic content or specific clay mineralogy.
-
Suboptimal Solvent Choice: The extraction solvent may not be effective in breaking the analyte-soil interactions and solubilizing the TCP. Due to its polar nature, solvents with some polarity are generally required.
-
Inefficient Extraction Technique: The chosen extraction method (e.g., shaking, sonication) may not provide sufficient energy to disrupt the interactions between TCP and the soil matrix.
-
Matrix Effects: Co-extracted matrix components can interfere with the analytical measurement, leading to signal suppression in techniques like LC-MS, which can be misinterpreted as low recovery.[1][2]
-
Degradation of TCP: Although TCP is relatively stable, degradation can occur under certain conditions, such as extreme pH during extraction.
Q2: How can I improve the extraction efficiency of TCP from soil?
A2: To enhance recovery, consider the following strategies:
-
Solvent Optimization: A mixture of polar and non-polar solvents can be more effective. For instance, acetonitrile (B52724) is commonly used in the QuEChERS method.[3][4] For other methods, combinations like acetone/hexane can be tested. Modifying the solvent with a small amount of acid or base can also help disrupt interactions, but the stability of TCP at different pH values should be considered.
-
pH Adjustment: The pH of the extraction solvent can influence the charge of both TCP and soil colloids, thereby affecting adsorption. Experimenting with a buffered extraction solution (e.g., using citrate (B86180) buffer in the QuEChERS method) can lead to more consistent and improved recoveries.[3]
-
Increase Extraction Energy: Employing techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) can provide the necessary energy to overcome strong analyte-matrix interactions.[5][6][7]
-
Sample Hydration: For dry soil samples, adding water before extraction can help to swell the soil matrix and improve the partitioning of polar analytes like TCP into the extraction solvent.[3]
Q3: What is the QuEChERS method, and is it suitable for TCP extraction from soil?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique, particularly for pesticide residue analysis in various matrices, including soil.[8][9][10] It involves an initial extraction with an organic solvent (commonly acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step. The QuEChERS method is well-suited for polar compounds like TCP and offers several advantages, including high throughput and reduced solvent consumption.[8]
Q4: How do I deal with matrix effects that interfere with my TCP analysis?
A4: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based analyses, are a significant challenge.[1] Here are some strategies to mitigate them:
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Effective Cleanup: The dSPE cleanup step in the QuEChERS method is crucial for removing interfering co-extractives. Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) for pigment removal.[4][11] For TCP, a combination of PSA and C18 is often a good starting point.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as the samples.[12] This helps to compensate for any signal suppression or enhancement caused by the matrix.
-
Dilution of the Final Extract: Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analytical signal.[12] However, this may also decrease the sensitivity of the analysis.
-
Use of an Internal Standard: Employing a stable isotope-labeled internal standard of TCP, if available, is the most effective way to correct for matrix effects and variations in recovery.[1]
Q5: What are the best practices for sample handling and storage to ensure accurate TCP results?
A5: Proper sample handling is critical to prevent degradation or loss of the analyte.
-
Storage: Soil samples should be stored at low temperatures (e.g., -20°C) to minimize microbial degradation of TCP.
-
Homogenization: Ensure the soil sample is thoroughly homogenized before taking a subsample for extraction to ensure representativeness.
-
Avoid Contamination: Use clean glassware and equipment to prevent cross-contamination between samples.
Quantitative Data Summary
The following table summarizes recovery data for this compound (or its parent compound, Triclopyr) from soil using various extraction and cleanup methods, as reported in the literature.
| Analyte | Extraction Method | Soil Type | Extraction Solvent | Cleanup Sorbent | Recovery (%) | Reference |
| Triclopyr | Solid Phase Extraction (SPE) | Not Specified | 0.6 M KOH | Cromabond®H+/OH- | 89.32 | [13][14] |
| Triclopyr | Solid Phase Extraction (SPE) | Not Specified | Ammonium Acetate | Cromabond®H+/OH- | 80.16 | [13] |
| Chlorpyrifos & TCP | Ethyl Acetate Extraction | Not Specified | Ethyl Acetate | Activated Carbon (DSPE) | 89.4 - 114 | [15] |
| Multiclass Pesticides | QuEChERS | Not Specified | Acetonitrile | PSA, C18, GCB | 70 - 120 | [4] |
| Multiclass Herbicides | Ultrasonic-Assisted Extraction | Not Specified | Acetonitrile with 0.1% Formic Acid | None | >70 | [5] |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for TCP Extraction from Soil
This protocol is a general guideline based on the principles of the QuEChERS method, adapted for the extraction of polar compounds like TCP from soil.
1. Sample Preparation: a. Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity. b. Weigh 10 g of the homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube. c. If the soil has low moisture content, add 10 mL of deionized water, vortex for 1 minute, and allow it to hydrate (B1144303) for 30 minutes.[3]
2. Extraction: a. Add 10 mL of acetonitrile to the centrifuge tube. b. Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate - AOAC 2007.01 formulation). c. Immediately cap the tube tightly and shake vigorously for 1 minute to ensure proper mixing and prevent the formation of salt agglomerates. d. Centrifuge the tube at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer a 1 mL aliquot of the acetonitrile supernatant (upper layer) to a 2 mL microcentrifuge tube containing the dSPE sorbents. A common combination for polar pesticides is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. b. Vortex the tube for 30 seconds. c. Centrifuge at a high speed (e.g., 10,000 x g) for 2 minutes.
4. Final Extract Preparation: a. Carefully transfer the cleaned supernatant to a clean vial for analysis by LC-MS/MS or GC-MS. b. If necessary, the extract can be diluted with an appropriate solvent before injection.
Protocol 2: Solid-Phase Extraction (SPE) for TCP Cleanup from Soil Extract
This protocol describes a general procedure for cleaning up a soil extract containing TCP using SPE. This would typically follow an initial solvent extraction from the soil.
1. Initial Soil Extraction: a. Extract 10 g of soil with 20 mL of a suitable solvent mixture (e.g., acetonitrile/water) by shaking or sonication. b. Centrifuge the mixture and collect the supernatant.
2. SPE Cartridge Conditioning: a. Select an appropriate SPE cartridge (e.g., a mixed-mode anion exchange cartridge like Cromabond®H+/OH- or a polymer-based cartridge like Oasis HLB).[13][14] b. Condition the cartridge by passing the following solvents sequentially: i. 5 mL of methanol (B129727) ii. 5 mL of deionized water iii. 5 mL of the sample loading buffer (e.g., a buffer at a specific pH to ensure TCP is in the correct ionic form for retention).
3. Sample Loading: a. Load the soil extract supernatant onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
4. Washing: a. Wash the cartridge with a weak solvent to remove interferences. For a reversed-phase mechanism, this might be a low percentage of organic solvent in water. For an ion-exchange mechanism, this could be a buffer at a specific pH. For example, wash with 5 mL of 5% methanol in water.
5. Elution: a. Elute the retained TCP with a strong solvent. For reversed-phase, this would be a high percentage of organic solvent (e.g., methanol or acetonitrile). For ion-exchange, this would be a solvent that disrupts the ionic interaction, such as a solvent containing an acid or a base. For example, elute with 5 mL of methanol containing 1% formic acid.
6. Final Extract Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a known volume of a suitable solvent for analysis.
Visualizations
Caption: Troubleshooting workflow for low recovery of this compound.
Caption: General experimental workflow for TCP extraction from soil using the QuEChERS method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. unitedchem.com [unitedchem.com]
- 4. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasonic-Assisted and Microwave-Assisted Extraction of Phenolics and Terpenoids from Abelmoschus sagittifolius (Kurz) Merr Roots Using Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
- 9. researchgate.net [researchgate.net]
- 10. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 11. waters.com [waters.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ukm.my [ukm.my]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Surfactant-Enhanced Emulsification Microextraction (SEEM) for TCPy Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Surfactant-Enhanced Emulsification Microextraction (SEEM) for the quantification of 3,5,6-trichloro-2-pyridinol (TCPy).
Troubleshooting Guide
This guide addresses common issues encountered during the SEEM workflow for TCPy analysis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no recovery of TCPy | 1. Incorrect pH: TCPy is an acidic compound. If the sample pH is too high, TCPy will be in its ionized form, which is more soluble in the aqueous phase and will not be efficiently extracted into the organic solvent. 2. Inappropriate extraction solvent: The polarity of the extraction solvent may not be suitable for TCPy. 3. Insufficient surfactant concentration: The amount of surfactant may be too low to create a stable emulsion, resulting in a small surface area for mass transfer. 4. Ineffective emulsification: The energy input (e.g., vortexing or sonication time/power) may be insufficient to form a fine emulsion. | 1. Adjust sample pH: Lower the pH of the sample to at least 2 pH units below the pKa of TCPy to ensure it is in its neutral, more hydrophobic form. 2. Solvent selection: Test a range of extraction solvents with varying polarities (e.g., 1-octanol, chloroform, cyclohexane).[1] 3. Optimize surfactant concentration: Increase the surfactant concentration incrementally. Be aware that excessive surfactant can lead to stable emulsions that are difficult to break. 4. Optimize emulsification: Increase the vortexing/sonication time or power. Ensure the sample is being adequately agitated.[2][3] |
| Poor reproducibility (high RSD%) | 1. Inconsistent emulsification: Manual shaking or inconsistent vortexing can lead to variations in the emulsion formation. 2. Phase separation issues: Incomplete separation of the organic and aqueous phases. 3. Variable collected volume: Difficulty in accurately collecting the small volume of the extracted organic phase. | 1. Standardize agitation: Use a vortex mixer with a fixed speed and time, or an ultrasonic bath with controlled temperature and time for consistent emulsification.[3][4] 2. Optimize centrifugation: Increase the centrifugation time and/or speed to ensure a clear separation of phases.[4] 3. Use a microsyringe: Employ a high-precision microsyringe for the collection of the organic phase. |
| Stable emulsion formation (difficult to break) | 1. High surfactant concentration: Too much surfactant can create a highly stable emulsion. 2. Sample matrix effects: The presence of other surface-active compounds in the sample matrix can contribute to emulsion stability.[5] 3. Inappropriate organic solvent: Some solvents are more prone to forming stable emulsions. | 1. Reduce surfactant concentration: Decrease the amount of surfactant used. 2. Salting-out effect: Add a neutral salt (e.g., NaCl or Na2SO4) to the aqueous phase.[3][5] This increases the ionic strength of the aqueous layer, which can help to break the emulsion. 3. Change the solvent: Try a different extraction solvent. 4. Centrifugation: Increase centrifugation time and/or speed.[5] |
| Contamination or interfering peaks in chromatogram | 1. Impure reagents: The surfactant, solvent, or other reagents may contain impurities. 2. Extraction of matrix components: The SEEM process may co-extract other compounds from the sample matrix. | 1. Use high-purity reagents: Ensure all chemicals are of analytical or HPLC grade. 2. Sample clean-up: Consider a preliminary sample clean-up step before SEEM. 3. Optimize selective extraction: Adjusting the pH and solvent polarity can sometimes improve the selectivity of the extraction for TCPy. |
Frequently Asked Questions (FAQs)
1. What is the principle of Surfactant-Enhanced Emulsification Microextraction (SEEM)?
SEEM is a sample preparation technique that involves the dispersion of a small volume of an immiscible organic extraction solvent into an aqueous sample containing the analyte of interest.[1] A surfactant is added to facilitate the formation of a fine emulsion, which significantly increases the surface area between the two phases, leading to rapid and efficient extraction of the analyte from the aqueous phase into the organic solvent.[1][2] After extraction, the emulsion is broken by centrifugation, and the analyte-rich organic phase is collected for analysis.
2. How do I choose the right surfactant for TCPy extraction?
The choice of surfactant is critical for successful SEEM.[2] Non-ionic surfactants like Tween 20, Tween 80, and Triton X-100 are commonly used.[4] The selection should be based on experimental optimization to find the surfactant that provides the best emulsification and extraction efficiency for TCPy. It is recommended to test a few different surfactants to determine the most suitable one for your specific sample matrix.
3. What are the key parameters to optimize for SEEM of TCPy?
The following parameters should be systematically optimized to achieve the best performance:
-
Type and concentration of surfactant: Affects emulsion formation and stability.
-
Type and volume of extraction solvent: Influences extraction efficiency and phase separation.
-
Sample pH: Crucial for ensuring TCPy is in its non-ionized form for efficient extraction.
-
Salt addition (ionic strength): Can enhance extraction efficiency and help in phase separation.[3]
-
Emulsification method and time (e.g., vortexing or sonication): Determines the degree of emulsification and extraction time.[2][4]
-
Centrifugation time and speed: Important for breaking the emulsion and achieving clear phase separation.[4]
4. Can I use SEEM for complex matrices like plasma or urine?
Yes, but matrix effects can be more pronounced. For complex matrices, a preliminary sample preparation step such as protein precipitation or dilution may be necessary to minimize interferences and prevent the formation of overly stable emulsions.[6] It is also crucial to perform a thorough optimization of the SEEM parameters for each specific matrix.
Experimental Protocols
Optimized SEEM Protocol for TCPy (Starting Point)
This protocol provides a starting point for the optimization of SEEM for TCPy. The optimal conditions may vary depending on the sample matrix and instrumentation.
Materials:
-
15 mL conical centrifuge tubes
-
Vortex mixer or ultrasonic bath
-
Centrifuge
-
Microsyringe (e.g., 10 µL)
-
TCPy standard solution
-
Surfactant solution (e.g., 1% w/v Tween 80 in water)
-
Extraction solvent (e.g., 1-octanol)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Sodium chloride (NaCl)
Procedure:
-
Place a 5.0 mL aliquot of the aqueous sample (or standard solution) into a 15 mL conical centrifuge tube.
-
Adjust the pH of the sample to approximately 3.0 using HCl.
-
Add NaCl to the sample to a final concentration of 2% (w/v) and dissolve completely.
-
Add 50 µL of the surfactant solution (e.g., 1% Tween 80).
-
Add 100 µL of the extraction solvent (e.g., 1-octanol).
-
Cap the tube and vortex at high speed for 2 minutes (or place in an ultrasonic bath for 5 minutes) to form a cloudy emulsion.
-
Centrifuge the tube at 4000 rpm for 5 minutes to break the emulsion.
-
The organic phase will be at the top (if a solvent less dense than water is used) or bottom (if a solvent denser than water is used).
-
Carefully collect the organic phase (e.g., 10 µL) using a microsyringe and inject it into the analytical instrument (e.g., HPLC or GC).
Parameter Optimization Summary
The following table summarizes the typical ranges for the optimization of key SEEM parameters.
| Parameter | Range for Optimization |
| Surfactant Type | Tween 20, Tween 80, Triton X-100, SDS, CTAB |
| Surfactant Concentration | 0.01 - 0.5 % (w/v) |
| Extraction Solvent Type | 1-Octanol, Chloroform, Dichloromethane, Cyclohexane, Toluene |
| Extraction Solvent Volume | 50 - 200 µL |
| Sample pH | 2 - 5 (for TCPy) |
| Salt (NaCl) Concentration | 0 - 10 % (w/v) |
| Vortex/Sonication Time | 1 - 10 minutes |
| Centrifugation Speed | 3000 - 6000 rpm |
| Centrifugation Time | 3 - 15 minutes |
Visualizations
Caption: Workflow of the Surfactant-Enhanced Emulsification Microextraction (SEEM) process.
Caption: Troubleshooting logic for low TCPy recovery in SEEM.
References
Technical Support Center: Analysis of 3,5,6-trichloro-2-pyridinol (TCPy)
Welcome to the technical support center for the analysis of 3,5,6-trichloro-2-pyridinol (TCPy) using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating ion suppression.
Troubleshooting Guide: Reducing Ion Suppression
Ion suppression is a common phenomenon in ESI-MS where co-eluting matrix components interfere with the ionization of the target analyte, leading to reduced sensitivity and inaccurate quantification.[1][2] This guide provides a step-by-step approach to diagnosing and mitigating ion suppression in your TCPy analysis.
Q1: I am observing low signal intensity, poor peak shape, or high variability in my TCPy signal. Could this be due to ion suppression?
A1: Yes, these are classic symptoms of ion suppression.[3] Ion suppression occurs when molecules in the sample matrix co-eluting with TCPy compete for ionization in the ESI source.[2] To confirm if you are experiencing matrix effects, a post-extraction spike experiment is recommended.
Q2: How do I perform a post-extraction spike experiment to confirm ion suppression?
A2: A post-extraction spike experiment helps to quantify the extent of ion suppression. The general steps are as follows:
-
Prepare two sample sets:
-
Set A (Neat Solution): Spike a known concentration of TCPy standard into the initial mobile phase.
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample (e.g., urine, serum) using your established protocol. After the final extraction step, spike the extract with the same concentration of TCPy standard as in Set A.
-
-
Analyze both sets using your LC-MS/MS method.
-
Calculate the matrix effect (%) using the following formula:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
A value significantly less than 100% indicates ion suppression. A value greater than 100% indicates ion enhancement.
Experimental Workflows and Logic Diagrams
Below are diagrams illustrating key experimental and troubleshooting workflows.
References
Selection of optimal internal standards for 3,5,6-trichloro-2-pyridinol analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal selection and use of internal standards for the accurate quantification of 3,5,6-trichloro-2-pyridinol (TCPy), the primary metabolite of the insecticide chlorpyrifos (B1668852).[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of internal standard for TCPy analysis?
A1: Stable isotope-labeled (SIL) internal standards are the gold standard for accurate and reproducible quantification of TCPy.[1][2] Their physical and chemical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during all stages of sample preparation and analysis. This effectively compensates for analyte loss and mitigates matrix effects.[1]
Q2: Which specific stable isotope-labeled internal standards are recommended for TCPy analysis?
A2: this compound-¹³C₅ is a highly recommended internal standard.[2] Other suitable options that have demonstrated superior performance include ¹³C₂-TCPy and ¹³C₂,¹⁵N-TCPy.[1]
Q3: How do stable isotope-labeled internal standards compare to other types of internal standards?
A3: Studies have shown that stable isotope-labeled internal standards provide more consistent and accurate recovery across a range of concentrations compared to structural isomers (e.g., 3,4,5-TCPy) or other surrogate standards.[1] The precision of the analytical method is also significantly improved with the use of SILs.[1]
Q4: What are the key analytical techniques used for TCPy quantification with internal standards?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary techniques used for the quantification of TCPy in biological matrices, employing a stable isotope-labeled internal standard.[2]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the analysis of TCPy using internal standards.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or inconsistent recovery of the internal standard | 1. Inefficient extraction. 2. Degradation of the internal standard during sample preparation. 3. Matrix effects (ion suppression or enhancement).[3][4] 4. Inaccurate spiking of the internal standard. | 1. Optimize the extraction procedure (e.g., solvent choice, pH, mixing time). 2. Ensure proper sample pH and temperature during hydrolysis and derivatization steps. 3. Evaluate matrix effects by comparing the internal standard response in neat solvent versus matrix extracts. Consider further sample cleanup if necessary.[3] 4. Verify the concentration and volume of the internal standard spiking solution. |
| Internal standard peak area is significantly different in samples compared to calibrators | 1. Significant matrix effects in the unknown samples that are not present in the calibration standards.[4] 2. Co-elution with an interfering compound from the matrix. | 1. Prepare matrix-matched calibration curves to compensate for matrix effects. 2. Optimize the chromatographic method to improve the separation of the internal standard from interfering peaks. |
| Poor peak shape for the internal standard and/or analyte | 1. Active sites in the GC inlet or column.[5] 2. Inappropriate GC inlet temperature.[6] 3. Column contamination. | 1. Replace the GC liner and septum. If the problem persists, trim the front end of the GC column.[5][6] 2. Optimize the inlet temperature to ensure efficient volatilization without causing degradation.[6] 3. Bake out the column according to the manufacturer's instructions. |
| Retention time of the internal standard is different from the analyte | This is a known phenomenon for deuterated compounds due to the "chromatographic isotope effect".[6] | This is generally not a problem as long as the peaks are well-separated and correctly identified by the mass spectrometer. Ensure the data analysis software is correctly integrating the respective peaks.[6] |
Quantitative Data Summary
The following tables summarize the performance of different internal standards and analytical methods for TCPy analysis.
Table 1: Comparison of Recovery Data for Different Internal Standards in Urine Analysis [1]
| Internal Standard | Analyte Concentration (ng/mL) | Mean Recovery (%) |
| ¹³C₂-TCPy | 1 | 99.7 |
| 10 | 109.3 | |
| 140 | 89.7 | |
| ¹³C₂,¹⁵N-TCPy | 1 | 99.7 |
| 10 | 109.3 | |
| 140 | 89.7 | |
| 3,4,5-TCPy (Structural Isomer) | 1 | 73.8 |
| 10 | 101.5 | |
| 140 | 85.2 |
Table 2: Method Performance for TCPy Analysis in Human Urine Using an Isotopically Labeled Internal Standard [2]
| Parameter | GC-MS | LC-MS/MS |
| Linearity Range | 0.5 - 200 ng/mL | 0.005 - 0.4 mg/L |
| Limit of Detection (LOD) | 0.2 ng/mL | 0.41 µg/L |
| Limit of Quantitation (LOQ) | 1 ng/mL | Not Reported |
Experimental Protocols
Protocol 1: TCPy Analysis in Human Urine using GC-MS
This protocol outlines the general steps for the quantification of TCPy in human urine using this compound-¹³C₅ as an internal standard.[2]
-
Sample Preparation and Hydrolysis:
-
Aliquot 1.0 mL of a well-mixed urine sample into a glass culture tube.[1]
-
Spike the sample with a known amount of this compound-¹³C₅ internal standard solution.[1]
-
Add 0.5 mL of concentrated HCl to release conjugated TCPy.[2]
-
Cap the tube and vortex for 10 seconds.[2]
-
Incubate the sample at 85-90°C for 1 hour.[2]
-
Allow the sample to cool to room temperature.[1]
-
-
Extraction:
-
Add 2.0 mL of toluene (B28343) to the hydrolyzed sample.[2]
-
Cap and vortex for a minimum of 2 minutes to extract TCPy and the internal standard.[2]
-
Centrifuge at approximately 3000 rpm for 10 minutes to separate the layers.[2]
-
Carefully transfer the upper organic layer (toluene) to a clean tube.[2]
-
-
Derivatization:
Protocol 2: TCPy Analysis in Human Blood (Serum/Plasma) using LC-MS/MS
This protocol describes a general procedure for TCPy analysis in blood using protein precipitation and LC-MS/MS with this compound-¹³C₅ as the internal standard.[2]
-
Sample Preparation:
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid) to the sample.[2]
-
Vortex for 1 minute to precipitate proteins.[2]
-
Centrifuge at 10,000 x g for 10 minutes.[2]
-
-
Extraction and Reconstitution:
Visualizations
Caption: Experimental workflows for TCPy analysis in urine and blood.
Caption: Logic for selecting an optimal internal standard for TCPy analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of chlorpyrifos, chlorpyrifos oxon, and this compound in rat and human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to 3,5,6-Trichloro-2-pyridinol (TCP) Quantification in Serum
For researchers, scientists, and drug development professionals, the accurate quantification of 3,5,6-Trichloro-2-pyridinol (TCP), a key biomarker of exposure to the organophosphate insecticide chlorpyrifos (B1668852), is paramount. This guide provides a comprehensive comparison of two robust analytical methods for TCP determination in serum: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into their respective experimental protocols and performance data to facilitate an informed choice for your specific research needs.
Performance Data at a Glance
A side-by-side comparison of the key validation parameters for the LC-MS/MS and GC-MS methods is presented below, offering a clear overview of their capabilities.
| Performance Metric | LC-MS/MS Method | GC-MS Method |
| Limit of Quantification (LOQ) | Not explicitly stated, but detection limit is 1.5 ng/mL[1] | 10 ng/mL in blood[2] |
| Recovery | 87-113% in serum[1][3] | 85-102% in rat blood[2] |
| Precision (CV%) | < 10%[3] | Not explicitly stated |
| Linearity (Correlation Coefficient) | > 0.9995[3] | Linear over 5-1060 ng/mL in solvent[2] |
| Derivatization Required | No[1] | Yes[1][2] |
| Internal Standard | Not explicitly stated in the primary source | Stable isotope analogue of TCP (-13C2)[2] |
Visualizing the Workflow
To better understand the procedural flow of each analytical approach, the following diagrams illustrate the key steps from sample preparation to final analysis.
Detailed Experimental Protocols
For reproducibility and methodological clarity, the detailed experimental protocols for both methods are outlined below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers a rapid and sensitive approach for the direct determination of TCP in serum without the need for derivatization.[1][3]
1. Sample Preparation (Protein Precipitation) [1][3]
-
Thaw frozen serum samples to room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Pipette 100 µL of serum into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water).
-
Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the clear supernatant to an autosampler vial for analysis.
2. LC-MS/MS Analysis [3]
-
Liquid Chromatography: A coupled-column liquid chromatography system is employed.
-
First Column: Discovery C18, 5 µm, 50 x 2.1 mm.
-
Second Column: ABZ+, 5 µm, 100 x 2.1 mm.
-
The fraction containing TCP is transferred online from the first to the second column.
-
-
Mass Spectrometry: A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source is used.
-
Ionization Mode: Negative ion mode (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a robust and specific analysis of TCP in blood, incorporating a derivatization step to enhance analyte volatility.[2]
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization) [2]
-
Pipette a 0.1 mL aliquot of blood into a tube.
-
Add an acidic salt solution to deactivate the sample.
-
Perform liquid-liquid extraction using a methanol/hexane mixture.
-
Separate the organic layer containing TCP.
-
Evaporate the extract to dryness.
-
Derivatization: Add N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to the dried extract to form the t-butyldimethylsilyl derivative of TCP, which is more amenable to GC analysis.[1][2]
2. GC-MS Analysis [2]
-
Gas Chromatography: A gas chromatograph equipped with a suitable capillary column is used for separation.
-
Mass Spectrometry: A mass spectrometer operating in Negative Ion Chemical Ionization (NCI-MS) mode is used for detection.
-
Internal Standard: A stable isotope-labeled analogue of TCP (TCP-13C2) is used as an internal standard to ensure accurate quantification.[2]
Concluding Remarks
Both LC-MS/MS and GC-MS are powerful techniques for the validated analysis of this compound in serum. The choice between the two often depends on the specific requirements of the study. The LC-MS/MS method offers the advantage of speed and eliminates the need for a derivatization step, potentially reducing sample preparation time and variability.[1][3] On the other hand, the GC-MS method, with its established derivatization protocol and use of a stable isotope-labeled internal standard, provides high specificity and accuracy.[2] Researchers should consider factors such as desired sensitivity, sample throughput, and available instrumentation when selecting the most appropriate method for their TCP analysis needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of chlorpyrifos, chlorpyrifos oxon, and this compound in rat and human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Validation of Urinary 3,5,6-Trichloro-2-pyridinol Measurement: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical methodologies used for the measurement of 3,5,6-Trichloro-2-pyridinol (TCPy), the primary metabolite of the organophosphate pesticide chlorpyrifos (B1668852), in human urine. The focus is on the inter-laboratory validation of these methods, which is crucial for ensuring the reliability and comparability of biomonitoring data across different studies and laboratories. The two predominant analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are compared based on their performance characteristics and experimental protocols.
Data Presentation: Performance in Inter-laboratory Comparison
Proficiency testing (PT) is a key component of inter-laboratory validation, where participating laboratories analyze the same set of blind samples to assess their analytical performance.[1] Results are often evaluated using z-scores, which measure the deviation of a laboratory's result from the consensus mean of all participants.[2][3] A z-score between -2.0 and +2.0 is generally considered satisfactory.[2]
While a specific, publicly available inter-laboratory comparison report for urinary TCPy was not identified, the following table represents typical data that would be generated in such a study, illustrating how different laboratories using various methods might perform.
Table 1: Representative Data from a Hypothetical Inter-laboratory Comparison for Urinary TCPy (Concentration in µg/L)
| Laboratory ID | Analytical Method | Reported Value | Consensus Mean | Standard Deviation | Z-Score | Performance |
| Lab A | GC-MS | 4.8 | 5.0 | 0.5 | -0.4 | Satisfactory |
| Lab B | LC-MS/MS | 5.2 | 5.0 | 0.5 | 0.4 | Satisfactory |
| Lab C | GC-MS/MS | 4.9 | 5.0 | 0.5 | -0.2 | Satisfactory |
| Lab D | LC-MS/MS | 6.2 | 5.0 | 0.5 | 2.4 | Unsatisfactory |
| Lab E | GC-MS | 5.1 | 5.0 | 0.5 | 0.2 | Satisfactory |
| Lab F | UPLC-MS/MS | 4.9 | 5.0 | 0.5 | -0.2 | Satisfactory |
Note: This table is illustrative. Actual performance can vary based on the specific laboratory's protocols, instrumentation, and quality control procedures.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving accurate and reproducible results in the analysis of urinary TCPy. Below are generalized protocols for the two primary analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile analytes like TCPy, a derivatization step is necessary to increase their volatility.
1. Sample Preparation and Hydrolysis:
-
Aliquots of urine samples are transferred to glass tubes.
-
To release conjugated TCPy (glucuronide and sulfate (B86663) conjugates), enzymatic hydrolysis is performed using β-glucuronidase/sulfatase at an elevated temperature (e.g., 37°C) for several hours.
2. Extraction:
-
After hydrolysis, the samples are acidified.
-
TCPy is extracted from the aqueous urine matrix into an organic solvent (e.g., ethyl acetate) through liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
3. Derivatization:
-
The organic extract is evaporated to dryness.
-
A derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the residue to convert the polar hydroxyl group of TCPy into a more volatile trimethylsilyl (B98337) (TMS) ether.[4] This reaction is typically carried out at an elevated temperature.
4. GC-MS Analysis:
-
An aliquot of the derivatized extract is injected into the GC-MS system.
-
Gas Chromatograph (GC): A capillary column (e.g., DB-5ms) is used to separate the TCPy derivative from other components in the sample. The oven temperature is programmed to ramp up to ensure good chromatographic separation.
-
Mass Spectrometer (MS): The separated TCPy derivative is ionized (typically by electron ionization) and fragmented. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the TCPy-TMS derivative.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS has gained popularity for its high sensitivity and specificity, often allowing for the direct analysis of polar compounds without the need for derivatization.
1. Sample Preparation:
-
Urine samples are typically diluted with a mobile phase-compatible solution to reduce matrix effects.[5]
-
For some applications, a simple "dilute-and-shoot" approach is sufficient, where the diluted urine is directly injected into the LC-MS/MS system.[6][7]
-
Alternatively, SPE can be used for sample cleanup and concentration, particularly for achieving very low detection limits.[8]
-
Enzymatic hydrolysis, as described for the GC-MS method, may also be employed to measure total TCPy.
2. LC-MS/MS Analysis:
-
An aliquot of the prepared sample is injected into the LC-MS/MS system.
-
Liquid Chromatograph (LC): A reversed-phase C18 column is commonly used to separate TCPy from endogenous urine components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) formate, is employed.
-
Tandem Mass Spectrometer (MS/MS): The eluting TCPy is ionized using an electrospray ionization (ESI) source, typically in negative ion mode. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion of TCPy is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process provides very high selectivity and sensitivity.
Visualizations
Workflow Comparison: GC-MS vs. LC-MS/MS for Urinary TCPy Analysis
Caption: Comparative workflows for urinary TCPy analysis using GC-MS and LC-MS/MS.
Logical Flow of Inter-laboratory Validation
Caption: Logical process for inter-laboratory proficiency testing and performance evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchmark-intl.com [benchmark-intl.com]
- 3. What is an inter laboratory comparison ? [compalab.org]
- 4. Development and validation of a qualitative GC-MS method for THCCOOH in urine using injection-port derivatization -Analytical Science and Technology | Korea Science [koreascience.kr]
- 5. Development of a rapid LC-MS/MS method for direct urinalysis of designer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of direct urine LC-MS-MS analysis for screening of novel substances in drug abusers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Battle: GC-MS vs. LC-MS/MS for the Quantification of 3,5,6-Trichloro-2-pyridinol
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3,5,6-Trichloro-2-pyridinol (TCPy), the primary metabolite of the organophosphate pesticide chlorpyrifos (B1668852), is paramount for assessing human exposure and conducting toxicological studies. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to assist researchers in selecting the most suitable technique for their specific needs.
At a Glance: Key Differences
While both GC-MS and LC-MS/MS are powerful analytical tools, their fundamental principles dictate their suitability for different types of analytes. GC-MS is generally favored for volatile and thermally stable compounds.[1] In contrast, LC-MS/MS excels in the analysis of a broader range of compounds, including those that are polar, non-volatile, and thermally labile.[1][2] For the analysis of the polar metabolite TCPy, this distinction is a critical consideration.
Quantitative Performance Comparison
The selection of an analytical method often hinges on its performance characteristics. The following tables summarize key quantitative data from various studies, offering a direct comparison of GC-MS and LC-MS/MS for the detection of TCPy in different biological matrices.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Based Methods for TCPy Quantification
| Parameter | Method 1: Steam Distillation & SPE-GC-MS | Method 2: LLE-GC-MS | Method 3: Automated SPE-GC-NCIMS | Method 4: Modified QuEChERS-GC-MS/MS (Duck Muscle) | Method 5: NCI-GC-MS (Blood) |
| Linearity Range | Not Specified | 0.8 - 792 ng/mL[3] | 0.5 - 200 ng/mL[3] | 1 - 1000 µg/kg[4] | 6 - 1300 ng/mL[5] |
| Limit of Detection (LOD) | 0.05 µg/L[3][6] | 0.5 ng/mL[3][7] | Not Specified | 0.15 µg/kg[1][4] | Not Specified |
| Limit of Quantitation (LOQ) | 0.1 µg/L[3][6] | 2.96 ng/mL (for immunoassay)[3] | 1 ng/mL[7] | 0.5 µg/kg[4] | 10 ng/mL[5] |
| Accuracy (Recovery) | 104%[3][6] | 93 ± 12%[3][7] | Not Specified | 74.8 - 81.8%[4] | 85 - 102%[5] |
| Precision (RSD/CV) | 4.2% (within-series) at 3.5 µg/L[3][6] | < 10%[3] | Not Specified | < 12.3%[4] | Not Specified |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Based Methods for TCPy Quantification
| Parameter | Method 1: LLE-UPLC-MS/MS (Urine) | Method 2: Coupled-Column LC/ES-MS/MS (Urine) | Method 3: Coupled-Column LC/ES-MS/MS (Serum) | Method 4: UPLC-QTOF/MS (Wheat) |
| Linearity Range | 0.005 - 0.4 mg/L[8] | > 0.9995 (correlation coefficient)[9] | > 0.9995 (correlation coefficient)[9] | 20 - 500 µg/kg[10] |
| Limit of Detection (LOD) | 0.41 µg/L[8] | 0.5 ng/mL[9] | 1.5 ng/mL[9] | S/N ratio of 3[10] |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified | Not Specified | S/N ratio of 10[10] |
| Accuracy (Recovery) | 97.9%[8] | 98 - 109%[9] | 87 - 113%[9] | 63.38 - 102.13%[10] |
| Precision (RSD/CV) | < 15% (intra- and inter-day)[8] | < 10%[9] | < 10%[9] | 1.76 - 8.99%[10] |
Experimental Protocols
For reproducibility and methodological transparency, detailed experimental protocols are paramount.
GC-MS Analysis of this compound
A significant consideration for GC-MS analysis of TCPy is the necessity of a derivatization step to increase its volatility and thermal stability.[4][5][11][12]
1. Sample Preparation (Urine):
-
Hydrolysis: Enzymatic cleavage of TCPy conjugates is often performed using β-glucuronidase/arylsulfatase.[6]
-
Extraction: Liquid-liquid extraction (LLE) with solvents like diethyl ether or a mixture of dichloromethane (B109758) and ethyl acetate (B1210297) is a common approach.[3] Alternatively, solid-phase extraction (SPE) can be employed for cleanup and concentration.[3][6]
-
Derivatization: The extracted TCPy is derivatized to a more volatile form, typically using agents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form a t-butyldimethylsilyl derivative.[4][5][11][12]
2. GC-MS Conditions:
-
Gas Chromatograph: A system such as a Thermo Scientific TRACE GC Ultra equipped with a capillary column (e.g., DB-5ms) is typically used.[12][13]
-
Carrier Gas: High-purity helium is used as the carrier gas at a constant flow rate.
-
Injection: A small volume (e.g., 1-2 µL) of the derivatized extract is injected in splitless mode.
-
Temperature Program: An optimized temperature gradient is used to separate the analytes.
-
Mass Spectrometer: A mass spectrometer, such as a Thermo Scientific TSQ Quantum GC-MS/MS system, is operated in a sensitive mode like negative-ion chemical ionization (NCI) or multiple reaction monitoring (MRM) for high selectivity and sensitivity.[4][5][12][13]
LC-MS/MS Analysis of this compound
LC-MS/MS generally offers a more direct analysis of TCPy, often without the need for derivatization, simplifying the sample preparation workflow.[1][14]
1. Sample Preparation (Urine & Serum):
-
Urine: For urine samples, a simple "dilute-and-shoot" approach may be sufficient, where the sample is diluted with the initial mobile phase.[15] Alternatively, LLE with a solvent mixture like dichloromethane-ethyl acetate can be used for cleaner extracts.[8][14]
-
Serum: Protein precipitation is a necessary step for serum samples, typically achieved by adding a solvent like acetonitrile.[9][15] The supernatant is then analyzed.
-
Internal Standard: A stable isotope-labeled internal standard (e.g., 13C2,15N-TCP) is typically added at the beginning of the sample preparation to ensure accuracy.[14]
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system, such as a Dionex UltiMate 3000, is used for separation.[14][16]
-
Column: A reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18) is commonly employed.[8][14]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile, often with a modifier like formic acid, is used.[14]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Quattro LC) is operated in negative ion electrospray ionization (ESI) mode.[1][9][14]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying the target analyte.[1][9]
Mandatory Visualization
Caption: A comparative workflow of GC-MS and LC-MS/MS for TCPy quantification.
Caption: A generalized experimental workflow for the analysis of TCPy.
Discussion and Conclusion
Both GC-MS and LC-MS/MS are highly capable techniques for the quantification of this compound.
GC-MS offers excellent sensitivity, particularly when using negative chemical ionization (NCI), and is a well-established technique in many laboratories. However, the mandatory derivatization step for the polar TCPy molecule adds complexity, time, and a potential source of variability to the analytical workflow.[1]
LC-MS/MS has emerged as the preferred method for many laboratories due to its ability to directly analyze polar and non-volatile compounds like TCPy without the need for derivatization.[1] This simplifies sample preparation, increases sample throughput, and reduces potential sources of error. The high selectivity of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry also provides excellent sensitivity and minimizes matrix interferences.[1][9]
Ultimately, the choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including the available instrumentation, the desired level of sensitivity and throughput, and the nature of the sample matrix. For high-throughput applications requiring robust and straightforward sample preparation, LC-MS/MS generally holds an advantage for TCPy analysis. However, GC-MS remains a viable and powerful alternative, especially in laboratories where it is the primary analytical platform.
References
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous determination of chlorpyrifos and this compound in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of chlorpyrifos, chlorpyrifos oxon, and this compound in rat and human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and Dissipation of Chlorpyrifos and Its Main Metabolite 3,5,6-TCP during Wheat Growth with UPLC-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of 3, 5, 6-Trichloro-2-pyridinol in Vegetables by Gas Chromatography-Mass Spectrometry [spkx.net.cn]
- 12. academic.oup.com [academic.oup.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Comparative toxicity of 3,5,6-Trichloro-2-pyridinol and its parent compound chlorpyrifos
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the toxicity profiles of the organophosphate insecticide chlorpyrifos (B1668852) (CPF) and its primary metabolite, 3,5,6-Trichloro-2-pyridinol (TCPy). The information presented herein is intended for researchers, scientists, and professionals in drug development to facilitate a comprehensive understanding of the relative risks and mechanisms of action of these two compounds.
Executive Summary
Chlorpyrifos, a widely used insecticide, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This leads to a build-up of the neurotransmitter acetylcholine, resulting in neurotoxicity. Its metabolite, TCPy, does not inhibit AChE and is generally considered less acutely toxic. However, emerging evidence indicates that TCPy possesses its own distinct toxicological profile, including the potential for hepatotoxicity, nephrotoxicity, developmental defects, and endocrine disruption through pathways involving oxidative stress and inflammation. This guide synthesizes the current toxicological data, details the experimental methodologies used for their assessment, and visualizes the key signaling pathways involved.
Data Presentation: Quantitative Toxicological Data
The following tables summarize the key quantitative data from various toxicological studies on chlorpyrifos and this compound.
Table 1: Acute Toxicity Data
| Compound | Species | Route of Administration | LD50/LC50 | Reference |
| Chlorpyrifos | Rat | Oral | 96 - 270 mg/kg | [WHO] |
| Rat | Dermal | >2000 mg/kg | [WHO] | |
| Mouse | Oral | 60 mg/kg | [National Pesticide Information Center] | |
| Rabbit | Dermal | >5000 mg/kg | [National Pesticide Information Center] | |
| Chicken | Oral | 32 - 102 mg/kg | [National Pesticide Information Center] | |
| This compound | Zebrafish (Danio rerio) | Waterborne | LC50: 612.5 µg/L (96h) | [1] |
| Mouse | Oral | "Harmful if swallowed" (No specific LD50 value found) | [PubChem] |
Table 2: Sub-chronic and Developmental Toxicity Data
| Compound | Species | Study Type | NOAEL | LOAEL | Effects Observed | Reference |
| Chlorpyrifos | Rat | Developmental Neurotoxicity | 1 mg/kg/day | 5 mg/kg/day | Decreased pup viability and growth | [2] |
| This compound | Rat | Developmental Toxicity | 100 mg/kg/day | 150 mg/kg/day | Maternal toxicity (decreased body weight gain) | [Toxicological Profile of this compound (TCPy): An In-depth Technical Guide] |
| Rabbit | Developmental Toxicity | 100 mg/kg/day | 250 mg/kg/day | Maternal toxicity (body weight loss) | [Toxicological Profile of this compound (TCPy): An In-depth Technical Guide] |
Table 3: In Vitro Toxicity Data
| Compound | Assay | System | IC50 | Reference |
| Chlorpyrifos-oxon | Acetylcholinesterase Inhibition | Rat Brain Homogenate | ~10 nM | [Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed] |
| This compound | Cytotoxicity | Various Cancer Cell Lines | 10 - 50 µM | [3] |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a standard method for determining the inhibition of AChE activity.
-
Reagent Preparation:
-
0.1 M Phosphate (B84403) Buffer (pH 8.0).
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.
-
75 mM Acetylthiocholine iodide (ATCI) as the substrate.
-
AChE enzyme solution of a known concentration.
-
Test compounds (Chlorpyrifos-oxon) and controls are dissolved in a suitable solvent (e.g., DMSO).[4]
-
-
Assay Procedure (96-well plate format):
-
To each well, add phosphate buffer, DTNB solution, and the AChE enzyme solution.
-
Add the test compound at various concentrations to the respective wells. A solvent control is also included.
-
Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[4]
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.[4]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]
-
Cell Culture and Treatment:
-
MTT Incubation:
-
After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[5] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[5]
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Fish Embryo Acute Toxicity Test (FET) - OECD 236
This test determines the acute toxicity of chemicals on the embryonic stages of the zebrafish (Danio rerio).[1][8][9]
-
Test Organisms and Setup:
-
Exposure:
-
Observations:
-
Data Analysis:
-
The number of dead embryos at each concentration is recorded at each observation time.
-
The LC50 (lethal concentration for 50% of the population) and its 95% confidence intervals are calculated for each observation time.[10]
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by chlorpyrifos and this compound.
Caption: Mechanism of Chlorpyrifos neurotoxicity via acetylcholinesterase inhibition.
Caption: Postulated toxicity pathways of this compound (TCPy).
Experimental Workflow Diagrams
Caption: Workflow for the Acetylcholinesterase Inhibition Assay.
Caption: Workflow for the MTT Cytotoxicity Assay.
References
- 1. oecd.org [oecd.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. japsonline.com [japsonline.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. OECD 236: Fish Embryo Acute Toxicity Test | ibacon GmbH [ibacon.com]
- 9. oecd.org [oecd.org]
- 10. wko.at [wko.at]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Determination of 3,5,6-Trichloro-2-pyridinol: Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3,5,6-Trichloro-2-pyridinol (TCP) is paramount. TCP is a principal metabolite of the organophosphate insecticide chlorpyrifos (B1668852) and the herbicide triclopyr, making it a critical biomarker for assessing human exposure and conducting toxicological studies.[1] This guide provides an objective comparison of the most prevalent analytical methods for TCP determination, with a focus on performance metrics and supporting experimental data to aid in method selection.
The two most powerful and widely used techniques for the determination of TCP are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods is a critical decision that influences the accuracy, sensitivity, and efficiency of research.[2] While both are staples in analytical laboratories, their fundamental principles dictate their suitability for different types of analytes. GC-MS is generally favored for volatile and thermally stable compounds, whereas LC-MS/MS excels in the analysis of a broader range of compounds, including those that are polar, non-volatile, and thermally labile.[2]
Quantitative Performance Comparison
The selection of an analytical method often hinges on its performance characteristics. The following tables summarize key quantitative data from various studies, offering a direct comparison of GC-MS and LC-MS/MS for the detection of TCP in different biological matrices.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Based Methods for TCP in Urine
| Parameter | Method 1: Steam Distillation & SPE-GC-MS | Method 2: LLE-GC-MS | Method 3: Automated SPE-GC-NCIMS |
| Linearity Range | Not Specified | 0.8 - 792 ng/mL[3] | 0.5 - 200 ng/mL[4] |
| Limit of Detection (LOD) | 0.05 µg/L[5] | 0.5 ng/mL[3] | 0.2 ng/mL[3] |
| Limit of Quantitation (LOQ) | 0.1 µg/L[5] | Not Specified | 1 ng/mL[3] |
| Accuracy (Recovery) | 104%[5] | 93 ± 12%[3] | 93 ± 12%[3] |
| Precision (RSD/CV) | 4.2% (within-series) at 3.5 µg/L[5] | < 10%[4] | Not Specified |
| Internal Standard | 2,6-Dibromophenol[5] | 3,4,5-trichloropyridinol[3] | ¹³C₂-¹⁵N-TCP[3] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Based Methods for TCP
| Parameter | Method 1: LC/LC/ES-MS/MS (Urine) | Method 2: LC/LC/ES-MS/MS (Serum) | Method 3: LC-MS/MS (Blood) |
| Linearity Range | 1 - 10 ng/mL[6] | 5 - 50 ng/mL[6] | Not Specified |
| Limit of Detection (LOD) | 0.5 ng/mL[6] | 1.5 ng/mL[6] | 0.41 µg/L[1] |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified | Not Reported[1] |
| Accuracy (Recovery) | 98 - 109%[6] | 87 - 113%[6] | Not Specified |
| Precision (RSD/CV) | < 10%[6] | < 10%[6] | Not Specified |
| Internal Standard | Not required due to cleanup[6] | Not required due to cleanup[6] | ¹³C₅-TCP[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods.[4]
Protocol 1: GC-MS Analysis of TCP in Human Urine
This protocol outlines a general procedure for the analysis of TCP in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) with a stable isotope-labeled internal standard.[1]
1. Sample Preparation:
-
Pipette 1 mL of urine into a glass tube.
-
Spike the sample with an appropriate amount of this compound-¹³C₅ internal standard solution.
-
Add 0.5 mL of concentrated HCl.[1]
-
Cap the tube and vortex for 10 seconds.
2. Hydrolysis:
-
Incubate the sample at 85-90°C for 1 hour to hydrolyze TCPy conjugates.[1]
-
Allow the sample to cool to room temperature.
3. Extraction:
-
Add 2 mL of toluene (B28343) to the tube.
-
Cap and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer (toluene) to a clean tube.[1]
4. Derivatization:
-
Add 50 µL of N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to the toluene extract.[1]
-
Cap and incubate at 60°C for 30 minutes.
-
Allow the sample to cool to room temperature.
5. GC-MS Analysis:
-
Injection: Inject 1-2 µL of the derivatized extract into the GC-MS system.
-
GC Column: A capillary column, such as a DB-5 or equivalent, is typically used for separation.[4]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An appropriate temperature program is used to separate the analytes.
-
MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor for the characteristic ions of derivatized TCP and its ¹³C₅-labeled internal standard.[1]
Protocol 2: LC-MS/MS Analysis of TCP in Human Blood (Serum/Plasma)
This protocol outlines a general procedure for the analysis of TCP in blood using protein precipitation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
1. Sample Preparation:
-
Pipette 100 µL of serum or plasma into a microcentrifuge tube.
-
Spike the sample with an appropriate amount of this compound-¹³C₅ internal standard solution.
2. Protein Precipitation:
-
Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid) to the sample.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.[1]
3. Extraction:
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% water, 10% acetonitrile with 0.1% formic acid).[1]
4. LC-MS/MS Analysis:
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
LC Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.[1]
-
MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to monitor for the specific precursor-to-product ion transitions for both native TCP and ¹³C₅-TCP.[1]
Method Comparison and Recommendations
Both GC-MS and LC-MS/MS are powerful techniques for the determination of TCP. However, for the analysis of the polar metabolite TCP, LC-MS/MS generally offers several advantages.[2] It often requires a more straightforward sample preparation process, frequently without the need for derivatization, which simplifies the workflow and reduces potential sources of error.[2]
For researchers aiming for robust, sensitive, and efficient analysis of TCP, particularly in high-throughput settings, investing in LC-MS/MS capabilities is highly recommended.[2] However, GC-MS remains a viable and reliable option, especially when derivatization steps are automated.
Visualizations
To further clarify the processes involved in TCP analysis, the following diagrams illustrate a typical experimental workflow and the metabolic pathway of its parent compound, chlorpyrifos.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Metabolic conversion of Chlorpyrifos to TCP.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Certified Reference Materials for 3,5,6-Trichloro-2-pyridinol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the use of Certified Reference Materials (CRMs) and other reference standards in the analysis of 3,5,6-Trichloro-2-pyridinol (TCP), the primary metabolite of the organophosphate insecticide chlorpyrifos (B1668852). Accurate quantification of TCP is crucial for assessing human exposure and for toxicological studies. This document outlines the performance of various analytical methods, details experimental protocols, and offers guidance on selecting the appropriate reference materials to ensure data quality and reliability.
The Gold Standard: Certified Reference Materials
Certified Reference Materials are the cornerstone of accurate and traceable analytical measurements.[1][2][3][4] Produced by accredited organizations following stringent ISO 17034 guidelines, CRMs come with a certificate that specifies the property values, measurement uncertainty, and traceability to recognized standards.[2] In contrast, non-certified reference materials (RMs) may be well-characterized but lack the formal certification, traceability, and uncertainty evaluation of a CRM.[2] For regulatory compliance and high-stakes research, the use of CRMs is indispensable.[2]
A key advancement in TCP analysis is the use of stable isotope-labeled internal standards, such as this compound-¹³C₅.[5] These CRMs closely mimic the chemical and physical properties of the native analyte, effectively compensating for variations during sample preparation and instrumental analysis, thereby leading to the highest accuracy and precision.[5]
Performance Comparison of Analytical Methods for TCP
The determination of TCP is most commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6] The choice of method often depends on the required sensitivity, specificity, and the nature of the sample matrix.[6] The following table summarizes the performance of various analytical methods for TCP determination, highlighting key validation parameters.
| Parameter | GC-MS Methods | LC-MS/MS Methods | Immunoassay |
| Linearity Range | 0.5 - 792 ng/mL[5][6] | 0.005 - 0.4 mg/L[5][7] | Not Specified |
| Limit of Detection (LOD) | 0.05 - 0.2 ng/mL[5][6] | 0.41 µg/L[5][7] | Not Specified |
| Limit of Quantitation (LOQ) | 1 - 10 ng/mL[5][8][9] | Not Reported[5] | 2.96 ng/mL[10][11] |
| Accuracy (Recovery) | 85 - 104%[5][6][8][9] | 97.9%[5][7] | Not Specified |
| Precision (RSD/CV) | < 15%[5][6] | < 15%[5][7] | < 10%[6] |
| Internal Standard | 2,6-Dibromophenol, Isotopically Labeled TCP[5][6][8][9] | Isotopically Labeled TCP[5] | Not Applicable |
| Sample Matrix | Urine, Blood, Vegetables[5][6][8][9][12] | Urine, Serum[5][7][13] | Urine[10][11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are protocols for common TCP analysis workflows.
Protocol 1: GC-MS Analysis of TCP in Human Urine
This protocol is based on the method described by Bravo et al. (2004) and involves acid hydrolysis, liquid-liquid extraction, and derivatization.[5]
1. Sample Preparation and Hydrolysis:
-
Pipette 1 mL of urine into a screw-cap glass tube.
-
Spike the sample with an appropriate amount of this compound-¹³C₅ internal standard solution.[5]
-
Add 0.5 mL of concentrated HCl.[5]
-
Cap the tube and vortex for 10 seconds.
-
Incubate the sample at 85-90°C for 1 hour to hydrolyze TCP conjugates.[5]
-
Allow the sample to cool to room temperature.
2. Extraction:
-
Add 2 mL of toluene (B28343) to the tube.
-
Cap and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.[5]
-
Transfer the upper organic layer (toluene) to a clean tube.
3. Derivatization:
-
Add 50 µL of N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to the toluene extract.[5]
-
Cap and incubate at 60°C for 30 minutes.[5]
-
Allow the sample to cool to room temperature before GC-MS injection.
Protocol 2: LC-MS/MS Analysis of TCP in Human Serum
This protocol outlines a general procedure using protein precipitation.[5]
1. Sample Preparation:
-
Pipette 100 µL of serum or plasma into a microcentrifuge tube.
-
Spike with an appropriate amount of this compound-¹³C₅ internal standard solution.[5]
2. Protein Precipitation:
-
Add acetonitrile (B52724) (typically at a 3:1 ratio to the sample volume) to precipitate proteins.
-
Vortex thoroughly and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
Analytical Workflow and Signaling Pathways
To visualize the analytical process, the following diagrams illustrate a typical workflow for TCP analysis and the metabolic pathway of its parent compound, chlorpyrifos.
Caption: Typical workflow for the analysis of this compound.
Caption: Metabolic conversion of Chlorpyrifos to TCP.
Conclusion
The use of Certified Reference Materials, particularly stable isotope-labeled internal standards, is paramount for achieving accurate and reliable quantification of this compound in complex biological matrices. While both GC-MS and LC-MS/MS offer excellent performance, the choice of methodology should be guided by the specific requirements of the study, including sensitivity needs and sample throughput. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals to establish robust and defensible analytical methods for TCP analysis.
References
- 1. cms.jctlm.org [cms.jctlm.org]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Reference Material (RM) vs Certified Reference Material (CRM) - ANAB Blog [blog.ansi.org]
- 4. coleparmer.com [coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. [Determination of chlorpyrifos' main metabolite this compound in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of chlorpyrifos, chlorpyrifos oxon, and this compound in rat and human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Practical immunochemical method for determination of 3,5, 6-trichloro-2-pyridinol in human urine: applications and considerations for exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of 3, 5, 6-Trichloro-2-pyridinol in Vegetables by Gas Chromatography-Mass Spectrometry [spkx.net.cn]
- 13. Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SPE Sorbents for 3,5,6-Trichloro-2-pyridinol (TCPy) Extraction
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3,5,6-trichloro-2-pyridinol (TCPy), a primary metabolite of the organophosphorus pesticide chlorpyrifos, is crucial for toxicological studies and human biomonitoring. Solid-Phase Extraction (SPE) is a cornerstone of sample preparation for TCPy analysis, offering high recovery and clean extracts. This guide provides an objective comparison of commonly used SPE sorbents for TCPy extraction, supported by experimental data and detailed protocols to aid in method development and selection.
Sorbent Selection: A Critical Step in TCPy Analysis
The choice of SPE sorbent significantly impacts the efficiency and reliability of TCPy extraction. The selection hinges on the physicochemical properties of TCPy and the sample matrix. As a moderately polar phenolic compound, TCPy extraction is typically achieved using reversed-phase SPE sorbents. The two most prominent categories of sorbents used for this purpose are silica-based C18 and polymer-based materials like polystyrene-divinylbenzene (PS-DVB) and its hydrophilic-lipophilic balanced (HLB) modifications.
C18 (Octadecylsilane): This traditional reversed-phase sorbent relies on hydrophobic interactions between the C18 alkyl chains and the analyte. It is a widely used and well-characterized sorbent for the extraction of non-polar to moderately polar compounds from aqueous matrices.
Polymeric Sorbents (e.g., PS-DVB, HLB): These sorbents offer a high surface area and a different retention mechanism that can include π-π interactions in addition to hydrophobic interactions. This often leads to higher retention and capacity for a broader range of compounds, including more polar analytes.[1] Hydrophilic-lipophilic balanced (HLB) sorbents, which incorporate a hydrophilic monomer, are designed to be wettable by water, which can prevent the bed from drying out and improve the reproducibility of the extraction.[2] For phenolic compounds, in particular, polymeric sorbents have been shown to offer advantages over traditional C18, including better repeatability, reproducibility, and higher recovery rates.[2][3]
Quantitative Performance Comparison
The following table summarizes the performance of different SPE sorbents for the extraction of this compound from various matrices, based on data from published studies. It is important to note that a direct comparison is challenging due to variations in experimental conditions, matrices, and analytical instrumentation across different studies.
| Sorbent Type | Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analytical Method | Reference |
| Polystyrene-Divinylbenzene (Isolute™ 101) | Urine | 104% | 0.05 µg/L | 0.1 µg/L | GC-MS | [4] |
| C18 | Urine | Not explicitly stated for SPE; a comparative LLE method showed 93 ± 12% | 0.5 ng/mL (for LLE method) | Not specified for SPE | GC-NCIMS | [5] |
| Oasis HLB & C18 | Groundwater | >70% (average for 16 pesticides) | 0.003 - 0.04 µg/L (for the overall method) | Not Specified | HPLC-DAD | [6] |
| Oasis HLB & C18 | Water | >65-68% (for 67 pesticides) | Not Specified | 2 - 20 ng/L | GC-MS | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative SPE protocols for TCPy extraction from water and urine samples using C18 and polymeric sorbents.
Protocol 1: TCPy Extraction from Water using C18 SPE
This protocol is adapted from established methods for the extraction of moderately polar organic compounds from aqueous samples.[8]
1. Sample Pre-treatment:
-
Collect a 100-500 mL water sample.
-
Acidify the sample to a pH of approximately 2-3 with hydrochloric acid (HCl) to ensure TCPy is in its non-ionized form.
2. SPE Cartridge Conditioning:
-
Pass 5 mL of methanol (B129727) through a C18 SPE cartridge (500 mg, 6 mL).
-
Pass 5 mL of deionized water through the cartridge. Crucially, do not allow the sorbent bed to dry out after this step.
3. Sample Loading:
-
Load the pre-treated water sample onto the conditioned C18 cartridge at a flow rate of 5-10 mL/min.
4. Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
5. Elution:
-
Elute the retained TCPy with two 4 mL aliquots of ethyl acetate (B1210297) into a collection tube.
6. Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the residue in a suitable solvent for the subsequent analytical technique (e.g., mobile phase for LC-MS or a derivatization agent for GC-MS).
Protocol 2: TCPy Extraction from Urine using a Polymeric SPE Sorbent (e.g., PS-DVB)
This protocol includes a hydrolysis step to account for conjugated forms of TCPy present in urine.[4]
1. Sample Pre-treatment (Hydrolysis):
-
To a 5 mL urine sample, add an appropriate internal standard.
-
Perform acid hydrolysis by adding concentrated acid (e.g., HCl) and heating to deconjugate the TCPy metabolites.
-
Cool the sample and adjust the pH to approximately 2-4 with a suitable base (e.g., NaOH).
-
Centrifuge the sample to remove any precipitates.
2. SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through a polystyrene-divinylbenzene SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge.
3. Sample Loading:
-
Load the pre-treated urine sample onto the conditioned cartridge at a slow and steady flow rate of 1-2 mL/min.
4. Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Follow with a wash of 5 mL of 5% methanol in water to remove less polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
5. Elution:
-
Elute the TCPy with two 2 mL aliquots of acetonitrile (B52724) into a collection tube.
6. Derivatization and Analysis (for GC-MS):
-
Evaporate the eluate to dryness.
-
Derivatize the residue with a suitable agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA) to increase volatility for GC-MS analysis.
Visualizing the Workflow and Comparison
To further clarify the experimental process and the comparative logic, the following diagrams are provided.
Caption: General experimental workflow for the extraction of this compound using SPE.
Caption: Logical relationship for comparing C18 and polymeric SPE sorbents for TCPy analysis.
Conclusion
Both C18 and polymeric sorbents are viable options for the solid-phase extraction of this compound. However, the available literature suggests that polymeric sorbents, such as polystyrene-divinylbenzene and hydrophilic-lipophilic balanced materials, may offer superior performance for phenolic compounds like TCPy, with reported higher recovery rates and greater robustness. The choice of sorbent should be guided by the specific requirements of the analytical method, including the sample matrix, desired sensitivity, and available instrumentation. The detailed protocols provided in this guide serve as a starting point for method development and optimization, and it is recommended to perform in-house validation to ensure the selected method meets the specific analytical needs.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]
- 8. benchchem.com [benchchem.com]
Biomarker Battle: 3,5,6-Trichloro-2-pyridinol vs. Dialkylphosphates for Pesticide Exposure Assessment
A Comparative Guide for Researchers and Drug Development Professionals
The accurate assessment of human exposure to pesticides is a critical component of environmental health research, occupational safety, and the development of safer agricultural products. Biomonitoring, the measurement of chemicals or their metabolites in biological samples, offers a direct window into an individual's internal dose. Among the most widely used pesticides are organophosphates (OPs), and consequently, their biomarkers are of significant interest. This guide provides a comprehensive comparison of two key urinary biomarkers for OP exposure: 3,5,6-trichloro-2-pyridinol (TCPy), a specific metabolite of chlorpyrifos (B1668852) and chlorpyrifos-methyl, and dialkylphosphates (DAPs), a class of non-specific metabolites for a broad range of OPs.
At a Glance: TCPy vs. DAPs
| Feature | This compound (TCPy) | Dialkylphosphates (DAPs) |
| Parent Pesticide(s) | Chlorpyrifos, Chlorpyrifos-methyl | Numerous organophosphate pesticides (e.g., malathion, diazinon, parathion)[1] |
| Specificity | High: Indicates exposure specifically to chlorpyrifos or chlorpyrifos-methyl. | Low: Indicates exposure to a class of pesticides, but not the specific parent compound.[2] |
| Primary Use | Assessing exposure to chlorpyrifos in occupational and general population studies. | Epidemiological studies assessing general OP exposure; often used when specific parent pesticide is unknown. |
| Key Advantage | Direct link to a specific parent compound, aiding in source identification and risk assessment. | Broad applicability for screening general OP exposure from multiple sources. |
| Key Limitation | Does not capture exposure to other OPs. The presence of pre-formed TCPy in the environment and food can lead to overestimation of chlorpyrifos exposure.[3] | Inability to attribute exposure to a specific OP, complicating risk assessment due to varying toxicity of parent compounds. Significant confounding from pre-formed DAPs in food and the environment.[4] |
Quantitative Data Comparison
The following tables summarize key quantitative parameters for the analysis of TCPy and DAPs in human urine, providing a basis for comparing their analytical performance.
Table 1: Analytical Method Performance
| Biomarker | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| TCPy | GC-MS | 0.05 µg/L[5] | 0.1 µg/L[5] |
| UPLC-MS/MS | 0.41 µg/L[6] | - | |
| Immunoassay | - | 2.96 ng/mL[7] | |
| DAPs | GC-MS | 0.10 - 2.5 ng/mL[2] | 0.25 - 2.5 ng/mL[2] |
| GC-MS/MS | low-to-mid pg/mL range[8][9] | - | |
| LC-MS/MS | 0.1 - 0.4 µg/L[10] | - |
Table 2: Urinary Concentrations in the General Population (U.S. NHANES Data)
| Biomarker | Population Group | Geometric Mean (µg/L) | 95th Percentile (µg/L) |
| TCPy | Pregnant Women (1999-2002) | - | - |
| ELEMENT Study (Mexico City) | Significantly higher than NHANES | ||
| DAPs (1999-2000) | |||
| Dimethylphosphate (DMP) | 6-59 years | - | 13 |
| Dimethylthiophosphate (DMTP) | 6-59 years | 1.85 | 46 |
| Dimethyldithiophosphate (DMDTP) | 6-59 years | - | 19 |
| Diethylphosphate (DEP) | 6-59 years | 1.04 | 13 |
| Diethylthiophosphate (DETP) | 6-59 years | - | 2.2 |
| Diethyldithiophosphate (DEDTP) | 6-59 years | - | 0.87 |
Signaling and Metabolic Pathways
Understanding the metabolic fate of the parent pesticides is crucial for interpreting biomarker data. The following diagram illustrates the pathways leading to the formation of TCPy and DAPs.
Caption: Metabolic pathways of chlorpyrifos to TCPy and general OPs to DAPs.
Experimental Protocols
Accurate and reproducible measurement of urinary biomarkers is paramount. Below are generalized experimental workflows for the analysis of TCPy and DAPs.
Experimental Workflow for Biomarker Analysis
Caption: Generalized workflow for TCPy and DAPs analysis in urine samples.
Detailed Methodologies
1. Sample Preparation for this compound (TCPy) Analysis
A common method for TCPy analysis involves enzymatic hydrolysis to deconjugate metabolites, followed by extraction and derivatization for gas chromatography-mass spectrometry (GC-MS) analysis.[13]
-
Enzymatic Hydrolysis: Urine samples are typically incubated with β-glucuronidase/arylsulfatase to cleave glucuronide and sulfate (B86663) conjugates of TCPy, releasing the free form for analysis.
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate TCPy from the urine matrix.[11]
-
Derivatization: For GC-MS analysis, the extracted TCPy is often derivatized, for example, by silylation with agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to increase its volatility and improve chromatographic performance.[5]
-
Instrumental Analysis: The derivatized sample is then injected into a GC-MS system for separation and detection. Isotope-labeled internal standards are commonly used for accurate quantification.[13]
2. Sample Preparation for Dialkylphosphates (DAPs) Analysis
The analysis of DAPs in urine also requires extraction and derivatization prior to GC-MS or LC-MS/MS analysis.
-
Extraction: Methods like azeotropic distillation or solid-phase extraction (SPE) are employed to concentrate the DAPs from the urine sample.[8][10]
-
Derivatization: The DAPs are then derivatized to make them amenable to gas chromatography. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr) or 1-chloro-3-iodopropane.[8][14]
-
Instrumental Analysis: The derivatized DAPs are analyzed by GC-MS or GC-MS/MS.[2][8] Alternatively, LC-MS/MS methods can be used, which may not require derivatization.[10] Isotope-dilution techniques are often used for precise quantification.[8]
Discussion and Recommendations
The choice between TCPy and DAPs as biomarkers for pesticide exposure hinges on the specific research question.
For studies focused on the health effects of or exposure to chlorpyrifos , TCPy is the superior biomarker due to its high specificity. Its measurement provides a direct link to the parent compound, which is crucial for dose-response assessments and for evaluating the effectiveness of interventions aimed at reducing chlorpyrifos use. However, researchers must be mindful of the potential for confounding from pre-formed TCPy in the diet and environment, which could lead to an overestimation of exposure to the parent pesticide.
For broad epidemiological surveillance of OP exposure in the general population , DAPs can be a useful screening tool. Their ability to capture exposure to a wide range of OPs makes them suitable for identifying populations with higher overall OP body burdens. However, the interpretation of DAP data is fraught with challenges. The lack of specificity means that a high DAP level cannot be attributed to a particular OP, making it difficult to assess risk, as the toxicity of OPs varies significantly. Furthermore, the substantial contribution of pre-formed DAPs from dietary sources is a major confounding factor that can obscure the relationship between DAP levels and actual pesticide exposure.
Both TCPy and DAPs have their place in the toxicological and epidemiological toolkit. TCPy offers specificity for a widely used pesticide, while DAPs provide a broad, albeit non-specific, measure of OP exposure. For robust and conclusive research, particularly when investigating the health outcomes of pesticide exposure, the use of specific biomarkers like TCPy is highly recommended whenever the pesticide of interest is known. When using DAPs, researchers must acknowledge and, where possible, account for the significant limitations related to their non-specificity and the confounding influence of environmental sources. The future of pesticide biomonitoring may lie in the development of multi-residue methods that can simultaneously measure a suite of specific pesticide metabolites, providing a more comprehensive and interpretable picture of human exposure.
References
- 1. beyondpesticides.org [beyondpesticides.org]
- 2. Cross validation of gas chromatography-flame photometric detection and gas chromatography-mass spectrometry methods for measuring dialkylphosphate metabolites of organophosphate pesticides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urinary Dialkylphosphate Metabolite Levels in US Adults—National Health and Nutrition Examination Survey 1999–2008 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of chlorpyrifos' main metabolite this compound in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. A revised method for determination of dialkylphosphate levels in human urine by solid-phase extraction and liquid chromatography with tandem mass spectrometry: application to human urine samples from Japanese children - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urinary 3, 5, 6-trichloro-2-pyridinol (TCPY) in pregnant women from Mexico City: distribution, temporal variability, and relationship with child attention and hyperactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concentrations of dialkyl phosphate metabolites of organophosphorus pesticides in the U.S. population - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.7. Urine Collection and Analysis for 3,5,6-Trichloro-2 Pyridinol (TCPy) [bio-protocol.org]
- 14. Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Cross-Reactivity in 3,5,6-Trichloro-2-pyridinol (TCP) Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of various immunoassays for the detection of 3,5,6-Trichloro-2-pyridinol (TCP), the primary metabolite of the organophosphate insecticide chlorpyrifos. An understanding of immunoassay specificity is critical for the accurate quantification of TCP in biological and environmental samples, ensuring reliable data for exposure assessment and toxicological studies. This document summarizes key performance data from published studies and outlines the experimental protocols employed for cross-reactivity determination.
Antibody Performance: A Quantitative Comparison
The specificity of an immunoassay is fundamentally determined by the cross-reactivity of the antibody with compounds structurally related to the target analyte. Cross-reactivity is typically expressed as a percentage relative to the binding of the target analyte, this compound. The following tables summarize the cross-reactivity data for different antibodies and immunoassay kits developed for TCP detection.
Table 1: Cross-Reactivity of Monoclonal Antibody LIB-MC2 for this compound
A monoclonal antibody, designated LIB-MC2, was developed for a competitive enzyme-linked immunosorbent assay (ELISA) for TCP. The data indicates high specificity for TCP with negligible cross-reactivity to its parent compounds and other structurally similar phenols.[1]
| Compound | CAS Number | Cross-Reactivity (%) |
| This compound (TCP) | 6515-38-4 | 100 |
| Chlorpyrifos | 2921-88-2 | < 0.1 |
| Chlorpyrifos-methyl | 5598-13-0 | < 0.1 |
| Triclopyr (B129103) | 55335-06-3 | < 0.1 |
| 2,4,5-Trichlorophenol | 95-95-4 | < 0.1 |
| 2,4,6-Trichlorophenol | 88-06-2 | < 0.1 |
| 2,4-Dichlorophenol | 120-83-2 | < 0.1 |
| Pentachlorophenol | 87-86-5 | < 0.1 |
Table 2: Cross-Reactivity Profile of the Trichloropyridinol RaPID Assay®
The Trichloropyridinol RaPID Assay®, a commercially available immunoassay kit, was evaluated for its cross-reactivity with a panel of pesticides and related compounds. The assay demonstrated high specificity for TCP.
| Compound | Cross-Reactivity |
| This compound (TCP) | High |
| Fluroxypyr-2-pyridinol | Low-level |
| Chlorpyrifos | None Detected |
| Triclopyr | None Detected |
| 37 other pesticides, 17 organic/inorganic compounds, and 4 solvents | None Detected |
Table 3: Cross-Reactivity of a Polyclonal Antiserum for Triclopyr and this compound
A study utilizing a bifunctional hapten for immunization generated a polyclonal antiserum with high affinity for both triclopyr and its metabolite, TCP. This antiserum exhibited significant cross-reactivity with a structurally related herbicide.
| Compound | IC50 (nM) | Relative Cross-Reactivity (%) |
| Triclopyr | 3.5 | ~146% |
| This compound (TCP) | 5.1 | 100% |
| 2,4,5-T | Significant | Not Quantified |
IC50 (50% inhibitory concentration) is inversely proportional to the affinity of the antibody for the compound.
Experimental Protocols
The determination of cross-reactivity in immunoassays for small molecules like TCP is typically performed using a competitive ELISA format. The following is a generalized protocol for such a study.
Objective: To determine the specificity of an anti-TCP antibody by assessing its binding to various structurally related compounds.
Materials:
-
Microtiter plates (96-well)
-
Anti-TCP antibody
-
TCP standard solutions
-
Solutions of potential cross-reactants
-
Coating antigen (e.g., TCP-protein conjugate)
-
Blocking buffer (e.g., BSA or non-fat dry milk in PBS)
-
Enzyme-conjugated secondary antibody (if a direct competitive format is not used)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer (e.g., PBS with Tween-20)
-
Plate reader
Generalized Competitive ELISA Protocol for Cross-Reactivity Testing:
-
Coating: Microtiter plate wells are coated with a TCP-protein conjugate (the coating antigen). The plate is incubated to allow the antigen to adsorb to the well surface and then washed.
-
Blocking: The remaining protein-binding sites on the well surface are blocked using a blocking buffer to prevent non-specific binding of antibodies. The plate is then washed.
-
Competition: Standard solutions of TCP or solutions of the test compounds (potential cross-reactants) at various concentrations are added to the wells. Immediately after, a fixed concentration of the anti-TCP antibody is added. The plate is incubated, during which the free TCP or cross-reactant in the solution competes with the coated TCP-protein conjugate for binding to the limited amount of anti-TCP antibody.
-
Washing: The plate is washed to remove unbound antibodies and other reagents.
-
Detection: An enzyme-labeled secondary antibody that binds to the primary anti-TCP antibody is added (for an indirect competitive ELISA). After incubation and washing, a substrate solution is added, which reacts with the enzyme to produce a colored product.
-
Measurement: The absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of TCP or the cross-reacting compound in the sample.
-
Calculation of Cross-Reactivity:
-
Standard curves are generated by plotting the absorbance against the logarithm of the concentration for TCP and each test compound.
-
The IC50 value is determined for TCP and for each cross-reactant. The IC50 is the concentration of the analyte that causes 50% inhibition of the maximal signal.
-
The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of TCP / IC50 of Test Compound) x 100
-
Visualizations
Diagram 1: Competitive ELISA Workflow for Cross-Reactivity Assessment
Caption: Workflow for determining TCP immunoassay cross-reactivity.
Diagram 2: Logical Relationship in Competitive Immunoassay
Caption: Principle of competitive binding in a TCP immunoassay.
References
Comparative Toxicokinetics of 3,5,6-Trichloro-2-pyridinol in Rodent Models: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicokinetics of 3,5,6-Trichloro-2-pyridinol (TCPy), the primary metabolite of the organophosphate insecticide chlorpyrifos (B1668852) and the herbicide triclopyr. The following sections summarize key quantitative data from toxicokinetic studies in animal models, detail the experimental protocols utilized in these studies, and present a generalized workflow for such research.
Data Presentation
Direct comparative studies on the toxicokinetics of this compound (TCPy) in different animal models, particularly a head-to-head comparison in rats and mice, are limited in the currently available scientific literature. The majority of published research focuses on the rat model, often in the context of chlorpyrifos metabolism.
The following tables present available toxicokinetic and toxicity data for TCPy in rats and mice. It is important to note that the data for rats are derived from pharmacokinetic studies, while the data for mice are from a general toxicity study and do not include kinetic parameters. Therefore, a direct comparison of the toxicokinetic profiles is not feasible based on the available information.
Table 1: Toxicokinetic Parameters of this compound in Rats
| Parameter | Value | Animal Model | Dosing | Reference |
| Elimination Rate | 0.007 - 0.019 per hour | Sprague-Dawley Rats | Intravenous | |
| Plasma Protein Binding | Substantial (98.5%) | Sprague-Dawley Rats | Not specified | |
| Saliva/Blood Concentration Ratio | 0.049 (median) | Sprague-Dawley Rats | Intravenous |
Table 2: Acute and Sub-chronic Oral Toxicity Data for this compound in Rodents
| Species | Strain | Duration | Dosing Regimen | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects Observed | Reference |
| Mouse | Male | 28 days | Oral gavage | <5 | 5 | Hepatotoxicity, nephrotoxicity, metabolic disturbances | |
| Rat | Fischer 344 | Gestation days 6-15 | Oral gavage | 100 | 150 | Maternal toxicity (decreased body weight gain) |
Experimental Protocols
The following section details the methodologies employed in key toxicokinetic studies of this compound in rats.
In Vivo Pharmacokinetics of TCPy in Rat Saliva
-
Animal Model: Adult male Sprague-Dawley rats.
-
Dosing: Intravenous (iv) administration of TCPy. In some studies, rats were co-administered with pilocarpine (B147212) to induce salivation.
-
Sample Collection:
-
Blood: Blood samples were collected from the jugular vein cannula at specified time intervals.
-
Saliva: Total saliva was collected continuously from the oral cavity.
-
-
Analytical Method: The concentrations of TCPy in blood and saliva were quantified.
-
Pharmacokinetic Analysis: The data was used to determine the elimination rate of TCPy and the saliva/blood concentration ratio. A physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) model was also utilized to predict TCPy concentrations.
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for a toxicokinetic study of this compound in a rodent model, based on the described protocols.
Caption: Generalized workflow for a rodent toxicokinetic study of TCPy.
It is evident that further research, particularly direct comparative toxicokinetic studies in rats and mice, is necessary to better understand the species-specific differences in the absorption, distribution, metabolism, and excretion of this compound. Such data would be invaluable for improving the accuracy of risk assessments for human exposure to chlorpyrifos and triclopyr.
Evaluating the performance of different derivatization reagents for TCPy
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 3,5,6-trichloro-2-pyridinol (TCPy), a key biomarker for exposure to chlorpyrifos, derivatization is an essential step to improve its volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis.[1] The selection of an appropriate derivatization reagent is critical for achieving desired analytical performance. This guide provides an objective comparison of common derivatization reagents for TCPy, supported by experimental data and detailed protocols.
Performance Comparison of Derivatization Reagents
The choice of derivatization reagent significantly impacts the sensitivity, precision, and robustness of a TCPy analytical method. The most common approaches involve silylation and methylation.[1] Silylation reagents replace the active hydrogen on the hydroxyl group of TCPy with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group, while methylation introduces a methyl group.[1]
This section summarizes the performance of several common derivatization reagents based on available data for TCPy and similar phenolic compounds.
| Derivatization Reagent | Abbreviation | Derivative Type | Limit of Quantitation (LOQ) for TCPy | Key Advantages | Key Disadvantages |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Data not specified | Highly reactive, by-products are volatile.[2][3] | Derivatives can be sensitive to moisture. |
| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (t-BDMS) | ~0.12 µmol/L | Forms very stable derivatives, less susceptible to hydrolysis.[1][4] | May have lower reaction yields for sterically hindered compounds compared to BSTFA.[5] |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Data not specified | Considered one of the strongest and most versatile silylating agents.[3] | By-products can sometimes interfere with analysis. |
| Diazomethane (B1218177) | - | Methyl | Data not specified | Reacts cleanly and quantitatively.[6] | Highly toxic, explosive, and requires specialized handling.[1] |
| Trimethylsilyldiazomethane | TMSD | Methyl | Data not specified | Safer alternative to diazomethane, commercially available in solution.[6][7][8] | Reacts slower than diazomethane and may produce more by-products.[9] |
Experimental Protocols
Detailed methodologies for the derivatization of TCPy using silylation and methylation reagents are provided below. These protocols are based on established methods and can be adapted for specific laboratory requirements.
Protocol 1: Silylation of TCPy using BSTFA
This protocol provides a general guideline for the trimethylsilylation of TCPy.
Materials:
-
Dried sample extract containing TCPy
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine (B92270) (anhydrous)
-
GC vials with caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Transfer the dried sample extract to a GC vial. Ensure the sample is completely dry, as silylating reagents are moisture-sensitive.
-
Reagent Addition: Add 50 µL of anhydrous pyridine to the vial to dissolve the residue.
-
Add 100 µL of BSTFA (with or without 1% TMCS) to the vial.[10]
-
Reaction: Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 65-70°C for 20-60 minutes in a heating block or oven.[1]
-
Analysis: Allow the vial to cool to room temperature before injecting the sample into the GC-MS.
Protocol 2: Silylation of TCPy using MTBSTFA
This protocol describes the formation of a stable t-BDMS derivative of TCPy.
Materials:
-
Dried sample extract containing TCPy
-
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)
-
Toluene (anhydrous)
-
GC vials with caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Reconstitute the dried sample extract in 75 µL of anhydrous toluene.
-
Reagent Addition: Add 15 µL of MTBSTFA to the GC vial.
-
Reaction: Tightly cap the vial and mix the contents thoroughly.
-
Heat the vial at 60-70°C for 1 hour in a heating block or water bath.[1]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Protocol 3: Silylation of TCPy using MSTFA
This protocol provides a general procedure for the trimethylsilylation of TCPy using a highly reactive silylating agent.
Materials:
-
Dried sample extract containing TCPy
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine or other suitable anhydrous solvent
-
GC vials with caps
-
Heating block
Procedure:
-
Sample Preparation: Dissolve the dried sample extract in 100 µL of anhydrous pyridine in a GC vial.
-
Reagent Addition: Add 50 µL of MSTFA to the vial. For hindered compounds, a catalyst like TMCS can be added.
-
Reaction: Tightly cap the vial and vortex for 10-30 seconds.
-
For many compounds, derivatization is complete at room temperature. If necessary, heat the vial at 60-80°C for 15-60 minutes.[3]
-
Analysis: Cool the vial to room temperature before GC-MS analysis.
Protocol 4: Methylation of TCPy using Trimethylsilyldiazomethane (TMSD)
This protocol outlines a safer alternative to diazomethane for the methylation of TCPy.
Materials:
-
Dried sample extract containing TCPy
-
Trimethylsilyldiazomethane (TMSD) solution (e.g., 2 M in hexanes)
-
Methanol
-
Toluene or other suitable solvent
-
GC vials with caps
Procedure:
-
Sample Preparation: Dissolve the dried sample extract in 100 µL of a solvent mixture (e.g., 9:1 toluene:methanol).
-
Reagent Addition: Add a molar excess of TMSD solution to the vial. The reaction is catalyzed by methanol.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature. Reaction times can vary, and optimization may be required (e.g., 30-60 minutes).
-
Quenching (Optional): A small amount of acetic acid can be added to quench any excess TMSD.
-
Analysis: The sample is ready for injection into the GC-MS.
Visualizing the Derivatization Workflows
The following diagrams illustrate the general experimental workflows for the silylation and methylation of TCPy.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trimethylsilyldiazomethane - Wikipedia [en.wikipedia.org]
- 9. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 10. benchchem.com [benchchem.com]
Synergistic Toxicity of 3,5,6-Trichloro-2-pyridinol with Environmental Contaminants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,6-Trichloro-2-pyridinol (TCPy) is a major metabolite of the widely used organophosphate insecticide chlorpyrifos (B1668852) and the herbicide triclopyr. Due to its persistence in the environment and detection in human populations, the toxicological profile of TCPy is of significant concern. Environmental exposure to single chemical agents is rare; more commonly, organisms are exposed to a complex mixture of contaminants. This guide provides a comparative analysis of the synergistic toxicity of TCPy with other environmental pollutants, drawing upon available experimental data. While direct studies on the synergistic effects of TCPy with a wide range of contaminants are limited, this guide synthesizes the existing evidence, including data on its parent compound, chlorpyrifos, to provide a comprehensive overview for the research community.
Data Presentation: Quantitative Analysis of Synergistic Toxicity
The following tables summarize the quantitative data from studies investigating the synergistic toxicity of this compound (TCPy) and its parent compound, chlorpyrifos, with other environmental contaminants. The Combination Index (CI) is used as a measure of interaction, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Acute Toxicity of TCPy and Chlorpyrifos [1]
| Test Organism | Contaminant | EC50 (Individual) | EC50 (Mixture) | Combination Index (CI) | Synergistic Effect |
| Aliivibrio fischeri (Bacteria) | TCPy | 1.83 mg/L | 0.48 mg/L | 0.26 | Synergism |
| Chlorpyrifos | 3.54 mg/L | ||||
| Pseudokirchneriella subcapitata (Alga) | TCPy | 1.25 mg/L | 0.33 mg/L | 0.26 | Synergism |
| Chlorpyrifos | 2.50 mg/L | ||||
| Daphnia magna (Crustacean) | TCPy | 0.75 mg/L | 0.09 mg/L | 0.12 | Synergism |
| Chlorpyrifos | 0.15 mg/L |
Table 2: Comparative Synergistic Toxicity of Chlorpyrifos with Other Environmental Contaminants
| Co-contaminant Class | Co-contaminant | Test System | Observed Effect | Mechanism Implicated | Reference |
| Insecticide | Carbofuran | Human neuroblastoma cells (SK-N-SH) | Synergistic neurotoxicity, increased apoptosis, and cell cycle arrest. | Oxidative Stress | [2][3][4] |
| Fungicide | Carbendazim | Female Rats | Additive effect leading to more severe oxidative damage in the liver, kidney, and spleen. | Oxidative Stress | [5] |
| Herbicide | Glyphosate | Common Carp (Cyprinus carpio) | Synergistic effect on neurotoxicity, oxidative stress, and immune dysfunction. | PI3K-Akt Signaling Pathway | [6] |
| Heavy Metal | Cadmium | Human hepatocytes (HepG2 cells) | Synergistic hepatotoxicity, leading to disordered lipid metabolism and increased apoptosis. | Disruption of Lipid Homeostasis | [7][8][9][10] |
Disclaimer: The data in Table 2 pertains to chlorpyrifos, the parent compound of TCPy. While indicative of potential interactions, these findings require direct confirmation with TCPy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Acute Toxicity Bioassays with Aquatic Organisms[1]
1. Luminescent Bacteria Acute Toxicity Test (Aliivibrio fischeri)
-
Principle: This bioassay, often referred to as the Microtox® test, measures the reduction in light emission from the marine bacterium Aliivibrio fischeri upon exposure to toxic substances.
-
Protocol:
-
Freeze-dried A. fischeri are rehydrated with a reconstitution solution.
-
The bacterial suspension is exposed to a series of concentrations of the test substance (TCPy, chlorpyrifos, and their mixture) for a defined period (e.g., 15 minutes) at a constant temperature (15°C).
-
The light output is measured using a luminometer.
-
The percentage of luminescence inhibition is calculated relative to a control (bacteria in non-toxic media).
-
The EC50 value (the concentration causing 50% inhibition of luminescence) is determined by plotting a concentration-response curve.
-
2. Algal Growth Inhibition Test (Pseudokirchneriella subcapitata)
-
Principle: This test (following OECD Guideline 201) evaluates the effect of a substance on the growth of a freshwater green alga.
-
Protocol:
-
Exponentially growing cultures of P. subcapitata are exposed to a range of concentrations of the test substance in a nutrient-rich medium.
-
The cultures are incubated for 72 hours under continuous illumination and constant temperature (21-24°C).
-
Algal growth is measured at 24, 48, and 72 hours by cell counting using a hemocytometer or an electronic particle counter.
-
The average specific growth rate is calculated for each concentration.
-
The EC50 value (the concentration causing a 50% reduction in growth rate compared to the control) is determined.
-
3. Crustacean Immobilization Test (Daphnia magna)
-
Principle: This acute toxicity test (following OECD Guideline 202) determines the concentration of a substance that immobilizes 50% of the exposed daphnids.
-
Protocol:
-
Young daphnids (<24 hours old) are exposed to a series of concentrations of the test substance in a defined aqueous medium.
-
The exposure is carried out for 48 hours under controlled temperature (20°C) and light conditions.
-
The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.
-
The EC50 value is calculated based on the number of immobilized organisms at 48 hours.
-
In Vitro Synergistic Neurotoxicity Assay[2][3][4]
-
Principle: This assay assesses the combined effect of contaminants on the viability and cellular processes of neuronal cells.
-
Protocol:
-
Human neuroblastoma cells (SK-N-SH) are cultured in appropriate media.
-
Cells are exposed to various concentrations of the individual contaminants and their mixtures for a specified duration (e.g., 24 hours).
-
Cell viability is assessed using methods like the MTT assay.
-
Apoptosis is quantified using techniques such as flow cytometry with Annexin V/Propidium (B1200493) Iodide staining.
-
Cell cycle analysis is performed by flow cytometry after staining with a DNA-binding dye (e.g., propidium iodide).
-
Markers of oxidative stress, such as the production of reactive oxygen species (ROS), are measured using fluorescent probes (e.g., DCFH-DA).
-
Signaling Pathways and Mechanisms of Synergistic Toxicity
The synergistic toxicity of TCPy and its parent compound, chlorpyrifos, with other environmental contaminants is believed to be mediated through several interconnected signaling pathways. The following diagrams illustrate these proposed mechanisms.
Caption: General workflow of synergistic toxicity.
The co-exposure to TCPy and other contaminants can lead to enhanced adverse effects through interactions at the molecular level, amplifying downstream cellular responses.
Oxidative Stress Pathway
A primary mechanism underlying the synergistic toxicity of many pesticide mixtures is the induction of oxidative stress.
Caption: Synergistic induction of oxidative stress.
TCPy and co-contaminants can synergistically impair mitochondrial function and deplete cellular antioxidants, leading to an overproduction of Reactive Oxygen Species (ROS). This imbalance results in widespread cellular damage and can trigger programmed cell death (apoptosis).
Neurotoxicity Pathway: Cholinesterase Inhibition
The primary neurotoxic effect of organophosphates like chlorpyrifos is the inhibition of acetylcholinesterase (AChE). While TCPy is a less potent AChE inhibitor than chlorpyrifos-oxon (the active metabolite of chlorpyrifos), its presence can still contribute to overall neurotoxicity, especially in combination with other neurotoxic agents.
References
- 1. Acute toxicity of chlorpyrifos and its metabolite this compound alone and in combination using a battery of bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of synergistic neurotoxicity induced by two high risk pesticide residues - Chlorpyrifos and Carbofuran via oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Single and Combined Effects of Chlorpyrifos and Glyphosate on the Brain of Common Carp: Based on Biochemical and Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic hepatotoxicity by cadmium and chlorpyrifos: disordered hepatic lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Navigating the Safe Disposal of 3,5,6-Trichloro-2-pyridinol: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 3,5,6-Trichloro-2-pyridinol, a chlorinated pyridine (B92270) derivative, requires a dedicated and informed approach to its disposal. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, ensuring compliance with safety protocols and hazardous waste regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound is classified as harmful if swallowed, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, strict adherence to safety protocols is non-negotiable.
Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.[3]
-
Lab Coat: A flame-retardant lab coat is recommended.[3]
-
Respiratory Protection: All work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to prevent inhalation of dust or vapors.[1][3] A dust mask (type N95 or equivalent) is also recommended.
In Case of Spills: Spills should be immediately contained and absorbed using an inert material such as sand or vermiculite.[3][4] The collected material must then be placed into a designated, sealed container for hazardous waste.[3] Under no circumstances should the chemical be allowed to enter drains or waterways.[3]
Quantitative Data Summary
While specific quantitative disposal limits can vary based on local regulations, the following table summarizes the key hazard classifications for this compound to inform safe handling and waste management decisions.
| Hazard Classification | GHS Code(s) | Description | Precautionary Measures |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1][2] | Avoid ingestion. Do not eat, drink, or smoke when handling.[1] |
| Serious Eye Damage | H318 | Causes serious eye damage.[2] | Wear appropriate eye protection.[3] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1][5] | Prevent release to the environment. Collect spillage.[1][5] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1][5] | Prevent release to the environment. Collect spillage.[1][5] |
| Combustible Solid | - | Classified as a combustible solid. | Store away from heat and ignition sources. |
Detailed Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment.
1. Waste Segregation and Collection:
-
Waste Stream: this compound waste should be segregated as chlorinated organic waste.
-
Incompatible Materials: Do not mix with strong acids, bases, or strong oxidizing/reducing agents.[1]
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[3] Do not use abbreviations or chemical formulas. For mixtures, list all constituents and their approximate percentages.[3]
2. Decontamination of Empty Containers:
-
Triple Rinse: All empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol (B129727) or a detergent solution).[6]
-
Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected in the designated chlorinated organic waste container.[3][6]
-
Final Disposal of Container: Once properly decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[3]
3. Final Disposal Methods:
-
Incineration: The recommended method for the final disposal of this compound is incineration at an approved hazardous waste facility.[6]
-
Landfilling (for small quantities): In some cases, small amounts of the chemical can be adsorbed onto an inert material like sand and buried in a designated hazardous waste landfill, away from water supplies.[6]
-
Professional Disposal Service: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3] Schedule a pickup for your properly labeled and sealed waste container.
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Essential Safety and Operational Guide for Handling 3,5,6-Trichloro-2-pyridinol
This guide provides critical safety protocols and logistical information for researchers, scientists, and drug development professionals handling 3,5,6-Trichloro-2-pyridinol (TCP). Adherence to these procedures is essential for ensuring personal safety and minimizing environmental contamination.
Hazard Identification and GHS Classification
This compound is a metabolite of the organophosphate insecticide chlorpyrifos (B1668852) and the herbicide triclopyr.[1][2][3] It is classified with the following primary hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][4][5]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1][5]
-
Aquatic Hazard (Acute and Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.[1][4][6]
Due to these hazards, rigorous safety measures, including the use of appropriate Personal Protective Equipment (PPE), are mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the foundation of safe handling. The following table summarizes the required equipment.
| Protection Type | Specific PPE | Guidelines and Best Practices |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[5][7] | Safety glasses with side shields offer minimal protection and are not sufficient.[7] Goggles should be snug-fitting and non-fogging. A face shield should be worn over goggles during procedures with a high splash risk, such as when pouring or mixing concentrates.[7] |
| Hand Protection | Unlined, elbow-length, chemical-resistant gloves.[7] | Recommended materials include nitrile, neoprene, or butyl rubber.[7] Do not use leather or cotton gloves.[7] Gloves must be inspected for tears or degradation before each use.[8] Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves according to regulations.[8] |
| Body Protection | Chemical-resistant coveralls or a protective suit covering the entire body from wrists to ankles.[7][9] | Garments should have long sleeves that overlap with gloves.[7] For handling highly toxic materials, a clean, dry protective suit worn over regular work clothes is recommended.[7] Pant legs should be worn outside of boots to prevent chemicals from entering.[9] |
| Respiratory Protection | Dust mask (e.g., N95) for handling powder.[5] | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid dust and aerosol formation.[4][8] The specific type of respirator should be chosen based on a risk assessment of the procedure. |
| Foot Protection | Chemical-resistant, unlined tall boots.[9][10] | Leather or canvas shoes should not be worn.[9] Contaminated footwear should be left at the worksite and decontaminated or disposed of properly.[9] |
Operational Plan: Safe Handling Workflow
Following a systematic workflow is crucial for minimizing exposure and preventing accidents. This protocol outlines the essential steps for handling TCP in a laboratory setting.
Experimental Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of TCP, from preparation to cleanup.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and the experimental protocol.
-
Designate a specific work area, such as a chemical fume hood, to control vapor and dust.[4]
-
Assemble all necessary materials, including the chemical, glassware, and required PPE.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Perform all manipulations, including weighing and transferring, within the designated fume hood to avoid inhalation of dust or aerosols.[4]
-
Handle the substance carefully to prevent contact with skin and eyes.[4]
-
Keep the container tightly sealed when not in use.[4]
-
Avoid eating, drinking, or smoking in the work area.[4]
-
-
Post-Handling & Cleanup:
-
Segregate waste into appropriate, labeled containers for hazardous solid and liquid waste.
-
Decontaminate all work surfaces and equipment using appropriate cleaning procedures.
-
Carefully remove PPE, avoiding self-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[4]
-
Emergency and Disposal Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[4][8]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water.[4][8] Call a physician if irritation develops.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and call a physician or poison control center immediately.[4][8]
Spill & Disposal Plan:
In case of a spill, use full personal protective equipment.[4] Avoid breathing vapors, mist, or dust.[4][8] Ensure adequate ventilation and evacuate personnel to a safe area.[4][8] Collect the spilled material without creating dust and place it in a suitable, closed container for disposal.[8]
Waste disposal must be conducted in accordance with all local, regional, and national environmental regulations.[6] Do not allow the chemical to enter drains or waterways.[4][6]
Hierarchy of Controls for Chemical Handling
Caption: The hierarchy of controls, prioritizing the most effective safety measures.
Chemical and Physical Properties
This table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₂Cl₃NO | [4] |
| Molecular Weight | 198.43 g/mol | [5][6] |
| CAS Number | 6515-38-4 | [4][5] |
| Appearance | Solid/Powder | [4] |
| Flash Point | 150.4 °C | [6] |
| Density | 1.955 g/cm³ (at 20 °C) | [6] |
| Water Solubility | Soluble | [6] |
| Storage Temperature | -20°C (powder) | [4] |
References
- 1. This compound | C5H2Cl3NO | CID 23017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound|6515-38-4|MSDS [dcchemicals.com]
- 5. This compound PESTANAL , analytical standard 6515-38-4 [sigmaaldrich.com]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 8. capotchem.com [capotchem.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. youtube.com [youtube.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
